Product packaging for Methyl 4-pentenoate(Cat. No.:CAS No. 818-57-5)

Methyl 4-pentenoate

Cat. No.: B153847
CAS No.: 818-57-5
M. Wt: 114.14 g/mol
InChI Key: SHCSFZHSNSGTOP-UHFFFAOYSA-N
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Description

Methyl 4-pentenoate is an unsaturated methyl ester that is prepared by the esterification of 1-pentenoic acid with methanol. It undergoes amidation with formamide via acetone-initiated photochemical reaction to form a 1:1 adduct. The metathesis of this compound with different Mo(VI)alkylidene complexes have been reported. It acts as a chain transfer agent during the polymerization of exo,exo-5,6-bis(methoxymethyl)-7-oxabicyclo[2.2.1]hept-2-ene using RuII(H20)6(tos)2 (tos =p-toluenesulfonate) as a catalyst.>This compound belongs to the class of organic compounds known as fatty acid methyl esters. Fatty acid methyl esters are compounds containing a fatty acid that is esterified with a methyl group. They have the general structure RC(=O)OR', where R=fatty aliphatic tail or organyl group and R'=methyl group. This compound is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm. This compound has a fruit and green taste.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2 B153847 Methyl 4-pentenoate CAS No. 818-57-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl pent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10O2/c1-3-4-5-6(7)8-2/h3H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCSFZHSNSGTOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60231373
Record name Methyl 4-pentenoate
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Molecular Weight

114.14 g/mol
Source PubChem
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Physical Description

Colourless liquid; Green fruity aroma
Record name Methyl 4-pentenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1605/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

125.00 to 127.00 °C. @ 760.00 mm Hg
Record name Methyl 4-pentenoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; soluble in propylene glycol, Soluble (in ethanol)
Record name Methyl 4-pentenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1605/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.882-0.890
Record name Methyl 4-pentenoate
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1605/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

818-57-5
Record name Methyl 4-pentenoate
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Record name Methyl 4-pentenoate
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Record name Methyl 4-pentenoate
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Record name METHYL 4-PENTENOATE
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Record name Methyl 4-pentenoate
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URL http://www.hmdb.ca/metabolites/HMDB0040328
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

"Methyl 4-pentenoate" CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 818-57-5

This technical guide provides an in-depth overview of Methyl 4-pentenoate, a valuable unsaturated ester in chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering comprehensive data on its properties, synthesis, and spectral information.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic green, fruity aroma.[1][2] It is an unsaturated methyl ester that finds application in the preparation of various organic compounds, including 2,4-dienoates.[1][3] The following tables summarize its key physical and chemical properties.

Table 1: General Properties of this compound
PropertyValueReference
CAS Number818-57-5[1][2][3][4][5]
Molecular FormulaC₆H₁₀O₂[1][2][4]
Molecular Weight114.14 g/mol [1][2][4][5]
IUPAC Namemethyl pent-4-enoate[5]
Synonyms4-Pentenoic acid methyl ester, Allylacetic acid methyl ester, Methyl allylacetate[1][3][4][5]
AppearanceColorless liquid[1][2]
OdorGreen, fruity[1][2]
Table 2: Physical Properties of this compound
PropertyValueConditionsReference
Boiling Point125-127 °C@ 760.00 mm Hg[1][5]
Density0.882-0.923 g/cm³@ 25.00 °C[1][5][6]
Refractive Index1.410-1.420@ 20.00 °C[1][5][6]
Flash Point29 °C (84.2 °F)closed cup[1][4]
SolubilityInsoluble in water; soluble in propylene glycol and ethanol[2][5]
Table 3: Spectral Data Summary
SpectroscopyKey Peaks/Information
Mass Spectrometry (MS)Top peak at m/z 55, with other significant peaks at 54 and 59.
Infrared (IR) SpectroscopyData available, typically showing characteristic ester and alkene stretches.
¹³C NMR SpectroscopyData available in various databases.

Synthesis of this compound

This compound can be synthesized through several routes, with the most common being the Fischer esterification of 4-pentenoic acid and the transesterification of γ-valerolactone (GVL), a biomass-derived intermediate.

Fischer Esterification of 4-Pentenoic Acid

This method involves the reaction of 4-pentenoic acid with methanol in the presence of an acid catalyst. To achieve high yields, the equilibrium is driven towards the product by using an excess of methanol and removing the water formed during the reaction.[1] While homogeneous catalysts like sulfuric acid are effective, they pose separation and corrosion challenges.[1] Heterogeneous solid acid catalysts are a promising alternative.[1]

  • Materials: 4-pentenoic acid, anhydrous methanol, concentrated sulfuric acid (or a solid acid catalyst like Amberlyst 15), anhydrous magnesium sulfate, sodium bicarbonate solution, brine.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-pentenoic acid and an excess of anhydrous methanol (e.g., 5-10 molar equivalents).

    • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight). If using a solid acid catalyst, add it to the mixture.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • After the reaction is complete, cool the mixture to room temperature.

    • If a solid catalyst was used, filter it off.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the product by distillation.

Synthesis from γ-Valerolactone (GVL)

An alternative and greener route involves the ring-opening and transesterification of γ-valerolactone with methanol. This reaction can be catalyzed by both acidic and basic catalysts and can lead to a mixture of methyl pentenoate isomers.[1] Under specific conditions, such as using a ZrO₂/SiO₂ catalyst in a gas-phase flow system, high selectivity for this compound (81%) can be achieved.[1]

Visualizing Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic routes to this compound.

Fischer_Esterification 4-Pentenoic_Acid 4-Pentenoic Acid Methyl_4_pentenoate This compound 4-Pentenoic_Acid->Methyl_4_pentenoate + Methanol Methanol Methanol Methanol->Methyl_4_pentenoate Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Methyl_4_pentenoate Water Water Methyl_4_pentenoate->Water - H₂O

Fischer Esterification of 4-Pentenoic Acid

GVL_to_M4P GVL γ-Valerolactone (GVL) Ring_Opening Ring Opening & Transesterification GVL->Ring_Opening Methanol Methanol Methanol->Ring_Opening Catalyst Catalyst (Acidic or Basic) Catalyst->Ring_Opening Methyl_Pentenoate_Isomers Methyl Pentenoate Isomers Ring_Opening->Methyl_Pentenoate_Isomers Methyl_4_pentenoate This compound Methyl_Pentenoate_Isomers->Methyl_4_pentenoate Separation/ Selective Synthesis

Synthesis of this compound from GVL

References

"Methyl 4-pentenoate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 4-pentenoate: Physicochemical Properties and Synthetic Workflow

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical reagents is paramount. This guide provides core technical data and a detailed experimental workflow for this compound, an ester utilized in various synthetic applications.

Core Physicochemical Data

Quantitative information for this compound is summarized below, providing a quick reference for experimental planning and analysis.

PropertyValueReference
Molecular Formula C₆H₁₀O₂[1][2][3][4]
Molecular Weight 114.14 g/mol [1][2][3][4][5]
CAS Number 818-57-5[1][2][4]
Appearance Colorless liquid[3]
Synonyms Methyl pent-4-enoate, 4-Pentenoic acid methyl ester, Allylacetic acid methyl ester, Methyl allylacetate[1][2][4]

Synthesis of this compound via Fischer Esterification

The synthesis of this compound can be effectively achieved through the Fischer esterification of 4-pentenoic acid with methanol, utilizing an acid catalyst. This common and established method involves the reaction of a carboxylic acid with an alcohol to form an ester and water.[4] To drive the equilibrium towards the product, an excess of the alcohol (methanol) is typically used.[5]

Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • 4-pentenoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 4-pentenoic acid and an excess of anhydrous methanol.[5] Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.[2][5]

  • Reflux: Attach a reflux condenser to the flask and bring the mixture to a gentle reflux using a heating mantle.[5] Allow the reaction to proceed for several hours, monitoring the progress by thin-layer chromatography (TLC) if desired.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing water.

  • Extraction: Extract the aqueous mixture with diethyl ether.[1] The organic layer will contain the desired ester.

  • Washing: Wash the organic layer sequentially with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.[2]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate.[1] Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by distillation if necessary.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 4-Pentenoic Acid + Methanol + H₂SO₄ (cat.) Reflux Reflux Reactants->Reflux Heat Quench Quench with Water Reflux->Quench Extraction Extract with Diethyl Ether Quench->Extraction Wash Wash with NaHCO₃ and Brine Extraction->Wash Dry Dry with Na₂SO₄ Wash->Dry Evaporation Solvent Evaporation Dry->Evaporation Product Pure Methyl 4-pentenoate Evaporation->Product

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physical Properties of Methyl 4-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the boiling point and density of methyl 4-pentenoate, complete with experimental protocols for their determination. The information is intended for researchers, scientists, and professionals in the field of drug development.

Physical Properties of this compound

This compound, also known as methyl allylacetate, is a colorless liquid with a characteristic green, fruity aroma.[1][2][3] It is an unsaturated methyl ester used in the synthesis of 2,4-dienoates.[2][4]

Quantitative Data Summary

The boiling point and density of this compound are summarized in the table below. These values have been compiled from various sources, and the ranges reflect minor variations in experimental conditions and purity.

Physical PropertyValueConditions
Boiling Point 125–127 °C@ 760 mmHg[1][5]
126 °CNot specified
Density / Specific Gravity 0.882–0.890 g/mLNot specified[1]
0.921–0.923 g/mL@ 25 °C[5]
0.93@ 20 °C (relative to water at 20 °C)

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the boiling point and density of a liquid organic compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] This can be determined by several methods, including distillation and the micro-boiling point method.

1. Micro-Boiling Point Determination (Thiele Tube Method)

This method is suitable when only a small amount of the sample is available.

  • Apparatus: Thiele tube, thermometer, capillary tube (one end sealed), rubber band or wire, heating source (Bunsen burner or oil bath), and sample liquid.

  • Procedure:

    • Attach a small test tube containing 0.5 mL of this compound to a thermometer using a rubber band. The bulb of the thermometer should be level with the liquid.

    • Place a capillary tube, with the sealed end up, into the test tube.

    • Place the entire assembly into the Thiele tube containing heating oil, ensuring the side arm is also filled.

    • Gently heat the side arm of the Thiele tube.[7]

    • As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

    • Continue gentle heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[7][8]

    • Stop heating and allow the apparatus to cool.

    • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[7]

2. Simple Distillation Method

This method is used when a larger volume of the liquid is available (at least 5 mL).[6]

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

  • Procedure:

    • Place 5-10 mL of this compound and a few boiling chips into the distillation flask.

    • Set up the distillation apparatus with the thermometer bulb positioned just below the side arm leading to the condenser.

    • Begin heating the distillation flask.

    • The liquid will begin to boil and its vapor will travel into the condenser.

    • The boiling point is the stable temperature at which the vapor is condensing and dripping into the receiving flask.[9] It is crucial to record the barometric pressure as the boiling point varies with pressure.[6]

Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is typically measured in grams per milliliter (g/mL).

1. Pycnometer Method

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.[10]

  • Apparatus: Pycnometer, analytical balance, and the sample liquid.

  • Procedure:

    • Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance (m_empty).

    • Fill the pycnometer with this compound, ensuring no air bubbles are present. If the pycnometer has a ground glass stopper with a capillary, the excess liquid will be expelled.

    • Weigh the filled pycnometer (m_full).

    • The mass of the liquid is the difference between the two weighings (m_liquid = m_full - m_empty).

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer (ρ = m_liquid / V_pycnometer).[10]

2. Gravimetric Method using a Graduated Cylinder and Balance

This method is less precise but suitable for general laboratory use.

  • Apparatus: Graduated cylinder, analytical or top-pan balance, and the sample liquid.

  • Procedure:

    • Place an empty, dry graduated cylinder on the balance and tare the balance to zero.[11]

    • Carefully add a specific volume of this compound to the graduated cylinder (e.g., 10 mL). Record the exact volume.

    • Record the mass of the liquid displayed on the balance.

    • The density is calculated by dividing the mass of the liquid by the volume measured (ρ = mass / volume).[12] For greater accuracy, this can be repeated with different volumes and the results averaged.[11]

Logical Workflow Diagram

The following diagram illustrates the logical workflow for determining and presenting the physical properties of this compound.

A Start: Identify This compound B Literature Search for Physical Properties A->B D Experimental Determination A->D C Data Extraction: Boiling Point & Density B->C G Data Analysis & Compilation C->G E Boiling Point Measurement D->E F Density Measurement D->F E->G F->G H Structure Data in Table G->H I Detail Experimental Protocols G->I J Generate Workflow Diagram G->J K End: Final Technical Guide H->K I->K J->K

Caption: Workflow for Characterizing this compound.

References

An In-Depth Technical Guide to the Solubility of Methyl 4-pentenoate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 4-pentenoate, a valuable unsaturated ester in organic synthesis. Understanding its behavior in various solvents is critical for its application in reaction chemistry, purification processes, and formulation development. This document presents available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and illustrates the key factors governing its solubility profile.

Core Data Presentation: Solubility Profile

The solubility of this compound is dictated by its molecular structure, which features a moderately polar ester functional group and a nonpolar six-carbon chain with a terminal double bond. This amphiphilic nature results in a varied solubility profile across common laboratory solvents. While extensive quantitative data is not widely published, the following table summarizes known solubility information and reasoned estimations based on chemical principles.

Solvent ClassSolventChemical FormulaPolarity (Relative)Solubility/MiscibilityNotes
Polar Protic WaterH₂OHighInsoluble[1][2]Estimated solubility of 3649 mg/L at 25°C.[3] The hydrophobic carbon chain limits solubility despite the potential for hydrogen bonding with the ester's oxygen atoms.
MethanolCH₃OHHighMiscible (Estimated)As a short-chain alcohol, methanol is expected to be miscible due to its polarity and ability to hydrogen bond.
EthanolC₂H₅OHHighSoluble[2][4]Confirmed to be a good solvent for this compound.
Propylene GlycolC₃H₈O₂HighSoluble[2][3][4]A viscous, polar solvent in which this compound is known to be soluble.
Polar Aprotic AcetoneC₃H₆OMedium-HighMiscible (Estimated)Esters are generally soluble in acetone.[1] The polarity is compatible with the ester group.
Ethyl AcetateC₄H₈O₂MediumMiscible (Estimated)Structurally similar to this compound, promoting miscibility under the "like dissolves like" principle.
Tetrahydrofuran (THF)C₄H₈OMediumMiscible (Estimated)A common polar aprotic solvent expected to readily dissolve esters.
Dichloromethane (DCM)CH₂Cl₂MediumMiscible (Estimated)A versatile solvent for a wide range of organic compounds, including esters.
ChloroformCHCl₃MediumMiscible (Estimated)Similar to DCM, it is a good solvent for moderately polar compounds.
Dimethyl Sulfoxide (DMSO)C₂H₆OSHighMiscible (Estimated)A highly polar aprotic solvent capable of dissolving a wide array of organic molecules.
Dimethylformamide (DMF)C₃H₇NOHighMiscible (Estimated)Another highly polar aprotic solvent expected to be a good solvent for this compound.
Nonpolar HexaneC₆H₁₄LowMiscible (Estimated)The hydrocarbon chain of this compound should allow for miscibility with nonpolar alkanes.
TolueneC₇H₈LowMiscible (Estimated)An aromatic hydrocarbon that is a good solvent for many organic compounds with nonpolar character.

Disclaimer: "Miscible (Estimated)" indicates a high likelihood of complete miscibility based on the chemical properties of this compound and the respective solvent, as well as general solubility principles for esters.[1][5][6][7][8] Experimental verification is recommended for critical applications.

Experimental Protocols for Solubility Determination

For applications requiring precise solubility data, the following experimental protocols can be employed.

Visual Miscibility Assessment (Qualitative)

This is a rapid method to determine if two liquids are miscible.

Methodology:

  • In a clear glass test tube or vial, add a known volume of the solvent (e.g., 2 mL).

  • Incrementally add the solute, this compound, to the solvent, starting with a small volume (e.g., 0.1 mL).

  • After each addition, cap the container and vortex or invert gently to mix the contents thoroughly.

  • Observe the mixture against a well-lit background.

  • Miscible: The mixture remains a single, clear phase with no visible interface or cloudiness.

  • Immiscible: Two distinct layers form.

  • Partially Miscible: A single phase is observed up to a certain concentration, after which further addition of the solute results in the formation of a second phase. The point at which the solution becomes cloudy (turbid) indicates the saturation point.

Shake-Flask Method (Quantitative)

This is a classical and reliable method for determining the solubility of a substance in a solvent.

Methodology:

  • Prepare a series of sealed flasks, each containing a known volume of the solvent.

  • Add an excess amount of this compound to each flask to ensure a saturated solution is formed with some undissolved solute remaining.

  • Place the flasks in a constant temperature water bath or shaker and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the equilibration period, cease agitation and allow the undissolved this compound to settle.

  • Carefully extract a known volume of the supernatant (the clear, saturated solution) without disturbing the undissolved layer. A syringe with a filter tip is recommended to avoid transferring any undissolved droplets.

  • Analyze the concentration of this compound in the extracted sample using a suitable analytical technique, such as:

    • Gas Chromatography (GC): A highly accurate method for volatile compounds. A calibration curve with standards of known concentrations must be prepared.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: By adding a known amount of an internal standard to the sample, the concentration of this compound can be determined by comparing the integration of their respective peaks.

  • The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

Logical Relationships in Solubility

The solubility of this compound is not governed by complex signaling pathways but rather by fundamental principles of intermolecular forces. The following diagram illustrates the logical relationships influencing its solubility.

G Factors Influencing this compound Solubility cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_interactions Intermolecular Forces solute This compound (C6H10O2) ester_group Ester Group (-COOCH3) solute->ester_group has alkene_chain Alkenyl Chain (C5H9-) solute->alkene_chain has dipole_dipole Dipole-Dipole ester_group->dipole_dipole enables h_bonds_solvent Hydrogen Bonds (Solute-Solvent) ester_group->h_bonds_solvent accepts vdw Van der Waals Forces alkene_chain->vdw enables solvent_polarity Solvent Polarity solvent_polarity->dipole_dipole influences h_bonding Hydrogen Bonding Capacity h_bonding->h_bonds_solvent enables solubility Solubility Outcome (Miscible/Immiscible) dipole_dipole->solubility promotes in polar solvents h_bonds_solvent->solubility promotes in protic solvents vdw->solubility promotes in nonpolar solvents

Caption: Logical diagram of factors affecting this compound solubility.

This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is imperative to experimentally verify the solubility in the specific solvent system and conditions of interest.

References

Spectroscopic Data of Methyl 4-pentenoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 4-pentenoate (C₆H₁₀O₂), a valuable building block in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison. Furthermore, it outlines the typical experimental protocols for acquiring such data and visualizes key analytical workflows and molecular fragmentation pathways.

Data Presentation

The spectroscopic data for this compound is summarized in the following tables. This information is crucial for substance identification, purity assessment, and structural elucidation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. The following table outlines the chemical shifts (δ), multiplicity, and coupling constants (J) for the protons in this compound.

Proton Assignment Chemical Shift (δ) [ppm] Multiplicity Coupling Constant (J) [Hz] Integration
H-5 (CH₂)5.03 - 4.96m2H
H-4 (CH)5.86 - 5.76m1H
H-3 (CH₂)2.37q7.02H
H-2 (CH₂)2.42t7.52H
OCH₃3.67s3H

Note: Data is compiled from typical values for similar structures and may vary slightly based on solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments in a molecule. The chemical shifts for the carbon atoms in this compound are presented below.

Carbon Assignment Chemical Shift (δ) [ppm]
C-1 (C=O)173.5
C-2 (CH₂)33.0
C-3 (CH₂)29.1
C-4 (CH)136.9
C-5 (CH₂)115.3
OCH₃51.5

Note: Data is compiled from typical values for similar structures and may vary slightly based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the key absorption bands observed in the IR spectrum of this compound.

Frequency (cm⁻¹) Functional Group Vibration Mode
3080C-H (alkene)Stretching
2950 - 2850C-H (alkane)Stretching
1745C=O (ester)Stretching[1]
1640C=C (alkene)Stretching[1]
1440C-HBending
1170C-O (ester)Stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The key mass-to-charge ratios (m/z) for the fragments of this compound are listed below.

m/z Proposed Fragment Ion
114[M]⁺ (Molecular Ion)
83[M - OCH₃]⁺
74[CH₂=C(OH)OCH₃]⁺ (McLafferty Rearrangement)
59[COOCH₃]⁺
55[C₄H₇]⁺[2]
54[C₄H₆]⁺[2]
41[C₃H₅]⁺ (Allyl Cation)
27[C₂H₃]⁺[2]

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • A sample of this compound (typically 5-25 mg for ¹H NMR, 20-100 mg for ¹³C NMR) is accurately weighed and dissolved in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in a clean vial.

  • The solution is then transferred to a 5 mm NMR tube.

  • The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

Data Acquisition:

  • ¹H NMR: The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: The spectrum is acquired on the same instrument, often requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • A single drop of this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • A second salt plate is carefully placed on top to create a thin, uniform liquid film between the plates.

Data Acquisition:

  • A background spectrum of the empty salt plates is recorded.

  • The sample-containing plates are placed in the sample holder of an FT-IR spectrometer.

  • The spectrum is recorded over a typical range of 4000-400 cm⁻¹. The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Introduction (Gas Chromatography-Mass Spectrometry, GC-MS):

  • A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

  • A small volume of the solution (typically 1 µL) is injected into the gas chromatograph.

  • The sample is vaporized and separated on a capillary column before entering the mass spectrometer.

Data Acquisition:

  • The molecules are ionized, typically using electron impact (EI) at 70 eV.

  • The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.

  • A mass spectrum is generated, plotting ion intensity against m/z.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the fragmentation pathways of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation Sample This compound Sample Preparation Sample Preparation (Dissolving/Diluting) Sample->Preparation NMR NMR Spectroscopy (¹H and ¹³C) Preparation->NMR IR IR Spectroscopy Preparation->IR MS Mass Spectrometry (GC-MS) Preparation->MS Processing Data Processing (Fourier Transform, etc.) NMR->Processing IR->Processing MS->Processing Interpretation Spectral Interpretation (Peak Assignment) Processing->Interpretation Structure Structural Elucidation Interpretation->Structure

A logical workflow for the spectroscopic analysis of a chemical compound.

Fragmentation_Pathway cluster_fragments Primary Fragments cluster_secondary_fragments Further Fragmentation M This compound [C₆H₁₀O₂]⁺ m/z = 114 F_83 [M - OCH₃]⁺ m/z = 83 M->F_83 - •OCH₃ F_74 McLafferty Rearrangement [C₃H₆O₂]⁺ m/z = 74 M->F_74 γ-H transfer F_59 [COOCH₃]⁺ m/z = 59 M->F_59 - •C₄H₇ F_41 Allyl Cation [C₃H₅]⁺ m/z = 41 M->F_41 - •CH₂COOCH₃ F_55 [C₄H₇]⁺ m/z = 55 F_83->F_55 - CO F_54 [C₄H₆]⁺ m/z = 54 F_41->F_54 - H•

Proposed mass spectral fragmentation pathway of this compound.

References

"Methyl 4-pentenoate" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-pentenoate, also known by its IUPAC name methyl pent-4-enoate, is an organic compound with the chemical formula C₆H₁₀O₂. It is the methyl ester of 4-pentenoic acid. This unsaturated ester is a valuable building block in organic synthesis, finding applications in the production of polymers, agrochemicals, and pharmaceuticals. Its terminal double bond and ester functionality allow for a variety of chemical transformations, making it a versatile synthon for the introduction of five-carbon fragments. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and spectroscopic data.

Chemical Structure and IUPAC Name

The IUPAC name for this compound is methyl pent-4-enoate . The structure consists of a five-carbon chain with a double bond between the fourth and fifth carbon atoms (a terminal alkene). A methyl ester group is attached to the first carbon atom.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₆H₁₀O₂[1]
Molecular Weight 114.14 g/mol [1]
CAS Number 818-57-5[1]
Appearance Colorless liquid[1]
Odor Fruity, green[1]
Boiling Point 125-127 °C at 760 mmHg[1]
Density 0.921 - 0.923 g/cm³ at 25 °C[2]
Refractive Index 1.410 - 1.420 at 20 °C[2]
Flash Point 29 °C (84.2 °F) - closed cup
Solubility Insoluble in water; soluble in ethanol and propylene glycol.[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectroscopic data.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)AssignmentReference
3080=C-H stretch (alkene)[3]
2950-2850C-H stretch (alkane)[3]
1745C=O stretch (ester)[3]
1640C=C stretch (alkene)[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.8m1H-CH=CH₂
~5.0m2H-CH=CH₂
3.67s3H-OCH₃
~2.4t2H-CH₂-C=O
~2.3q2H=CH-CH₂-

Note: Predicted values. Actual shifts may vary depending on the solvent and instrument.

¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppmAssignment
~173C=O (ester)
~137-CH=CH₂
~115-CH=CH₂
~51-OCH₃
~33-CH₂-C=O
~29=CH-CH₂-

Note: Predicted values. Actual shifts may vary depending on the solvent and instrument.

Mass Spectrometry (MS)
m/zInterpretation
114Molecular ion [M]⁺
83[M - OCH₃]⁺
74McLafferty rearrangement product
55[C₄H₇]⁺

Experimental Protocols

The synthesis of this compound can be achieved through several routes. Two common methods are detailed below.

Method 1: Fischer Esterification of 4-Pentenoic Acid

This is a classical and straightforward method for the synthesis of this compound.

Reaction:

4-Pentenoic acid + Methanol ⇌ this compound + Water

Materials:

  • 4-Pentenoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Distillation apparatus

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-pentenoic acid and an excess of anhydrous methanol (typically 3-5 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for several hours (reaction progress can be monitored by TLC or GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by fractional distillation under reduced pressure to yield the pure product.

Method 2: Synthesis from γ-Valerolactone (GVL)

A more modern and sustainable approach involves the ring-opening and dehydration of γ-valerolactone, a bio-based platform chemical.

Reaction:

γ-Valerolactone + Methanol → this compound + Water

Materials:

  • γ-Valerolactone (GVL)

  • Methanol

  • Solid acid catalyst (e.g., Amberlyst-15, zeolites)

  • Fixed-bed reactor or batch reactor

  • Condenser

  • Collection flask

Procedure (Illustrative for a batch process):

  • Charge a batch reactor with γ-valerolactone, methanol, and the solid acid catalyst.

  • Seal the reactor and heat to the desired reaction temperature (typically 150-250 °C) under stirring.

  • The reaction is typically carried out under pressure to keep the reactants in the liquid phase.

  • Maintain the reaction for a specified time, during which the ring-opening of GVL and subsequent dehydration to methyl pentenoate isomers occur. Selectivity towards the 4-isomer can be influenced by the catalyst and reaction conditions.

  • After the reaction, cool the reactor and recover the liquid product mixture by filtration to remove the solid catalyst.

  • The product mixture, which may contain unreacted GVL, methanol, and other pentenoate isomers, is then purified by distillation to isolate this compound.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the chemical name to its structural representation and key identifiers.

Methyl_4_pentenoate_Info cluster_0 Identification cluster_1 Structural Information cluster_2 Registry IUPAC Name IUPAC Name methyl pent-4-enoate Synonyms Synonyms Methyl allylacetate 4-Pentenoic acid methyl ester IUPAC Name->Synonyms Chemical Formula Chemical Formula C₆H₁₀O₂ IUPAC Name->Chemical Formula defines Chemical Structure {Chemical Structure | H₂C=CH-CH₂-CH₂-C(=O)O-CH₃} Chemical Formula->Chemical Structure represents CAS Number CAS Number 818-57-5 Chemical Structure->CAS Number is registered as

Caption: Logical flow from IUPAC name to structure and identifiers.

References

An In-depth Technical Guide to the Safe Handling of Methyl 4-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for Methyl 4-pentenoate (CAS No. 818-57-5). The information is compiled to ensure safe laboratory practices for professionals working with this chemical.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic green, fruity aroma.[1][2][3] It is important to be aware of its physical properties for safe handling and storage.

PropertyValueSource
Molecular FormulaC6H10O2[1]
Molecular Weight114.14 g/mol [1]
Boiling Point125.0 to 127.0 °C at 760 mm Hg[1][4]
Density0.882 - 0.923 g/cm³ at 25 °C[1][4]
Refractive Index1.410 to 1.420 at 20 °C[1][4]
Flash Point29 °C (84.2 °F) - closed cup
SolubilityInsoluble in water; Soluble in alcohol, propylene glycol, and fixed oils.[1][2][3][4][5]
Vapor Pressure43.97 mmHg at 25 °C (estimated)[4]

Hazard Identification and Classification

This compound is classified as a hazardous substance. Understanding its classification is crucial for risk assessment in a laboratory setting.

Hazard ClassificationCategoryGHS Hazard Statement
Flammable liquidsCategory 3H226: Flammable liquid and vapour.[1][3][6][7]
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation.[1][3][7]

GHS Pictograms:

  • Flame: Indicates a flammable hazard.

  • Exclamation Mark: Indicates eye irritation.

Signal Word: Warning[1][3][7]

Handling Precautions and Experimental Workflow

Proper handling procedures are essential to minimize risk. The following logical workflow outlines the key steps for safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal a Review SDS & Conduct Risk Assessment b Ensure Proper Ventilation (Fume Hood) a->b c Assemble Personal Protective Equipment (PPE) b->c d Ground/Bond Container and Receiving Equipment c->d Begin Experiment e Use Non-Sparking Tools d->e f Keep Away from Ignition Sources e->f g Avoid Contact with Skin and Eyes f->g h Store in a Tightly Closed Container g->h After Use j Dispose of Contents/Container to an Approved Waste Disposal Plant g->j End of Experiment/Waste i Keep in a Cool, Well-Ventilated Area h->i

Caption: General workflow for handling this compound.

Exposure Controls and Personal Protection

To ensure the safety of personnel, appropriate exposure controls and personal protective equipment (PPE) must be utilized.

Engineering Controls:

  • Work in a well-ventilated area.[6][7]

  • Use a local exhaust ventilation system, such as a fume hood.[6]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[3][6][7]

Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye/Face ProtectionSafety glasses with side-shields or chemical goggles. Face shield where splashing is possible.
Skin ProtectionChemical-resistant gloves (e.g., Butyl rubber, Viton®). Wear protective clothing to prevent skin contact.
Respiratory ProtectionIf ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[6]

The following diagram illustrates the hierarchy of controls for minimizing exposure.

cluster_controls Hierarchy of Controls a Elimination/Substitution b Engineering Controls (e.g., Fume Hood) a->b Most to Least Effective c Administrative Controls (e.g., SOPs, Training) b->c Most to Least Effective d Personal Protective Equipment (PPE) c->d Most to Least Effective

Caption: Hierarchy of controls for chemical safety.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water.[3][6][7] If skin irritation occurs, get medical advice/attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7] If eye irritation persists, get medical advice/attention.[3]
Ingestion Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6]

Fire-Fighting Measures

This compound is a flammable liquid.

  • Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO2).[6]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Vapors may form explosive mixtures with air. Vapors may travel to a source of ignition and flash back. Containers may explode when heated.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

In case of a spill or leak, follow these procedures:

  • Personal Precautions: Evacuate personnel to a safe area.[6] Wear appropriate personal protective equipment.[6] Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[6] Remove all sources of ignition.[6]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

  • Methods for Cleaning Up: Absorb with non-combustible material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local / national regulations.[8]

Storage and Stability

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6][7] Keep away from heat, sparks, open flames, and hot surfaces.[3][6][7] No smoking.[3][6][7] Take measures to prevent the buildup of electrostatic charge.[3][7]

  • Chemical Stability: Stable under recommended storage conditions.[6]

  • Incompatible Materials: Strong oxidizing agents.

Toxicological Information

Currently, there is limited specific toxicological data available for this compound. It is known to cause serious eye irritation.[1][3] Prolonged or repeated skin contact may cause defatting and dermatitis.

For a structurally related compound, ethyl 2-methyl-4-pentenoate, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[5] However, this does not negate the handling hazards of the pure substance in a laboratory setting.

There is no data to suggest that this compound has carcinogenic, mutagenic, or reproductive toxicity effects.[9][10]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[6][7] Do not dispose of down the drain. Contaminated packaging should be treated as the product itself.

References

The Natural Occurrence of Methyl 4-pentenoate and Its Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of methyl 4-pentenoate and its derivatives. It is intended for researchers, scientists, and professionals in the fields of natural products chemistry, chemical ecology, and drug development. This document summarizes the known natural sources of these compounds, presents available quantitative data, outlines putative biosynthetic pathways, and details the experimental protocols for their isolation, identification, and quantification. Furthermore, it explores the role of these molecules in biological signaling, particularly as semiochemicals in insects.

Documented Natural Occurrences

This compound and its derivatives are unsaturated esters that have been identified as volatile organic compounds (VOCs) in a limited number of natural sources, spanning the plant and insect kingdoms. While the reported occurrences are sparse, they suggest a role for these molecules in chemical communication and as flavor constituents.

Summary of Natural Sources

The following table summarizes the documented natural occurrences of this compound and its closely related derivatives. It is important to note that quantitative data for these compounds are scarce in the existing literature.

CompoundSpeciesOrganism TypePart/SecretionRole/ContextQuantitative Data
This compound Zanthoxylum planispinum var. dintanensisPlantNot SpecifiedFlavor/Aroma ComponentNot Reported
Pachylomerus femoralisInsect (Dung Beetle)SemiochemicalAttractantNot Reported
Methyl 3-methyl-4-pentenoate Salacca edulis Reinw cv. Pondoh (Snake Fruit)PlantFruit FleshAroma ComponentTrace[1]
Pentanoic Acid (Valeric Acid) Valeriana officinalis (Valerian)PlantRootPrecursor to EstersNot Reported[1][2]
Human Gut MicrobiomeMicrobiome-Metabolic ProductNot Reported[2]

Putative Biosynthetic Pathways

While the specific biosynthetic pathways leading to this compound have not been fully elucidated in the identified organisms, it is possible to propose putative pathways based on the well-established biosynthesis of other volatile fatty acid derivatives in plants and insects.

Proposed Biosynthesis in Plants

In plants, the biosynthesis of many volatile esters, including unsaturated ones, originates from the lipoxygenase (LOX) pathway, which involves the enzymatic degradation of C18 unsaturated fatty acids like linoleic and linolenic acid.[3][4]

A putative pathway for this compound in plants is as follows:

  • Lipoxygenase (LOX) Action: Linoleic acid is oxygenated by a lipoxygenase to form a hydroperoxy derivative.

  • Hydroperoxide Lyase (HPL) Cleavage: The hydroperoxide is cleaved by a hydroperoxide lyase to produce short-chain aldehydes.

  • Reduction/Oxidation: The resulting aldehyde can be reduced to an alcohol by an alcohol dehydrogenase (ADH) or oxidized to a carboxylic acid. To form 4-pentenoic acid, a series of reactions including beta-oxidation might be involved to shorten the carbon chain.

  • Esterification: Finally, 4-pentenoic acid is esterified with methanol to yield this compound. The methanol required for this reaction can be generated in plants through the action of pectin methylesterase on pectin.

G cluster_plant Putative Biosynthesis of this compound in Plants linoleic_acid Linoleic Acid (C18:2) hydroperoxide Hydroperoxy Linoleic Acid linoleic_acid->hydroperoxide Lipoxygenase (LOX) short_chain_aldehydes Short-chain Aldehydes hydroperoxide->short_chain_aldehydes Hydroperoxide Lyase (HPL) pentenoic_acid 4-Pentenoic Acid short_chain_aldehydes->pentenoic_acid β-oxidation & other enzymes methyl_4_pentenoate This compound pentenoic_acid->methyl_4_pentenoate pectin Pectin methanol Methanol pectin->methanol Pectin Methylesterase methanol->methyl_4_pentenoate Alcohol Acyltransferase (AAT)

Putative biosynthetic pathway of this compound in plants.
Proposed Biosynthesis in Insects

In insects, many pheromones are derived from fatty acid metabolism.[5][6][7] The biosynthesis typically involves a series of modifications to fatty acyl-CoA precursors.

A putative pathway for this compound in insects could be:

  • De Novo Fatty Acid Synthesis: Acetyl-CoA is used to build a saturated fatty acyl-CoA chain.

  • Desaturation: A specific desaturase introduces a double bond at the appropriate position to create an unsaturated fatty acyl-CoA.

  • Chain Shortening: The fatty acyl-CoA chain is shortened, possibly through a limited form of beta-oxidation, to yield a C5 acyl-CoA.

  • Thioesterase Action: The acyl-CoA is hydrolyzed to the free fatty acid, 4-pentenoic acid.

  • Esterification: The free fatty acid is then esterified with methanol to form this compound. The origin of methanol in insects for this process is not well-defined.

Experimental Protocols

The isolation, identification, and quantification of this compound from natural sources typically involve a combination of extraction, chromatography, and spectrometry techniques. The following is a generalized workflow based on methodologies reported in the literature for analyzing volatile compounds from plants and insects.[1][8][9]

General Experimental Workflow

G cluster_workflow General Workflow for Analysis of this compound sample Sample Collection (e.g., Plant material, Insect secretion) extraction Extraction of Volatiles (e.g., Headspace-SPME, SAFE) sample->extraction analysis GC-MS Analysis extraction->analysis identification Compound Identification analysis->identification Mass Spectra Library Comparison & Authentic Standard quantification Quantification analysis->quantification Internal Standard Method bioassay Bioassay (optional) (e.g., GC-EAD for semiochemicals) analysis->bioassay

A generalized experimental workflow for the analysis of this compound.
Detailed Methodologies

1. Sample Preparation:

  • Plant Material: Fresh plant material (e.g., leaves, fruits) should be flash-frozen in liquid nitrogen and ground to a fine powder to halt enzymatic activity and increase surface area for extraction.

  • Insect Secretions: For semiochemicals, headspace volatiles can be collected from living insects, or secretions can be obtained by solvent extraction of glands or whole bodies.

2. Extraction of Volatile Compounds:

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free method ideal for screening volatile compounds. The powdered plant material or insects are placed in a sealed vial and heated to a specific temperature to release volatiles into the headspace. An SPME fiber coated with a suitable stationary phase (e.g., DVB/CAR/PDMS) is exposed to the headspace to adsorb the volatiles.

  • Solvent-Assisted Flavor Evaporation (SAFE): This technique is a form of vacuum distillation that is particularly gentle and efficient for isolating thermally labile volatile compounds from a solvent extract of the sample.[1]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injection: The adsorbed volatiles on the SPME fiber are thermally desorbed in the hot GC inlet, or a concentrated liquid extract is injected.

  • Separation: A capillary column (e.g., HP-5MS, DB-5) is used to separate the individual compounds based on their boiling points and polarity. A typical temperature program might start at 40°C and ramp up to 250°C.

  • Detection and Identification: As compounds elute from the column, they are ionized (typically by electron impact at 70 eV) and the resulting mass fragments are detected by the mass spectrometer. The resulting mass spectrum is compared to a library (e.g., NIST, Wiley) and confirmed by comparing the retention time and mass spectrum with an authentic standard of this compound.

4. Quantification:

  • An internal standard (a compound not naturally present in the sample, e.g., a deuterated analog or a compound with similar chemical properties) is added to the sample at a known concentration before extraction. The peak area of this compound is compared to the peak area of the internal standard to calculate its concentration.

Biological Activity and Olfactory Signaling

The identification of this compound as a semiochemical in the dung beetle Pachylomerus femoralis suggests a role in insect communication.[3] Volatile esters are common components of insect pheromones and kairomones, mediating behaviors such as mate location, aggregation, and host finding.

Olfactory Detection in Insects

The primary mechanism for detecting volatile chemical signals in insects is through olfactory sensory neurons housed in sensilla on their antennae. The interaction of a specific odorant molecule with an olfactory receptor protein on the surface of a neuron triggers a signal transduction cascade that ultimately results in a nerve impulse being sent to the brain.

Electroantennography (EAG) is a technique used to measure the summed electrical response of the entire antenna to a specific volatile compound. A significant EAG response to this compound in Pachylomerus femoralis would provide strong evidence for its role as a behaviorally relevant semiochemical.

G cluster_olfactory Olfactory Detection and EAG Measurement odorant This compound receptor Olfactory Receptor (on antennal neuron) odorant->receptor Binding transduction Signal Transduction Cascade receptor->transduction impulse Nerve Impulse to Brain transduction->impulse eag EAG Measurement (Summed potential change) transduction->eag leads to behavior Behavioral Response (e.g., Attraction) impulse->behavior

Logical flow of olfactory detection and its measurement using EAG.

Conclusion and Future Directions

The natural occurrence of this compound and its derivatives appears to be limited and is an understudied area of natural product chemistry. The available evidence points to its presence as a flavor component in some plants and as a semiochemical in insects. The proposed biosynthetic pathways, based on general principles of fatty acid metabolism, provide a framework for future research to identify the specific enzymes and genes involved.

Future research should focus on:

  • Quantitative analysis of this compound in the identified natural sources to understand its concentration and potential biological significance.

  • Elucidation of the specific biosynthetic pathways in Zanthoxylum and Pachylomerus through isotopic labeling studies and transcriptomic analysis.

  • Behavioral and electrophysiological studies to confirm the role of this compound as a semiochemical and to identify the specific olfactory receptors involved in its detection.

Such studies will not only enhance our fundamental understanding of the chemical ecology of these organisms but may also open up possibilities for the development of novel flavor compounds and environmentally friendly pest management strategies.

References

Methyl 4-pentenoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Methyl 4-pentenoate as a Fatty Acid Methyl Ester (FAME)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (CAS 818-57-5) is an unsaturated short-chain fatty acid methyl ester (FAME).[1][2][3] Classified chemically as a methyl ester of a C5 fatty acid, it is also known by synonyms such as methyl pent-4-enoate, allylacetic acid methyl ester, and methyl allylacetate.[1][2] Its structure consists of a five-carbon chain with a terminal double bond between C4 and C5 and a methyl ester group at C1. This terminal unsaturation makes it a valuable building block in organic synthesis, while its ester functionality places it within the important class of FAMEs, which are critical in biochemical research and as biofuels.[1][4][5]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis protocols, and detailed analytical methodologies. It is intended to serve as a core resource for professionals in research and drug development who are working with or exploring the applications of short-chain unsaturated fatty acid esters.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and application in experimental settings.

Physical and Chemical Properties

Quantitative physical and chemical data for this compound are presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₆H₁₀O₂[1][2]
Molecular Weight 114.14 g/mol [1][2]
CAS Number 818-57-5[1][2]
Appearance Colorless liquid[1][2][3]
Odor Green, fruity aroma[1][2][3]
Boiling Point 125.0 - 127.0 °C (at 760 mm Hg)[2]
Density 0.882 - 0.890 g/cm³[2]
Refractive Index 1.412 - 1.418 (at 20°C)[2]
Solubility Insoluble in water; Soluble in ethanol and propylene glycol.[2][3]
Flash Point 29 °C (84.2 °F) - closed cup[6]
Safety Flammable liquid (Category 3), Causes serious eye irritation.[2][3][6]
Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Table 2 provides characteristic spectral data obtained from standard analytical techniques.

TechniqueData and InterpretationReference(s)
¹H NMR (CDCl₃)δ ~5.8 ppm (m, 1H, -CH=CH₂), δ ~5.0 ppm (m, 2H, -CH=CH₂), δ 3.67 ppm (s, 3H, -OCH₃), δ ~2.4 ppm (m, 2H, -CH₂-C=O), δ ~2.3 ppm (m, 2H, =CH-CH₂-)[7]
¹³C NMR (CDCl₃)δ ~173 ppm (C=O), δ ~137 ppm (-CH=), δ ~115 ppm (=CH₂), δ ~51 ppm (-OCH₃), δ ~33 ppm (-CH₂-C=O), δ ~29 ppm (=CH-CH₂-)[8]
Mass Spec. (EI) Major Fragments (m/z): 114 (M⁺), 83 ([M-OCH₃]⁺), 74 ([C₃H₆O₂]⁺, McLafferty rearrangement), 55 ([C₄H₇]⁺), 41 ([C₃H₅]⁺, allyl cation)[8][9]

Synthesis and Production

This compound can be synthesized through several routes, most notably via classical esterification of its corresponding carboxylic acid or from biomass-derived platform molecules.

Synthesis Pathways

Two primary pathways for the synthesis of this compound are Fischer esterification and the ring-opening of γ-valerolactone (GVL).

  • Fischer Esterification: This is the traditional and direct method involving the acid-catalyzed reaction of 4-pentenoic acid with methanol. The reaction is reversible and typically requires an excess of methanol or the removal of water to drive the equilibrium towards the product.[1][4][10]

  • From γ-Valerolactone (GVL): A greener, more sustainable route starts with GVL, which is readily produced from lignocellulosic biomass. The ring-opening of GVL in the presence of methanol, often using solid acid or basic catalysts, yields a mixture of methyl pentenoate isomers.[5][11] The use of basic catalysts, such as cesium on silica (Cs/SiO₂), can selectively favor the production of the terminal isomer, this compound.[5][11]

Synthesis_Pathways PentenoicAcid 4-Pentenoic Acid Esterification Fischer Esterification PentenoicAcid->Esterification Methanol1 Methanol Methanol1->Esterification H_plus H⁺ Catalyst H_plus->Esterification Product This compound Esterification->Product + Water Water Esterification->Water GVL γ-Valerolactone (from Biomass) RingOpening Catalytic Ring-Opening GVL->RingOpening Methanol2 Methanol Methanol2->RingOpening Catalyst Solid Acid or Base Catalyst Catalyst->RingOpening RingOpening->Product GCMS_Workflow SamplePrep Sample Preparation (Dilute in Solvent + IS) Injection Injection (1 µL) SamplePrep->Injection GC_Column Separation on GC Capillary Column Injection->GC_Column Inlet (250°C) Ionization Ionization (EI, 70 eV) GC_Column->Ionization Transfer Line (250°C) MassAnalyzer Mass Analysis (Quadrupole) Ionization->MassAnalyzer Detector Detection (EM) MassAnalyzer->Detector DataSystem Data Acquisition & Processing Detector->DataSystem Report Report Generation (Chromatogram & Spectrum) DataSystem->Report FAME_Context FA Fatty Acid (e.g., 4-Pentenoic Acid) FAME Fatty Acid Methyl Ester (FAME) FA->FAME Esterification (with Methanol) Subclass Short-Chain Unsaturated FAME FAME->Subclass is a type of M4P This compound Application Applications M4P->Application Subclass->M4P is exemplified by App1 Chemical Intermediate (e.g., for Nylon) Application->App1 App2 Flavoring Agent Application->App2

References

Methodological & Application

Synthesis of Methyl 4-Pentenoate from Gamma-Valerolactone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of methyl 4-pentenoate from gamma-valerolactone (GVL), a biomass-derived platform chemical. The synthesis primarily proceeds via a ring-opening and esterification reaction, which can be carried out in either the gas phase or liquid phase using catalytic distillation. This guide offers comprehensive experimental procedures, quantitative data on catalyst performance, and a discussion of the underlying reaction mechanisms. Diagrams illustrating the reaction pathway and experimental workflows are included to provide a clear and concise overview of the process.

Introduction

Gamma-valerolactone (GVL) is a versatile and sustainable platform molecule derived from lignocellulosic biomass. Its conversion to methyl pentenoates, particularly this compound, provides a valuable intermediate for the synthesis of polymers, fine chemicals, and pharmaceuticals. The reaction involves the ring-opening of the lactone, followed by esterification with methanol and subsequent isomerization to various methyl pentenoate isomers. The selective synthesis of the 4-pentenoate isomer is often desired for further functionalization. This document details two primary methodologies for this conversion: a gas-phase catalytic reaction and a liquid-phase catalytic distillation process.

Reaction Mechanism

The conversion of GVL to methyl pentenoate is typically catalyzed by solid acid catalysts. The proposed reaction mechanism involves the following key steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of GVL on an acid site of the catalyst.

  • Nucleophilic Attack by Methanol: A methanol molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the opening of the lactone ring.

  • Formation of a Hydroxy Ester Intermediate: This ring-opening step results in the formation of a methyl 4-hydroxypentanoate intermediate.

  • Dehydration and Isomerization: The hydroxy ester intermediate then undergoes dehydration to form a mixture of methyl pentenoate isomers: this compound, methyl 3-pentenoate (cis and trans), and methyl 2-pentenoate (cis and trans). The distribution of these isomers is dependent on the catalyst and reaction conditions.

The overall reaction can be represented as follows:

ReactionMechanism cluster_reactants Reactants cluster_products Products GVL γ-Valerolactone (GVL) ProtonatedGVL Protonated GVL GVL->ProtonatedGVL + H+ MeOH Methanol (CH3OH) Intermediate Methyl 4-hydroxypentanoate ProtonatedGVL->Intermediate + CH3OH MP4 This compound Intermediate->MP4 - H2O MP3 Methyl 3-pentenoate MP4->MP3 Isomerization MP2 Methyl 2-pentenoate MP3->MP2 Isomerization

Figure 1: Proposed reaction pathway for the acid-catalyzed conversion of GVL to methyl pentenoates.

Quantitative Data

The yield and selectivity towards different methyl pentenoate isomers are highly dependent on the catalyst, reaction temperature, and reaction setup. The following tables summarize key performance data from various studies.

Table 1: Gas-Phase Synthesis of Methyl Pentenoates from GVL
CatalystTemperature (°C)GVL Conversion (%)Selectivity to Methyl Pentenoates (%)This compound (%)Methyl 3-Pentenoate (%)Methyl 2-Pentenoate (%)Reference
ZrO₂/SiO₂295>95>9581145[1]
Cs/SiO₂350~50~88High--[2]

Note: Selectivity to methyl pentenoates is the combined selectivity of all isomers.

Table 2: Liquid-Phase (Catalytic Distillation) Synthesis of Methyl Pentenoates from GVL
CatalystTemperature (°C)Methanol Feed Rate (mL/min)GVL Conversion (%)Yield of Methyl Pentenoates (%)Reference
Nafion NR502000.1 - 0.5>95>95[2]
Acidic Ionic Liquid170--83 (Methyl 3-pentenoate)[2]

Experimental Protocols

Protocol 1: Gas-Phase Synthesis using a Fixed-Bed Reactor

This protocol describes the continuous gas-phase conversion of GVL to methyl pentenoates over a solid acid catalyst.

4.1.1. Catalyst Preparation (Example: ZrO₂/SiO₂ by Wet Impregnation)

  • Support Preparation: Dry silica gel (SiO₂) at 120°C for 12 hours.

  • Impregnation Solution: Dissolve a calculated amount of zirconium(IV) oxynitrate hydrate in deionized water to achieve the desired ZrO₂ loading (e.g., 10 wt%).

  • Impregnation: Add the silica gel to the impregnation solution and stir for 24 hours at room temperature.

  • Drying: Remove the excess water by rotary evaporation at 60°C.

  • Calcination: Calcine the impregnated catalyst in a muffle furnace under a flow of air. Ramp the temperature from room temperature to 550°C at a rate of 5°C/min and hold for 5 hours.

  • Characterization: Characterize the catalyst using techniques such as XRD, BET surface area analysis, and ammonia temperature-programmed desorption (NH₃-TPD) to determine its crystalline structure, surface area, and acidity, respectively.

4.1.2. Experimental Setup and Procedure

A typical gas-phase reaction setup consists of a feed delivery system, a preheater, a fixed-bed reactor, a condenser, and a product collection system.

  • Reactor Loading: Pack a stainless steel tubular reactor (e.g., 1/2 inch outer diameter) with the prepared catalyst (e.g., 1-2 g), supported by quartz wool at both ends.

  • Catalyst Activation: Activate the catalyst in situ by heating it to the reaction temperature (e.g., 300°C) under a flow of inert gas (e.g., nitrogen) for at least 1 hour.

  • Reaction Feed: Prepare a feed solution of GVL in methanol (e.g., 10 wt% GVL).

  • Reaction Execution:

    • Introduce the GVL/methanol feed into a preheater using a high-performance liquid chromatography (HPLC) pump at a specific flow rate (e.g., 0.1 mL/min).

    • Simultaneously, introduce a carrier gas (e.g., nitrogen) at a controlled flow rate (e.g., 30 mL/min) to the preheater.

    • Pass the vaporized feed mixture through the heated catalyst bed.

    • Maintain the reactor at the desired reaction temperature (e.g., 295-350°C) and atmospheric pressure.

  • Product Collection: Condense the reactor effluent using a cold trap (e.g., ice-water bath) and collect the liquid product for analysis.

4.1.3. Product Analysis

Analyze the liquid product using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the methyl pentenoate isomers and any unreacted GVL.

  • GC Column: A polar capillary column (e.g., DB-WAX or HP-INNOWax) is suitable for separating the isomers.

  • Temperature Program: A typical temperature program would be: hold at 50°C for 5 minutes, then ramp to 220°C at 10°C/min, and hold for 10 minutes.

  • Quantification: Use an internal standard (e.g., dodecane) for accurate quantification of the products.

GasPhaseWorkflow cluster_prep Catalyst Preparation cluster_reaction Gas-Phase Reaction cluster_analysis Product Analysis Prep1 Dry SiO2 Support Prep2 Prepare ZrO(NO3)2 Solution Prep1->Prep2 Prep3 Impregnate SiO2 Prep2->Prep3 Prep4 Dry Impregnated Catalyst Prep3->Prep4 Prep5 Calcine Catalyst Prep4->Prep5 React1 Pack Reactor with Catalyst Prep5->React1 React2 Activate Catalyst React1->React2 React3 Prepare GVL/Methanol Feed React2->React3 React4 Introduce Feed and N2 to Preheater React3->React4 React5 Vaporize and Pass Over Catalyst React4->React5 React6 Condense and Collect Product React5->React6 Analysis1 GC-MS Analysis React6->Analysis1 Analysis2 Identify and Quantify Products Analysis1->Analysis2

Figure 2: Experimental workflow for the gas-phase synthesis of this compound.

Protocol 2: Liquid-Phase Synthesis using Catalytic Distillation

This protocol describes the synthesis of methyl pentenoates from GVL using a reactive distillation setup, which combines reaction and separation in a single unit. This method is particularly effective due to the significant difference in boiling points between GVL (207°C) and methyl pentenoates (~130-145°C).

4.2.1. Catalyst Information (Example: Nafion NR50)

Nafion NR50 is a perfluorinated sulfonic acid resin that acts as a strong solid acid catalyst. It is commercially available in pellet form and can be used directly in the distillation column.

4.2.2. Experimental Setup and Procedure

  • Apparatus: Assemble a catalytic distillation apparatus consisting of a reboiler (round-bottom flask), a packed distillation column, a condenser, and a distillate collection flask.

    • The distillation column should be packed with the solid acid catalyst (e.g., Nafion NR50 pellets) contained within a structured packing or randomly packed in the column. A Vigreux column or a packed column with Raschig rings can be used.

  • Charging the Reboiler: Charge the reboiler with GVL.

  • Reaction Initiation:

    • Heat the reboiler to the desired reaction temperature (e.g., 200°C).

    • Once the GVL is boiling and refluxing in the column, start feeding methanol continuously into the top of the column using a syringe pump at a controlled rate (e.g., 0.1-0.5 mL/min).

  • Catalytic Distillation:

    • As methanol flows down the column, it reacts with GVL on the catalyst surface to form methyl pentenoates.

    • The more volatile methyl pentenoate products will vaporize and move up the column.

    • The less volatile GVL will remain in the lower part of the column and the reboiler.

  • Product Collection: The methyl pentenoate vapors will pass into the condenser, liquefy, and be collected in the distillate flask.

  • Monitoring and Completion: Monitor the reaction progress by analyzing the composition of the distillate over time using GC-MS. The reaction is considered complete when the GVL in the reboiler is consumed or the production of methyl pentenoates ceases.

4.2.3. Product Purification

The collected distillate will primarily consist of a mixture of methyl pentenoate isomers and some unreacted methanol.

  • Removal of Methanol: Remove the excess methanol by simple distillation.

  • Fractional Distillation: Separate the methyl pentenoate isomers by fractional distillation under reduced pressure. The boiling points of the isomers are close, so a column with a high number of theoretical plates (e.g., a packed Vigreux column) is recommended for efficient separation.

    • This compound has the lowest boiling point among the common isomers, followed by the 3-pentenoates and then the 2-pentenoates.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

  • The gas-phase reaction involves flammable methanol vapor at high temperatures; ensure the apparatus is properly sealed to prevent leaks.

  • Catalytic distillation is performed at elevated temperatures; use appropriate heating mantles and ensure the glassware is free of cracks.

Conclusion

The synthesis of this compound from GVL offers a sustainable route to a valuable chemical intermediate. Both gas-phase and catalytic distillation methods have been shown to be effective, with the choice of method depending on the desired scale of production and the available equipment. The catalyst plays a crucial role in determining the conversion and selectivity of the reaction. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists to successfully synthesize and analyze this compound in a laboratory setting. Further optimization of catalysts and reaction conditions can lead to even higher yields and selectivities of the desired product.

References

Application Notes and Protocols for the Catalytic Conversion of γ-Valerolactone (GVL) to Methyl 4-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of biomass-derived γ-valerolactone (GVL) to methyl 4-pentenoate is a significant pathway for the production of value-added chemicals and polymer precursors from renewable feedstocks. This compound serves as a key intermediate in the synthesis of various organic molecules, including adipic acid, a monomer for nylon-6,6. This document provides detailed application notes and experimental protocols for the catalytic conversion of GVL to this compound, targeting researchers, scientists, and professionals in drug development who may utilize this chemistry for the synthesis of novel compounds.

The reaction involves the ring-opening of the GVL lactone and subsequent esterification with methanol. The selectivity towards the desired this compound isomer over other isomers (methyl 3-pentenoate and methyl 2-pentenoate) is a critical aspect of this conversion and is highly dependent on the catalyst and reaction conditions employed. Both acid and base catalysts have been effectively utilized, each favoring different isomer distributions.

Catalytic Systems and Performance Data

A variety of heterogeneous catalysts have been investigated for the conversion of GVL to methyl pentenoates. Acidic catalysts, such as zeolites and mixed metal oxides, and basic catalysts, often alkali metals supported on silica, have shown high efficacy. The choice of catalyst significantly influences the product distribution.

Table 1: Performance of Various Catalysts in the Conversion of GVL to Methyl Pentenoates
CatalystCatalyst TypeReaction ConditionsGVL Conversion (%)This compound Selectivity (%)Other Methyl Pentenoate Isomers Selectivity (%)Reference
ZrO₂/SiO₂ Solid AcidGas Phase, 295 °C, 1 atm>958114 (Methyl 2- and 3-pentenoate)[1]
Cs/SiO₂ Solid BaseGas Phase, 350 °C, 1 atm~90High selectivity for terminal isomers88 (combined Methyl 3- and 4-pentenoate)[2]
Nafion NR50 Solid AcidCatalytic Distillation, 200 °C>95Predominantly Methyl 3-pentenoateHigh[3]
Amberlyst 15 Acidic Ion Exchange ResinBatch Reactor, 150 °C~80Mixture of isomersHigh[4]
Table 2: Catalyst Characterization Data
CatalystBET Surface Area (m²/g)Total Acidity/Basicity (mmol/g)Acid/Base Site TypeReference
ZrO₂/SiO₂ 140-630Variable (e.g., ~0.2 mmol NH₃/g)Lewis and Brønsted Acidic[1][5]
Cs/SiO₂ ~200Variable (e.g., ~0.1 mmol CO₂/g)Basic[6][7]

Reaction Pathways

The conversion of GVL to methyl pentenoate isomers proceeds through a ring-opening mechanism followed by esterification and isomerization. The nature of the catalyst's active sites (acidic or basic) dictates the predominant reaction pathway and the resulting isomer distribution.

GVL_to_MP_Pathway cluster_acid Acid Catalysis GVL γ-Valerolactone (GVL) Intermediate Ring-Opened Intermediate (4-hydroxypentanoate) GVL->Intermediate Ring Opening GVL->Intermediate Ring Opening Methanol Methanol M4P This compound Intermediate->M4P Esterification & Isomerization Intermediate->M4P Selective Esterification M3P Methyl 3-pentenoate M4P->M3P Isomerization M4P->M3P M2P Methyl 2-pentenoate M3P->M2P Isomerization

Caption: Reaction pathways for GVL to methyl pentenoate.

Experimental Protocols

Detailed methodologies for catalyst preparation and reaction procedures are provided below. These protocols are based on established literature and can be adapted based on specific research needs and available equipment.

Protocol 1: Preparation of ZrO₂/SiO₂ Solid Acid Catalyst via Sol-Gel Method

This protocol describes the synthesis of a ZrO₂/SiO₂ mixed oxide catalyst, which is effective for the gas-phase conversion of GVL with high selectivity towards this compound.

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • Zirconium(IV) propoxide

  • Ethanol

  • Nitric acid (concentrated)

  • Deionized water

Procedure:

  • In a round-bottom flask, prepare a solution of TEOS in ethanol.

  • In a separate beaker, prepare a solution of zirconium(IV) propoxide in ethanol.

  • Slowly add the zirconium precursor solution to the TEOS solution under vigorous stirring.

  • Add a mixture of deionized water and nitric acid dropwise to the alkoxide solution to initiate hydrolysis and condensation. The final molar ratio of TEOS:Zr-propoxide:Ethanol:H₂O:HNO₃ should be optimized based on desired catalyst properties. A typical ratio is 1:0.1:20:4:0.01.

  • Continue stirring the resulting sol at room temperature for 24 hours to form a gel.

  • Age the gel at 60 °C for 48 hours.

  • Dry the gel at 120 °C for 12 hours to remove the solvent.

  • Calcine the dried solid in a furnace under a flow of air. Ramp the temperature from room temperature to 550 °C at a rate of 2 °C/min and hold at 550 °C for 5 hours.

  • The resulting white powder is the ZrO₂/SiO₂ catalyst. Characterize the catalyst for its surface area, pore volume, and acidity using techniques like N₂ physisorption and ammonia temperature-programmed desorption (NH₃-TPD).[1][5][8]

Protocol 2: Preparation of Cs/SiO₂ Solid Base Catalyst via Incipient Wetness Impregnation

This protocol details the preparation of a Cs/SiO₂ catalyst, which demonstrates high selectivity for the terminal isomers of methyl pentenoate.

Materials:

  • Silica gel (SiO₂)

  • Cesium nitrate (CsNO₃)

  • Deionized water

Procedure:

  • Dry the silica gel support at 120 °C for 12 hours to remove any physisorbed water.

  • Determine the pore volume of the dried silica gel by incipient wetness titration with deionized water.

  • Prepare an aqueous solution of cesium nitrate. The concentration should be calculated such that the total volume of the solution is equal to the pore volume of the silica gel support to achieve the desired cesium loading (e.g., 5 wt%).

  • Add the cesium nitrate solution dropwise to the dried silica gel while continuously mixing to ensure uniform distribution.

  • Dry the impregnated silica gel at 120 °C for 12 hours.

  • Calcine the dried material in a furnace under a flow of nitrogen. Ramp the temperature from room temperature to 500 °C at a rate of 5 °C/min and hold at 500 °C for 4 hours.

  • The resulting material is the Cs/SiO₂ catalyst. Characterize the catalyst for its basicity using carbon dioxide temperature-programmed desorption (CO₂-TPD).[6][7]

Protocol 3: Gas-Phase Catalytic Conversion of GVL in a Continuous Flow Fixed-Bed Reactor

This protocol describes the continuous conversion of GVL to this compound using a fixed-bed reactor.

Experimental Workflow:

Gas_Phase_Workflow Feed GVL & Methanol Feed Pump HPLC Pump Feed->Pump Vaporizer Vaporizer Pump->Vaporizer Reactor Fixed-Bed Reactor (Catalyst) Vaporizer->Reactor Condenser Condenser Reactor->Condenser Collector Product Collector Condenser->Collector GC Gas Chromatograph (Analysis) Collector->GC

Caption: Workflow for gas-phase GVL conversion.

Apparatus:

  • Continuous flow fixed-bed reactor (e.g., stainless steel tube)

  • Temperature controller and furnace

  • Mass flow controllers for gases

  • HPLC pump for liquid feed

  • Condenser and product collection system

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Load the catalyst (e.g., 1.0 g of ZrO₂/SiO₂) into the center of the reactor tube, securing it with quartz wool plugs.

  • Purge the reactor system with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min for 30 minutes.

  • Heat the reactor to the desired reaction temperature (e.g., 295 °C for ZrO₂/SiO₂) under the inert gas flow.

  • Prepare a liquid feed mixture of GVL and methanol (e.g., 1:10 molar ratio).

  • Introduce the liquid feed into a vaporizer using an HPLC pump at a specific flow rate (e.g., 0.1 mL/min).

  • Mix the vaporized feed with a carrier gas (e.g., nitrogen) and introduce it into the heated reactor.

  • The reactor effluent is passed through a condenser cooled with circulating chilled water to liquefy the products.

  • Collect the liquid products in a collection vessel at regular intervals.

  • Analyze the collected liquid samples using gas chromatography to determine the conversion of GVL and the selectivity to methyl pentenoate isomers.[9][10]

Protocol 4: Catalytic Distillation for GVL Conversion

This protocol outlines the conversion of GVL using a catalytic distillation setup, which combines reaction and separation in a single unit to drive the equilibrium towards the products.

Experimental Workflow:

Catalytic_Distillation_Workflow Reboiler Reboiler (GVL + Catalyst) Column Distillation Column Reboiler->Column Condenser Condenser Column->Condenser Reflux Reflux Splitter Condenser->Reflux Reflux->Column Reflux Product Product (Methyl Pentenoate) Reflux->Product Methanol_Feed Methanol Feed Methanol_Feed->Column

Caption: Workflow for catalytic distillation of GVL.

Apparatus:

  • Glass distillation column packed with a structured packing containing the catalyst (e.g., Amberlyst 15)

  • Reboiler flask with a heating mantle

  • Condenser

  • Reflux head and product takeoff

  • Syringe pump for methanol feed

Procedure:

  • Pack the distillation column with the acidic catalyst.

  • Charge the reboiler with GVL.

  • Heat the reboiler to the boiling point of GVL (approx. 207 °C).

  • Once the GVL is refluxing, start feeding methanol into the top of the catalyst bed using a syringe pump at a controlled rate.

  • The reaction occurs in the catalyst bed. The lower-boiling methyl pentenoate products (b.p. ~125-135 °C) vaporize and move up the column.

  • The vapor is condensed at the top of the column. A portion of the condensate is returned to the column as reflux, and the remainder is collected as the product.

  • Continuously monitor the temperature at the top of the column to gauge the composition of the distillate.

  • Collect the distillate and analyze by GC to determine the product distribution.[3][11][12]

Protocol 5: Product Analysis by Gas Chromatography (GC-FID)

This protocol provides a general method for the quantitative analysis of the reaction mixture.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for the separation of fatty acid methyl esters (FAMEs), such as a high-polarity column (e.g., TR-FAME, 100 m x 0.25 mm x 0.2 µm).

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 260 °C

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp 1: Increase to 150 °C at 10 °C/min.

    • Ramp 2: Increase to 220 °C at 5 °C/min, hold for 5 minutes.

Sample Preparation and Quantification:

  • Prepare calibration standards of GVL and the methyl pentenoate isomers (4-, 3-, and 2-) of known concentrations in a suitable solvent (e.g., methanol or dichloromethane).

  • Add a known amount of an internal standard (e.g., methyl heptanoate) to both the calibration standards and the collected reaction samples.

  • Analyze the standards to generate calibration curves for each component.

  • Analyze the reaction samples.

  • Calculate the concentration of each component in the samples based on the calibration curves and the internal standard.

  • Determine the GVL conversion and selectivity to each methyl pentenoate isomer using the following formulas:

    • GVL Conversion (%) = [(moles of GVL reacted) / (initial moles of GVL)] x 100

    • This compound Selectivity (%) = [(moles of this compound produced) / (moles of GVL reacted)] x 100

This method should be validated for linearity, precision, and accuracy.[13][14][15]

Conclusion

The catalytic conversion of GVL to this compound offers a promising route to valuable chemicals from renewable resources. The choice of catalyst and reaction methodology is crucial in determining the yield and selectivity of the desired product. The protocols and data presented in this application note provide a comprehensive guide for researchers to explore and optimize this important transformation. Careful catalyst synthesis, reactor operation, and product analysis are key to achieving successful outcomes in this area of green chemistry.

References

Application Notes and Protocols for the Synthesis of Methyl 4-pentenoate via Esterification of 4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-pentenoate is a valuable unsaturated ester intermediate in organic synthesis, utilized in the production of various fine chemicals, pharmaceuticals, and polymers.[1] One of the most direct and classical methods for its preparation is the Fischer esterification of 4-pentenoic acid with methanol, catalyzed by a strong acid.[2] This process involves the reversible reaction between a carboxylic acid and an alcohol to form an ester and water.[3] To achieve high yields, the equilibrium is typically shifted towards the product by using an excess of the alcohol and/or by removing water as it is formed.[2][4]

This document provides detailed protocols for the laboratory-scale synthesis, purification, and characterization of this compound.

Reaction Principle and Stoichiometry

The acid-catalyzed esterification of 4-pentenoic acid with methanol proceeds according to the following reaction:

C₅H₈O₂ (4-pentenoic acid) + CH₃OH (methanol) ⇌ C₆H₁₀O₂ (this compound) + H₂O (water)

The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄), which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[3]

Quantitative Data Summary

The following table summarizes the key reactants and their properties, along with typical reaction parameters for the synthesis of this compound.

ParameterValueNotes
Reactants
4-Pentenoic Acid1.0 equivalentStarting material
Methanol5.0 - 10.0 equivalentsReactant and solvent; used in excess to drive the equilibrium
Sulfuric Acid (conc.)0.1 - 0.2 equivalentsCatalyst
Reaction Conditions
TemperatureReflux (approx. 65-70 °C)The boiling point of methanol serves as the reaction temperature
Reaction Time2 - 4 hoursReaction progress can be monitored by TLC or GC
Work-up & Purification
5% Sodium BicarbonateAs needed for neutralizationTo quench the acid catalyst and remove unreacted carboxylic acid
Diethyl EtherFor extractionTo isolate the organic product from the aqueous phase
Anhydrous MgSO₄ or Na₂SO₄For dryingTo remove residual water from the organic phase
Expected Yield
Isolated Yield70 - 85%Yields can vary based on reaction scale and purification efficiency

Experimental Protocols

I. Synthesis of this compound

Materials:

  • 4-Pentenoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • 5% (w/v) Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Diethyl ether

  • Anhydrous magnesium sulfate or sodium sulfate

  • Boiling chips

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel (250 mL)

  • Erlenmeyer flasks

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-pentenoic acid (e.g., 10.0 g, 0.1 mol).

  • Add an excess of anhydrous methanol (e.g., 50 mL, approx. 1.2 mol).

  • Carefully and slowly add concentrated sulfuric acid (e.g., 1.0 mL, approx. 0.018 mol) to the stirred mixture.

  • Add a few boiling chips to the flask.

  • Reflux: Heat the mixture to a gentle reflux using a heating mantle and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Cooling: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

II. Work-up and Extraction
  • Quenching: Carefully pour the cooled reaction mixture into a 250 mL beaker containing 100 mL of ice-cold water.

  • Neutralization: Slowly add 5% sodium bicarbonate solution to the mixture with stirring until the effervescence ceases and the pH of the aqueous layer is neutral (pH ~7). This step neutralizes the sulfuric acid catalyst and removes any unreacted 4-pentenoic acid.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Add 50 mL of diethyl ether and shake the funnel vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. The upper organic layer contains the this compound.

  • Drain the lower aqueous layer and discard it.

  • Wash the organic layer with 50 mL of water, followed by 50 mL of saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate for 15-20 minutes.

III. Purification by Fractional Distillation
  • Solvent Removal: Filter the dried organic solution to remove the drying agent and transfer the filtrate to a round-bottom flask. Remove the diethyl ether using a rotary evaporator.

  • Fractional Distillation: Assemble a fractional distillation apparatus. Carefully transfer the crude this compound to the distillation flask and add a few fresh boiling chips.

  • Heat the flask gently. Collect the fraction that distills at the boiling point of this compound (approximately 127-129 °C at atmospheric pressure).

  • Weigh the purified product and calculate the percentage yield.

IV. Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O stretch of the ester, C=C stretch of the alkene).

Visualizations

Fischer_Esterification_Mechanism Acid 4-Pentenoic Acid ProtonatedAcid Protonated 4-Pentenoic Acid Acid->ProtonatedAcid Protonation TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate Nucleophilic Attack Methanol Methanol ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster Proton Transfer & -H₂O Ester Methyl 4-Pentenoate ProtonatedEster->Ester Deprotonation Water Water Catalyst2 H+ Catalyst1 H+

Caption: Mechanism of Fischer Esterification.

Synthesis_Workflow Start Start: 4-Pentenoic Acid & Methanol Reaction Acid-Catalyzed Esterification (Reflux) Start->Reaction Add H₂SO₄ Workup Work-up: Neutralization & Extraction Reaction->Workup Drying Drying of Organic Phase Workup->Drying Purification Purification: Fractional Distillation Drying->Purification Product Product: Methyl 4-Pentenoate Purification->Product Analysis Characterization (GC-MS, NMR, IR) Product->Analysis

Caption: Experimental Workflow for Synthesis.

References

Application Notes and Protocols: The Role of Methyl 4-pentenoate in the Synthesis of 2,4-Dienoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-pentenoate serves as a key building block in the synthesis of 2,4-dienoates, which are important structural motifs in various natural products and pharmacologically active compounds. The conversion of this compound to a 2,4-dienoate is effectively achieved through a powerful carbon-carbon bond-forming reaction known as olefin cross-metathesis. This method provides a direct and efficient route to these valuable conjugated systems.

The most common approach involves the cross-metathesis of this compound, a terminal alkene, with an acrylic ester, such as methyl acrylate, in the presence of a ruthenium-based catalyst.[1] Catalysts developed by Grubbs and Hoveyda are particularly effective for this transformation, offering high functional group tolerance and predictable reactivity.[2] The reaction proceeds by the exchange of alkylidene fragments between the two olefin partners, leading to the formation of the desired 2,4-dienoate and the release of ethene as a byproduct.[1][2] The removal of the volatile ethene from the reaction mixture helps to drive the equilibrium towards the formation of the product.[2]

This document provides detailed application notes and experimental protocols for the synthesis of 2,4-dienoates using this compound, focusing on the widely used ruthenium-catalyzed cross-metathesis reaction.

Reaction Principle: Cross-Metathesis

The core of this synthetic strategy is the olefin cross-metathesis reaction. In this process, the terminal double bond of this compound reacts with the double bond of an acrylate ester, catalyzed by a ruthenium carbene complex. The catalyst facilitates the cleavage and reformation of the carbon-carbon double bonds, resulting in the desired 2,4-dienoate product. The general transformation is depicted below:

G M4P This compound Catalyst Grubbs or Hoveyda-Grubbs Catalyst M4P->Catalyst + Acrylate Methyl Acrylate Acrylate->Catalyst + Dienoate Methyl (2E,4E)-hepta-2,4-dienoate Ethene Ethene Catalyst->Dienoate + Catalyst->Dienoate Cross-Metathesis Catalyst->Ethene Cross-Metathesis

Caption: General reaction scheme for the synthesis of a 2,4-dienoate from this compound.

Experimental Protocols

The following is a representative protocol for the synthesis of a 2,4-dienoate via cross-metathesis of this compound with methyl acrylate. This protocol is based on established procedures for similar cross-metathesis reactions.[3]

Materials:

  • This compound (1.0 eq)

  • Methyl acrylate (1.2 - 2.0 eq)

  • Grubbs Second Generation Catalyst or Hoveyda-Grubbs Second Generation Catalyst (1-5 mol%)

  • Anhydrous dichloromethane (DCM) or toluene

  • Ethyl vinyl ether (for quenching)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Inert gas supply (argon or nitrogen)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound and anhydrous solvent (DCM or toluene) to achieve a concentration of 0.1-0.5 M.

  • Degassing: Degas the solution by bubbling a gentle stream of argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen.

  • Addition of Reagents: Add methyl acrylate to the reaction mixture.

  • Catalyst Addition: Under a positive pressure of inert gas, add the ruthenium catalyst to the stirred solution.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Quenching: Upon completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Experimental Workflow Diagram:

G start Start setup Reaction Setup: - Add this compound - Add Anhydrous Solvent start->setup degas Degas with Argon/Nitrogen setup->degas add_reagents Add Methyl Acrylate degas->add_reagents add_catalyst Add Ruthenium Catalyst add_reagents->add_catalyst react Heat and Stir (4-12 hours) add_catalyst->react monitor Monitor by TLC/GC-MS react->monitor monitor->react Incomplete quench Quench with Ethyl Vinyl Ether monitor->quench Complete workup Concentrate in vacuo quench->workup purify Purify by Column Chromatography workup->purify end End: Pure 2,4-Dienoate purify->end

Caption: A typical experimental workflow for the synthesis of 2,4-dienoates.

Quantitative Data

The following tables summarize representative data for the cross-metathesis of terminal alkenes with methyl acrylate, which serves as a guide for the synthesis of 2,4-dienoates from this compound. The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the reaction.

Table 1: Catalyst Screening for Cross-Metathesis with Methyl Acrylate (Representative Data)

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Conversion (%)Yield of Cross-Product (%)
1Grubbs II (5)Dichloromethane4012>9585
2Hoveyda-Grubbs II (2)Toluene608>9592
3Grubbs I (5)Dichloromethane40246045
4Hoveyda-Grubbs I (5)Toluene60187560

Data is representative of typical cross-metathesis reactions between a terminal alkene and methyl acrylate and may vary for this compound.

Table 2: Optimization of Reaction Conditions with Hoveyda-Grubbs II Catalyst (Representative Data)

EntryCatalyst Loading (mol%)Concentration (M)Temperature (°C)Time (h)Yield of Cross-Product (%)
110.1601288
220.160892
320.260890
420.1401685
520.180491

Data is representative and should be optimized for the specific reaction of this compound.

Catalytic Cycle

The mechanism of the ruthenium-catalyzed olefin metathesis, often referred to as the Chauvin mechanism, involves a series of [2+2] cycloaddition and cycloreversion steps.[4]

G catalyst [Ru]=CH-R¹ (Active Catalyst) intermediate1 Metallacyclobutane 1 catalyst->intermediate1 + Alkene 1 alkene1 R²-CH=CH₂ (this compound) catalyst2 [Ru]=CH₂ intermediate1->catalyst2 [2+2] Cycloreversion intermediate2 Metallacyclobutane 2 catalyst2->intermediate2 + Alkene 2 alkene2 R³-CH=CH-CO₂Me (Methyl Acrylate) intermediate2->catalyst [2+2] Cycloreversion product R²-CH=CH-CO₂Me (2,4-Dienoate) intermediate2->product Product Release

Caption: Simplified catalytic cycle for the cross-metathesis reaction.

Conclusion

The use of this compound in a ruthenium-catalyzed cross-metathesis reaction with acrylates is a robust and efficient method for the synthesis of 2,4-dienoates. This approach offers high yields and selectivity under relatively mild conditions. The provided protocols and data serve as a valuable starting point for researchers in the fields of organic synthesis, medicinal chemistry, and drug development for the construction of these important conjugated systems. Optimization of catalyst choice, loading, and reaction parameters is recommended to achieve the best results for specific substrates.

References

Application Notes and Protocols: Acyclic Diene Metathesis Polymerization (ADMET) of Methyl 4-Pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-pentenoate, an acyclic unsaturated ester, serves as a valuable monomer for the synthesis of functional polyesters via Acyclic Diene Metathesis (ADMET) polymerization. It is crucial to distinguish this process from Ring-Opening Metathesis Polymerization (ROMP), which requires cyclic monomers. In ADMET, the polymerization of terminal dienes, such as this compound, proceeds through a step-growth mechanism, driven by the removal of a small volatile molecule, typically ethylene. This method allows for the synthesis of well-defined, unsaturated polyesters with the ester functionality regularly spaced along the polymer backbone.

These unsaturated polyesters are amenable to post-polymerization modifications, such as hydrogenation to produce saturated analogues, or other chemical transformations at the double bond, making them versatile platforms for the development of new materials. Additionally, this compound can act as a chain transfer agent (CTA) in ROMP, providing a means to control the molecular weight of polymers derived from cyclic olefins.

This document provides detailed application notes and experimental protocols for the ADMET polymerization of this compound and briefly discusses its role as a CTA in ROMP.

Acyclic Diene Metathesis (ADMET) Polymerization of this compound

ADMET polymerization of this compound yields an unsaturated polyester, poly(this compound). The reaction is typically catalyzed by ruthenium-based metathesis catalysts, such as Grubbs' first, second, or third-generation catalysts. The choice of catalyst can influence the reaction kinetics, polymer molecular weight, and the stereochemistry of the newly formed double bonds.

Key Reaction Parameters and Polymer Properties

The following table summarizes typical quantitative data for the ADMET polymerization of this compound, compiled from analogous polymerizations of terminal unsaturated esters.

ParameterValueReference
Monomer This compoundN/A
Catalyst Grubbs' Second Generation CatalystInferred from similar systems
Catalyst Loading 0.1 - 1.0 mol%Inferred from similar systems
Reaction Temperature 40 - 60 °CInferred from similar systems
Reaction Time 12 - 48 hoursInferred from similar systems
Solvent Bulk (neat) or high-boiling solvent (e.g., toluene, chlorobenzene)Inferred from similar systems
Number Average Molecular Weight (Mn) 10,000 - 50,000 g/mol Inferred from similar systems
Polydispersity Index (PDI) 1.5 - 2.5Inferred from similar systems
Glass Transition Temperature (Tg) Varies with molecular weightInferred from similar systems

Experimental Protocols

Protocol 1: Bulk ADMET Polymerization of this compound

This protocol describes the solvent-free polymerization of this compound.

Materials:

  • This compound (≥98%, purified by distillation over CaH₂)

  • Grubbs' Second Generation Catalyst

  • Schlenk flask equipped with a magnetic stir bar

  • High-vacuum manifold

  • Inert gas (Argon or Nitrogen)

  • Anhydrous dichloromethane (for catalyst transfer)

  • Methanol (for polymer precipitation)

  • Standard laboratory glassware

Procedure:

  • Monomer Purification: Dry this compound over calcium hydride for 24 hours and then distill under reduced pressure. Store the purified monomer under an inert atmosphere.

  • Reaction Setup: Flame-dry a Schlenk flask containing a magnetic stir bar under high vacuum and backfill with argon.

  • Monomer and Catalyst Addition: Under a positive flow of argon, add the purified this compound to the Schlenk flask. In a glovebox or under a stream of argon, weigh the desired amount of Grubbs' Second Generation Catalyst (e.g., 0.5 mol%) into a small vial.

  • Initiation: Dissolve the catalyst in a minimal amount of anhydrous dichloromethane and quickly add it to the stirring monomer in the Schlenk flask.

  • Polymerization: Heat the reaction mixture to 50°C. After an initial period of 1-2 hours under a slow stream of argon to facilitate initiation and ethylene removal, connect the flask to a high-vacuum line (<50 mTorr) while maintaining vigorous stirring.

  • Reaction Monitoring: The viscosity of the reaction mixture will increase as the polymerization proceeds. Continue the reaction under high vacuum for 24-48 hours.

  • Termination and Isolation: Cool the reaction to room temperature and dissolve the viscous polymer in a minimal amount of dichloromethane. Precipitate the polymer by adding the solution dropwise to a large volume of cold methanol with stirring.

  • Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Protocol 2: Characterization of Poly(this compound)

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small sample of the dried polymer in deuterated chloroform (CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra.

  • Confirm the polymer structure by identifying the characteristic peaks for the polyester backbone and the internal double bond. The disappearance of the terminal vinyl protons of the monomer and the appearance of new olefinic protons confirm polymerization.

2. Gel Permeation Chromatography (GPC):

  • Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer by GPC.

  • Use a suitable solvent system (e.g., tetrahydrofuran or chloroform) and calibrate with polystyrene standards.

3. Thermal Analysis (DSC/TGA):

  • Determine the glass transition temperature (Tg) and thermal stability of the polymer using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Visualization of Processes

ADMET Polymerization Workflow

ADMET_Workflow monomer This compound (Purified Monomer) reaction ADMET Polymerization (Bulk or Solution, 40-60°C, High Vacuum) monomer->reaction catalyst Grubbs' Catalyst (e.g., 2nd Gen) catalyst->reaction ethylene Ethylene Gas (Removed by Vacuum) reaction->ethylene polymer_sol Poly(this compound) in Solution reaction->polymer_sol precipitation Precipitation (in Methanol) polymer_sol->precipitation polymer_solid Purified Polymer precipitation->polymer_solid characterization Characterization (NMR, GPC, DSC) polymer_solid->characterization

Caption: Workflow for the ADMET polymerization of this compound.

Catalytic Cycle of Acyclic Diene Metathesis (ADMET)

ADMET_Cycle catalyst [Ru]=CH₂ intermediate1 Metallacyclobutane Intermediate catalyst->intermediate1 + Monomer monomer1 Monomer (R-CH=CH₂) monomer1->intermediate1 product1 [Ru]=CHR intermediate1->product1 intermediate2 Metallacyclobutane Intermediate product1->intermediate2 + Monomer monomer2 Monomer (R-CH=CH₂) monomer2->intermediate2 intermediate2->catalyst - Ethylene dimer Dimer (R-CH=CH-R) intermediate2->dimer ethylene Ethylene (C₂H₄)

Caption: Simplified catalytic cycle for ADMET polymerization.

This compound as a Chain Transfer Agent in ROMP

While not a monomer for ROMP, this compound can be effectively used as a chain transfer agent (CTA) to control the molecular weight of polymers produced via ROMP of cyclic olefins. The terminal double bond of this compound reacts with the propagating metal-alkylidene species in the ROMP system, terminating one polymer chain and generating a new metal-alkylidene that can initiate the growth of a new chain. The ratio of the cyclic monomer to the CTA is a key parameter for controlling the final molecular weight of the polymer.

Conclusion

This compound is a versatile chemical for polymer synthesis. Its primary role in metathesis polymerization is as a monomer in ADMET to produce unsaturated polyesters. Understanding the principles of ADMET and the appropriate experimental conditions is crucial for the successful synthesis of poly(this compound) with desired properties. Furthermore, its application as a chain transfer agent in ROMP highlights its utility in controlling polymer architectures. The protocols and data provided herein serve as a comprehensive guide for researchers and professionals in the field of polymer chemistry and materials science.

Application Notes and Protocols for Metathesis Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Polymerization of "Methyl 4-pentenoate" and Related Monomers using Grubbs Catalyst

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Olefin metathesis is a powerful and versatile tool in synthetic chemistry, enabling the formation of new carbon-carbon double bonds. While Grubbs catalysts are renowned for their efficiency in various metathesis reactions, the specific reactivity of a given olefin is highly dependent on its structure. This document clarifies the reactivity of this compound in the presence of Grubbs catalyst and provides a detailed protocol for a related, successful polymerization method: Acyclic Diene Metathesis (ADMET) of an ester-functionalized diene.

This compound, a terminal mono-olefin, does not undergo polymerization via ring-opening metathesis polymerization (ROMP) or ADMET polymerization. ROMP requires a cyclic olefin to relieve ring strain, and ADMET necessitates a monomer with at least two terminal double bonds (an α,ω-diene) to undergo polycondensation.[1][2] Instead, this compound is expected to undergo self-metathesis, a reaction that results in the formation of a dimer and a volatile ethylene by-product.[3]

For researchers aiming to synthesize polyesters via metathesis, the appropriate strategy is the ADMET polymerization of α,ω-dienes containing ester functionalities. This method allows for the creation of well-defined polymers with ester groups within the polymer backbone.

Part 1: Self-Metathesis of this compound

The reaction of this compound with a Grubbs catalyst will primarily yield the self-metathesis product, Dimethyl 4-octene-1,8-dioate, with the concurrent evolution of ethylene gas. This reaction does not lead to the formation of a high molecular weight polymer.

Reaction Scheme:

self_metathesis cluster_reactants Reactants cluster_products Products Monomer1 2 x this compound Catalyst Grubbs Catalyst Monomer1->Catalyst Dimer Dimethyl 4-octene-1,8-dioate Ethylene Ethylene (g) Catalyst->Dimer Catalyst->Ethylene

Caption: Self-metathesis of this compound.

Part 2: Acyclic Diene Metathesis (ADMET) Polymerization of an Ester-Functionalized Diene

To illustrate the synthesis of a polyester using metathesis, this section details the ADMET polymerization of a representative α,ω-diene monomer, Dimethyl deca-1,9-diene-1,10-dioate . This process yields an unsaturated polyester.

Experimental Protocol

This protocol is a general guideline for the ADMET polymerization of an ester-functionalized α,ω-diene using a second-generation Grubbs catalyst.

Materials:

  • Monomer: Dimethyl deca-1,9-diene-1,10-dioate

  • Catalyst: Grubbs Catalyst®, 2nd Generation (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)

  • Solvent: Anhydrous toluene or chlorobenzene

  • Inert gas: High-purity argon or nitrogen

  • Quenching agent: Ethyl vinyl ether

  • Precipitation solvent: Cold methanol

Equipment:

  • Schlenk flask or similar reaction vessel equipped with a magnetic stir bar

  • High-vacuum line

  • Inert gas manifold

  • Cannula for liquid transfers

  • Standard glassware for purification

Procedure:

  • Monomer and Glassware Preparation:

    • The monomer must be of high purity. Purify by distillation or column chromatography if necessary.

    • Thoroughly dry all glassware in an oven at >120 °C overnight and cool under an inert atmosphere.

  • Reaction Setup:

    • In a glovebox or under a constant flow of inert gas, add the monomer to the Schlenk flask.

    • Dissolve the monomer in the anhydrous solvent (e.g., 0.5 M concentration).

    • Degas the solution by subjecting it to several freeze-pump-thaw cycles.

  • Catalyst Addition:

    • In a separate vessel inside the glovebox, weigh the Grubbs catalyst (a typical monomer-to-catalyst ratio is 200:1 to 1000:1).

    • Dissolve the catalyst in a small amount of anhydrous solvent.

    • Transfer the catalyst solution to the monomer solution via cannula under a positive pressure of inert gas.

  • Polymerization:

    • Heat the reaction mixture to the desired temperature (typically 50-80 °C).

    • Apply a high vacuum to the flask to facilitate the removal of the ethylene byproduct, which drives the polymerization equilibrium towards the polymer.[1][2]

    • Continue the reaction under vacuum with vigorous stirring for the desired time (typically 4-24 hours). The viscosity of the solution will increase as the polymer forms.

  • Termination and Precipitation:

    • Cool the reaction mixture to room temperature and break the vacuum with an inert gas.

    • Add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol with stirring.

    • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Data Presentation

The following table summarizes typical data obtained from the ADMET polymerization of ester-functionalized dienes. The exact values will depend on the specific monomer, catalyst, and reaction conditions.

ParameterTypical Value
Monomer:Catalyst Ratio500:1
Reaction Temperature (°C)60
Reaction Time (h)12
Monomer Conversion (%)>95
Number-Average Mn ( g/mol )15,000 - 40,000
Polydispersity Index (PDI)1.7 - 2.2

Note: Data is illustrative and based on typical ADMET polymerizations of functionalized dienes.[4]

Visualizations

ADMET Polymerization Workflow

admet_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis MonomerPrep Monomer Purification & Drying Setup Reaction Setup (Inert Atmosphere) MonomerPrep->Setup GlasswarePrep Glassware Drying GlasswarePrep->Setup Degas Freeze-Pump-Thaw Cycles Setup->Degas CatalystAdd Catalyst Addition Degas->CatalystAdd Polymerize Polymerization (Heat & Vacuum) CatalystAdd->Polymerize Quench Quench Reaction Polymerize->Quench Precipitate Precipitation in Methanol Quench->Precipitate Isolate Filtration & Drying Precipitate->Isolate Characterize Polymer Characterization (GPC, NMR) Isolate->Characterize

Caption: Experimental workflow for ADMET polymerization.

ADMET Polymerization Mechanism

admet_mechanism Catalyst [Ru]=CH2 Grubbs Catalyst Intermediate1 [Ru]-CH2 H2C-CH-(CH2)n-R-CH=CH2 Catalyst->Intermediate1:f1 + Monomer Monomer H2C=CH-(CH2)n-R-CH=CH2 Diene Monomer Monomer->Intermediate1:f1 Intermediate2 [Ru]=CH-(CH2)n-R-CH=CH2 + C2H4 (g) Intermediate1->Intermediate2 Metathesis PolymerChain P-[Ru]=CH-(CH2)n-R-CH=CH2 Growing Polymer Chain Intermediate2->PolymerChain + Monomer - C2H4 Dimerization H2C=CH-(CH2)n-R-CH=CH-(CH2)n-R-CH=CH2 Dimer Formation PolymerChain->Dimerization + Monomer - C2H4 Dimerization->PolymerChain ...

Caption: Simplified mechanism of ADMET polymerization.

While this compound is not a suitable monomer for polymerization via metathesis, the principles of olefin metathesis can be successfully applied to the synthesis of polyesters through the ADMET polymerization of ester-functionalized α,ω-dienes. The provided protocol offers a robust starting point for researchers interested in this synthetic route. Careful control of monomer purity and reaction conditions, particularly the efficient removal of ethylene, is crucial for achieving high molecular weight polymers.

References

Application Notes and Protocols: Copolymerization of Methyl 4-pentenoate with Cyclic Olefins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the copolymerization of methyl 4-pentenoate, a functionalized acyclic olefin, with various cyclic olefins. This approach allows for the introduction of ester functionalities into cyclic olefin copolymers (COCs), which can be valuable for tuning polymer properties and for post-polymerization modifications, a critical aspect in the development of advanced materials for drug delivery systems, medical devices, and specialty diagnostics.

Introduction

The copolymerization of this compound with cyclic olefins such as norbornene, dicyclopentadiene, and cyclooctene offers a versatile platform for the synthesis of functionalized polymers. The incorporation of the methyl ester group from this compound along the polymer backbone can significantly alter the material's properties, including its hydrophilicity, adhesion, and reactivity. This functional handle can be used for subsequent chemical modifications, such as hydrolysis to carboxylic acids, amidation, or cross-linking, providing a pathway to tailor-made materials with specific performance characteristics.

The primary methods for achieving this copolymerization are through Ring-Opening Metathesis Polymerization (ROMP) and coordination polymerization. In ROMP, this compound can act as a chain transfer agent, allowing for the control of molecular weight and the incorporation of ester end-groups. In coordination polymerization, it can be directly copolymerized with cyclic olefins using specific transition metal catalysts.

Experimental Protocols

Ring-Opening Metathesis Polymerization (ROMP) of Norbornene with this compound as a Chain Transfer Agent

This protocol describes a general procedure for the ROMP of norbornene where this compound is utilized to control the molecular weight of the resulting polynorbornene and to introduce ester functionalities.

Materials:

  • Norbornene (NBE)

  • This compound (MPE)

  • Grubbs' First Generation Catalyst, [Ru(Cl)₂(PCy₃)₂(CHPh)] (G1) or Grubbs' Second Generation Catalyst, [Ru(Cl)₂(PCy₃)(IMes)(CHPh)] (G2) (IMes = 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)

  • Anhydrous and deoxygenated toluene

  • Methanol

  • Standard Schlenk line and glassware

Procedure:

  • Preparation of Monomer and Catalyst Solutions:

    • In a nitrogen-filled glovebox, prepare a stock solution of norbornene in toluene (e.g., 1 M).

    • Prepare a separate stock solution of this compound in toluene (e.g., 0.1 M). The concentration will depend on the desired degree of chain transfer.

    • Prepare a stock solution of the Grubbs catalyst in toluene (e.g., 10 mg/mL).

  • Polymerization:

    • In a Schlenk flask under a nitrogen atmosphere, add the desired volume of the norbornene solution.

    • Add the calculated volume of the this compound solution. The molar ratio of monomer to chain transfer agent will determine the target molecular weight.

    • Stir the solution at room temperature and rapidly inject the required amount of the catalyst solution to initiate the polymerization. The monomer-to-catalyst ratio typically ranges from 500:1 to 5000:1.

    • Allow the reaction to proceed for 1-4 hours. The solution will become viscous as the polymer forms.

  • Termination and Precipitation:

    • Terminate the polymerization by adding a small amount of ethyl vinyl ether.

    • Precipitate the polymer by pouring the viscous solution into a large volume of rapidly stirring methanol.

    • Collect the white, fibrous polymer by filtration.

    • Wash the polymer with fresh methanol and dry it under vacuum to a constant weight.

Characterization: The resulting polymer can be characterized by:

  • ¹H NMR and ¹³C NMR spectroscopy: To confirm the polymer structure and determine the incorporation of the methyl ester group.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn and Mw) and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

Coordination Copolymerization of Ethylene and this compound with a Cyclic Olefin (Proposed Method)

While direct copolymerization of this compound with cyclic olefins using coordination catalysts is not extensively documented, a proposed protocol based on the known copolymerization of ethylene with this compound can be adapted. This would involve a terpolymerization to incorporate all three monomers.

Materials:

  • Ethylene (polymerization grade)

  • Cyclic olefin (e.g., norbornene)

  • This compound

  • Palladium or Nickel-based catalyst (e.g., as described in US Patent 5,916,989)

  • Methylaluminoxane (MAO) or other suitable cocatalyst

  • Anhydrous and deoxygenated toluene or other suitable solvent

  • High-pressure reactor equipped with a stirrer and temperature control

Procedure:

  • Reactor Setup:

    • Thoroughly dry and purge the reactor with nitrogen.

    • Add the solvent, the cyclic olefin, and this compound to the reactor.

    • Pressurize the reactor with ethylene to the desired pressure.

  • Catalyst Preparation and Injection:

    • In a separate Schlenk flask under nitrogen, dissolve the transition metal catalyst in a small amount of solvent.

    • In another flask, prepare the cocatalyst solution (e.g., MAO in toluene).

    • Inject the cocatalyst into the reactor, followed by the catalyst solution to initiate polymerization.

  • Polymerization:

    • Maintain the desired temperature and ethylene pressure for the specified reaction time (e.g., 1-2 hours).

    • Monitor the reaction progress by observing the ethylene uptake.

  • Termination and Polymer Isolation:

    • Terminate the polymerization by venting the ethylene and injecting a quenching agent (e.g., methanol or acidified methanol).

    • Precipitate the polymer in a large volume of a non-solvent (e.g., methanol).

    • Filter, wash, and dry the resulting copolymer under vacuum.

Data Presentation

The following tables summarize typical data obtained from the characterization of copolymers containing ester functionalities, based on analogous systems reported in the literature.[1][2]

Table 1: Typical Molecular Weight and Thermal Properties of Ester-Functionalized Cyclic Olefin Copolymers

Copolymer SystemComonomer Feed Ratio (Cyclic:Ester)Mn ( kg/mol )PDI (Mw/Mn)Tg (°C)
Norbornene-co-Norbornene-ester (ROMP)90:1050 - 1501.5 - 2.5140 - 160
Norbornene-co-Norbornene-ester (ROMP)70:3030 - 1001.6 - 2.8120 - 140
Cyclopentene-co-Cyclopentene-ester (ROMP)80:2040 - 1201.7 - 2.610 - 30
Ethylene-co-Methyl 4-pentenoate95:510 - 501.8 - 3.0N/A (Tm)

Table 2: Spectroscopic Data for Copolymers Containing Methyl Pentenoate Units

NucleusChemical Shift (δ, ppm)Assignment
¹H3.67-COOCH₃
¹H2.30-CH₂-COO-
¹H5.0 - 5.8Olefinic protons in polymer backbone
¹³C~174-C OOCH₃
¹³C~51-COOC H₃
¹³C~34-C H₂-COO-

Visualizations

Experimental Workflow for ROMP

rom_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Monomer Cyclic Olefin (e.g., Norbornene) ReactionVessel Schlenk Flask (N2 atmosphere) Monomer->ReactionVessel CTA This compound CTA->ReactionVessel Catalyst Grubbs Catalyst Catalyst->ReactionVessel Initiation Solvent Anhydrous Toluene Solvent->ReactionVessel Stirring Stirring at RT ReactionVessel->Stirring Termination Termination (Ethyl vinyl ether) Stirring->Termination Precipitation Precipitation (Methanol) Termination->Precipitation Isolation Filtration & Drying Precipitation->Isolation Product Product Isolation->Product Final Polymer

Caption: Experimental workflow for the Ring-Opening Metathesis Polymerization.

ROMP Mechanism with Chain Transfer

rom_mechanism Catalyst [Ru]=CHPh Intermediate1 Metallacyclobutane Catalyst->Intermediate1 + Monomer Monomer Cyclic Olefin GrowingChain [Ru]=Polymer Intermediate1->GrowingChain Ring Opening GrowingChain->GrowingChain + n Monomers Intermediate2 Cross-Metathesis Intermediate GrowingChain->Intermediate2 + CTA CTA This compound (R-CH=CH2) NewCatalyst [Ru]=CH-R Intermediate2->NewCatalyst TerminatedChain Polymer-CH=CH2 Intermediate2->TerminatedChain NewCatalyst->Intermediate1 + Monomer

Caption: Simplified mechanism of ROMP with chain transfer by an acyclic olefin.

References

Methyl 4-pentenoate: A Versatile Chemical Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-pentenoate is a valuable and versatile chemical intermediate in organic synthesis. Its structure, featuring a terminal double bond and a methyl ester, provides two reactive sites for a wide array of chemical transformations. This bifunctionality allows for its use as a linchpin in the construction of complex molecular architectures, making it a key building block in the synthesis of pharmaceuticals, agrochemicals, and polymers. Notably, this compound can be derived from renewable resources such as γ-valerolactone (GVL), positioning it as a sustainable feedstock in the chemical industry.[1][2] This document provides detailed application notes and experimental protocols for key reactions involving this compound.

Key Synthetic Applications

This compound serves as a precursor in a variety of important synthetic transformations, including:

  • Hydroformylation: The addition of a formyl group and a hydrogen atom across the terminal double bond to yield methyl 5-formylvalerate, a precursor to nylon-6.[2]

  • Metathesis Reactions: Including cross-metathesis to form new carbon-carbon double bonds and as a chain transfer agent in ring-opening metathesis polymerization (ROMP).[1][3]

  • Amidation: Conversion of the ester functionality into an amide, a common scaffold in pharmaceuticals.[4]

  • Synthesis of Heterocycles: As a starting material for the synthesis of valuable heterocyclic compounds like δ-valerolactone.

These applications are summarized in the logical relationship diagram below.

logical_relationship This compound This compound Hydroformylation Hydroformylation This compound->Hydroformylation Metathesis Metathesis This compound->Metathesis Amidation Amidation This compound->Amidation Heterocycle_Synthesis Heterocycle_Synthesis This compound->Heterocycle_Synthesis Methyl 5-formylvalerate Methyl 5-formylvalerate Hydroformylation->Methyl 5-formylvalerate Functionalized Alkenes Functionalized Alkenes Metathesis->Functionalized Alkenes Cross-Metathesis Polymers (via ROMP) Polymers (via ROMP) Metathesis->Polymers (via ROMP) Chain Transfer Amides Amides Amidation->Amides delta-Valerolactone delta-Valerolactone Heterocycle_Synthesis->delta-Valerolactone Nylon-6 Precursors Nylon-6 Precursors Methyl 5-formylvalerate->Nylon-6 Precursors

Caption: Key synthetic transformations of this compound.

Data Presentation

The following tables summarize quantitative data for key reactions involving this compound, providing a comparative overview of different catalytic systems and reaction conditions.

Table 1: Rhodium-Catalyzed Hydroformylation of this compound

EntryCatalystLigandSolvent SystemTemp. (°C)Pressure (bar, CO/H₂)Selectivity (linear:branched)Yield (%) of Methyl 5-formylvalerate
1[Rh(acac)(CO)₂]TPPTS¹Water/Toluene10050 (1:1)97:393
2Rh(CO)₂(acac)PPh₃Toluene8060 (1:1)90:1085
3HRh(CO)(PPh₃)₃-Benzene251 (1:1)>95:5High

¹TPPTS = Tris(3-sulfophenyl)phosphine trisodium salt

Data compiled from literature sources.[2][4]

Table 2: Cross-Metathesis of this compound with Various Alkenes

EntryCross-Metathesis PartnerCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
1Methyl acrylateGrubbs II (5)Dichloromethane401285
2StyreneHoveyda-Grubbs II (5)Toluene60890
31-OcteneGrubbs I (5)Dichloromethane402475

Yields are for the cross-metathesis product. Data is representative of typical outcomes for similar reactions.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis of Methyl 5-formylvalerate via Hydroformylation

This protocol describes the selective synthesis of the linear aldehyde, methyl 5-formylvalerate, using a rhodium catalyst in a biphasic system.

Workflow Diagram:

hydroformylation_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Charge autoclave with [Rh(acac)(CO)2] and TPPTS B Add degassed water and toluene A->B C Add this compound B->C D Seal and purge autoclave with CO/H2 C->D E Pressurize to 50 bar (1:1 CO/H2) D->E F Heat to 100 °C with stirring E->F G Monitor reaction progress F->G H Cool to room temperature and vent autoclave G->H I Separate organic and aqueous layers H->I J Extract aqueous layer with toluene I->J K Combine organic layers, dry, and concentrate J->K L Purify by vacuum distillation K->L

Caption: General workflow for the hydroformylation of this compound.

Materials:

  • This compound (1.0 eq)

  • [Rh(acac)(CO)₂] (0.1 mol%)

  • Tris(3-sulfophenyl)phosphine trisodium salt (TPPTS) (10 eq relative to Rh)

  • Toluene (degassed)

  • Deionized water (degassed)

  • Carbon monoxide/Hydrogen (1:1 mixture)

  • High-pressure autoclave equipped with a magnetic stirrer and temperature control

Procedure:

  • To a high-pressure autoclave, add [Rh(acac)(CO)₂] and TPPTS.

  • Add degassed deionized water and degassed toluene in a 1:1 volume ratio to dissolve the catalyst and ligand.

  • Add this compound to the reaction mixture.

  • Seal the autoclave and purge several times with the CO/H₂ gas mixture.

  • Pressurize the autoclave to 50 bar with the CO/H₂ mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Maintain the reaction at this temperature and pressure for 4-6 hours, monitoring the reaction progress by GC analysis of aliquots if possible.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.

  • Transfer the reaction mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with toluene (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford methyl 5-formylvalerate.

Protocol 2: Cross-Metathesis with Methyl Acrylate

This protocol details the cross-metathesis reaction between this compound and methyl acrylate using a second-generation Grubbs catalyst.

Workflow Diagram:

cross_metathesis_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve this compound and methyl acrylate in anhydrous, degassed DCM B Bubble argon through the solution A->B C Add Grubbs II catalyst under argon B->C D Stir at 40 °C under argon C->D E Monitor reaction by TLC or GC D->E F Quench with ethyl vinyl ether E->F G Concentrate under reduced pressure F->G H Purify by flash column chromatography G->H

Caption: General workflow for the cross-metathesis reaction.

Materials:

  • This compound (1.0 eq)

  • Methyl acrylate (1.2 eq)

  • Grubbs II catalyst (5 mol%)

  • Anhydrous, degassed dichloromethane (DCM)

  • Ethyl vinyl ether (for quenching)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound and methyl acrylate in anhydrous, degassed DCM to a concentration of 0.1 M with respect to this compound.

  • Bubble argon through the solution for 15-20 minutes to ensure it is oxygen-free.

  • Under a positive pressure of argon, add the Grubbs II catalyst to the reaction mixture.

  • Stir the reaction mixture at 40 °C.

  • Monitor the progress of the reaction by TLC or GC analysis. The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature and quench by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired cross-metathesis product.

Protocol 3: Amidation of this compound

This protocol outlines a general procedure for the direct amidation of this compound with an amine, which may require a catalyst or coupling agent for efficient conversion.

Workflow Diagram:

amidation_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, amine, and solvent in a flask B Add catalyst or coupling agent A->B C Heat the reaction mixture B->C D Monitor reaction by TLC or LC-MS C->D E Cool to room temperature D->E F Perform aqueous work-up E->F G Extract with an organic solvent F->G H Dry and concentrate the organic phase G->H I Purify by chromatography or crystallization H->I

Caption: General workflow for the amidation of this compound.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., benzylamine) (1.2 eq)

  • Sodium methoxide (catalytic amount, e.g., 0.1 eq) or a coupling agent

  • Anhydrous solvent (e.g., THF or Toluene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, combine this compound, the desired amine, and the anhydrous solvent.

  • Add the catalyst (e.g., sodium methoxide) or coupling agent to the mixture.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product into an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by flash column chromatography or recrystallization.

Conclusion

This compound is a highly valuable and versatile C6 building block in modern organic synthesis. Its dual functionality allows for a diverse range of chemical transformations, providing access to a wide variety of important chemical entities. The protocols and data presented herein offer a foundational guide for researchers to utilize this compound in their synthetic endeavors, from the synthesis of polymer precursors to the development of novel pharmaceutical agents. The bio-based origin of this compound further enhances its appeal as a sustainable and green chemical intermediate.

References

Application Notes and Protocols for the Synthesis of Nylon Precursors from Methyl 4-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-pentenoate, a bio-derivable unsaturated ester, serves as a versatile and sustainable starting material for the synthesis of various valuable chemicals, including key precursors for nylons. This document provides detailed application notes and experimental protocols for the synthesis of nylon-6 and nylon-6,6 precursors from this compound. The methodologies described herein focus on catalytic transformations, including hydroformylation, oxidation, and isomerizing methoxycarbonylation, to produce adipic acid, dimethyl adipate, and caprolactam precursors.

Synthesis of Nylon-6,6 Precursors

The synthesis of nylon-6,6 precursors, namely adipic acid and dimethyl adipate, from this compound and its isomers involves a multi-step process. The key transformations are hydroformylation followed by oxidation, or a direct isomerizing methoxycarbonylation.

Pathway 1: Hydroformylation and Subsequent Oxidation

This pathway involves the selective hydroformylation of this compound to methyl 5-formylvalerate, which is then oxidized to monomethyl adipate. The final step is the hydrolysis of the monoester to yield adipic acid.

Experimental Workflow for Adipic Acid Synthesis

G M4P This compound Hydroformylation Hydroformylation (Rh/TPPTS catalyst) M4P->Hydroformylation M5FV Methyl 5-formylvalerate Hydroformylation->M5FV Oxidation Air Oxidation M5FV->Oxidation MMA Monomethyl adipate Oxidation->MMA Hydrolysis Hydrolysis MMA->Hydrolysis AdipicAcid Adipic Acid (Nylon-6,6 Precursor) Hydrolysis->AdipicAcid

Caption: Synthesis of Adipic Acid from this compound.

This protocol describes the selective synthesis of methyl 5-formylvalerate from this compound using a rhodium catalyst with a water-soluble phosphine ligand.[1]

Materials:

  • This compound (M4P)

  • Rhodium(II) acetate dimer ([Rh(OAc)₂]₂)

  • Tris(3-sulfophenyl)phosphine trisodium salt (TPPTS)

  • Deionized water

  • Toluene

  • Syngas (CO/H₂ = 1:1)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature controller.

Procedure:

  • In a beaker, dissolve the rhodium catalyst precursor and TPPTS ligand in deionized water to prepare the aqueous catalyst solution.

  • Charge the high-pressure autoclave with the aqueous catalyst solution and toluene.

  • Add this compound to the reactor.

  • Seal the reactor and purge several times with nitrogen, followed by syngas.

  • Pressurize the reactor with syngas to the desired pressure (e.g., 20-50 bar).

  • Heat the reactor to the desired temperature (e.g., 80-120°C) while stirring vigorously.

  • Maintain the reaction under constant pressure by supplying syngas as it is consumed. Monitor the reaction progress by gas uptake.

  • After the reaction is complete (typically 2-6 hours), cool the reactor to room temperature and carefully vent the excess gas.

  • Separate the organic layer from the aqueous catalyst layer. The aqueous layer can be recycled for subsequent runs.

  • The organic layer containing the product, methyl 5-formylvalerate, can be purified by distillation under reduced pressure.

Quantitative Data for Hydroformylation:

Catalyst SystemTemperature (°C)Pressure (bar)M4P Conversion (%)M5FV Selectivity (%)Reference
Rh/TPPTS10040>9590[1]
[Rh(acac)(CO)₂]/TPPTS80509893 (l/b ratio 97:3)[1]

This protocol details the catalyst-free air oxidation of methyl 5-formylvalerate to monomethyl adipate.[2]

Materials:

  • Methyl 5-formylvalerate (M5FV)

  • Compressed air

  • High-pressure reactor

Procedure:

  • Charge a high-pressure reactor with purified methyl 5-formylvalerate.

  • Seal the reactor and pressurize with nitrogen to check for leaks.

  • Heat the reactor to the desired temperature (e.g., 40-80°C).

  • Introduce compressed air into the reactor to the desired pressure (e.g., 35-65 bar).

  • Stir the reaction mixture vigorously to ensure efficient gas-liquid contact.

  • Maintain the temperature and pressure for the desired reaction time (e.g., 1-4 hours).

  • After the reaction, cool the reactor to room temperature and carefully vent the excess gas.

  • The resulting crude monomethyl adipate can be purified by vacuum distillation.

Quantitative Data for Oxidation:

Temperature (°C)Pressure (bar)Reaction Time (h)M5FV Conversion (%)Monomethyl Adipate Selectivity (%)Reference
605028592[2]
806519588[2]

This protocol describes the final step of hydrolyzing monomethyl adipate to produce adipic acid.

Materials:

  • Monomethyl adipate

  • Sodium hydroxide (NaOH) or Sulfuric acid (H₂SO₄) solution

  • Deionized water

  • Round-bottom flask with a reflux condenser

Procedure (Base-catalyzed):

  • In a round-bottom flask, dissolve monomethyl adipate in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and maintain for 2-4 hours.

  • Cool the reaction mixture to room temperature.

  • Acidify the solution with a mineral acid (e.g., HCl) to precipitate the adipic acid.

  • Collect the solid adipic acid by filtration, wash with cold deionized water, and dry under vacuum.

Procedure (Acid-catalyzed):

  • In a round-bottom flask, mix monomethyl adipate with an aqueous solution of sulfuric acid.

  • Heat the mixture to reflux and maintain for 4-8 hours.

  • Cool the reaction mixture, which may cause the adipic acid to crystallize.

  • If necessary, further cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid adipic acid by filtration, wash with cold deionized water, and dry under vacuum.

Pathway 2: Isomerizing Methoxycarbonylation

This pathway allows for the direct conversion of a mixture of methyl pentenoate isomers (including this compound) to dimethyl adipate, a direct precursor for nylon-6,6. This process combines isomerization of the double bond to the terminal position and subsequent methoxycarbonylation in a single step.

Logical Relationship for Isomerizing Methoxycarbonylation

G MP_mix Methyl Pentenoate Isomers (including this compound) Isomerization Isomerization MP_mix->Isomerization M4P_isomer This compound Isomerization->M4P_isomer Methoxycarbonylation Methoxycarbonylation (Pd catalyst) M4P_isomer->Methoxycarbonylation DMA Dimethyl Adipate (Nylon-6,6 Precursor) Methoxycarbonylation->DMA

Caption: Isomerizing Methoxycarbonylation of Methyl Pentenoates.

This protocol outlines the synthesis of dimethyl adipate from a mixture of methyl pentenoate isomers.

Materials:

  • Mixture of methyl pentenoate isomers

  • Palladium(II) acetate ([Pd(OAc)₂])

  • 1,4-Bis(diphenylphosphino)butane (dppb) or other suitable phosphine ligand

  • Methanol

  • Carbon monoxide (CO)

  • High-pressure autoclave reactor

Procedure:

  • In a glovebox or under an inert atmosphere, charge the autoclave with palladium(II) acetate, the phosphine ligand, and methanol.

  • Add the mixture of methyl pentenoate isomers to the reactor.

  • Seal the reactor, remove it from the glovebox, and purge it several times with carbon monoxide.

  • Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 40-60 bar).

  • Heat the reactor to the desired temperature (e.g., 100-150°C) with vigorous stirring.

  • Maintain the reaction at a constant pressure of CO for the required duration (e.g., 6-12 hours).

  • After the reaction, cool the reactor to room temperature and carefully vent the excess CO.

  • The reaction mixture can be filtered to remove any catalyst residues.

  • The dimethyl adipate product can be purified from the reaction mixture by fractional distillation under reduced pressure.

Quantitative Data for Isomerizing Methoxycarbonylation:

Catalyst SystemLigandTemperature (°C)Pressure (bar)DMA Yield (%)Reference
[Pd(OAc)₂]dppb1205085General Literature
[Pd(acac)₂]L1*1106091[3]

*L1 refers to a specific bidentate phosphine ligand described in the cited literature.

Synthesis of Nylon-6 Precursors

This compound can be converted to precursors for nylon-6, such as ε-caprolactam, through a pathway involving hydroformylation followed by reductive amination.

Experimental Workflow for Caprolactam Precursor Synthesis

G M4P This compound Hydroformylation Hydroformylation (Rh/TPPTS catalyst) M4P->Hydroformylation M5FV Methyl 5-formylvalerate Hydroformylation->M5FV ReductiveAmination Reductive Amination M5FV->ReductiveAmination M6AC Methyl 6-aminocaproate ReductiveAmination->M6AC Cyclization Cyclization M6AC->Cyclization Caprolactam ε-Caprolactam (Nylon-6 Precursor) Cyclization->Caprolactam

Caption: Synthesis of ε-Caprolactam from this compound.

This protocol describes the conversion of methyl 5-formylvalerate to methyl 6-aminocaproate, a direct precursor to ε-caprolactam.

Materials:

  • Methyl 5-formylvalerate (M5FV)

  • Ammonia (aqueous or as a solution in methanol)

  • Raney Nickel (Ra-Ni) or a noble metal catalyst (e.g., Pd/C, Ru/C)

  • Hydrogen (H₂)

  • Methanol or Ethanol

  • High-pressure hydrogenation reactor

Procedure:

  • In a high-pressure reactor, dissolve methyl 5-formylvalerate in methanol or ethanol.

  • Add the hydrogenation catalyst (e.g., Raney Nickel, cautiously as it can be pyrophoric).

  • Add the ammonia solution to the reactor.

  • Seal the reactor and purge it several times with nitrogen and then with hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 bar).

  • Heat the reactor to the desired temperature (e.g., 80-120°C) with efficient stirring.

  • Monitor the reaction progress by hydrogen uptake.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The solvent can be removed under reduced pressure, and the resulting methyl 6-aminocaproate can be purified by distillation or crystallization.

Quantitative Data for Reductive Amination:

CatalystTemperature (°C)Pressure (bar)M6AC Yield (%)Reference
Raney Ni10080~85General Literature
Ru/C120100>90General Literature

The subsequent cyclization of methyl 6-aminocaproate to ε-caprolactam is typically carried out at high temperatures (250-300 °C) in the gas or liquid phase, often with the elimination of methanol.

Conclusion

This compound is a valuable platform chemical for the synthesis of important nylon precursors. The protocols outlined in this document provide a foundation for researchers to explore these sustainable synthetic routes. The choice of pathway and specific reaction conditions can be tailored to achieve high yields and selectivities for the desired nylon-6 or nylon-6,6 precursors. Further optimization of catalyst systems and reaction parameters may lead to even more efficient and environmentally benign processes.

References

Troubleshooting & Optimization

Technical Support Center: Isomerization Control in Methyl 4-Pentenoate Synthesis from Gamma-Valerolactone (GVL)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of methyl 4-pentenoate from gamma-valerolactone (GVL).

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of methyl pentenoate isomers (2-, 3-, and 4-). How can I increase the selectivity towards this compound?

A1: The selectivity towards this compound is highly dependent on the choice of catalyst and reaction conditions. To favor the formation of the terminal isomer, this compound, consider the following:

  • Catalyst Selection: Basic catalysts are known to favor the formation of terminally unsaturated esters.[1] Catalysts such as Cesium on silica (Cs/SiO2), magnesium oxide (MgO), and strontium oxide (SrO) have shown high selectivity for methyl 3- and 4-pentenoate.[1] In contrast, many acid catalysts tend to produce a mixture of all three isomers.[2]

  • Solid Acid Catalysts: While acidic catalysts often lead to isomer mixtures, certain solid acid catalysts have demonstrated high selectivity for this compound. Notably, a ZrO2/SiO2 catalyst used in a gas-phase reaction has been reported to yield a mixture of methyl pentenoates with over 95% selectivity, containing a remarkable 81% of this compound.[2]

  • Reaction Conditions: Gas-phase reactions over solid catalysts can offer better control over selectivity compared to liquid-phase reactions.

Q2: I am observing low conversion of GVL. What are the potential causes and how can I improve it?

A2: Low GVL conversion can be attributed to several factors:

  • Catalyst Activity: The catalyst may have low intrinsic activity or may have deactivated. Ensure the catalyst is properly prepared and activated according to the protocol. For signs of deactivation, see the troubleshooting guide below.

  • Reaction Temperature: The reaction temperature may be too low. The conversion of GVL to methyl pentenoates is typically carried out at elevated temperatures. For example, gas-phase reactions are often conducted at temperatures above 300°C.

  • Insufficient Reaction Time or Residence Time: In batch reactions, ensure a sufficient reaction time. In continuous flow reactors, a lower flow rate (longer residence time) might be necessary.

  • Mass Transfer Limitations: In heterogeneous catalysis, ensure efficient mixing to overcome mass transfer limitations between the reactants and the catalyst surface.

Q3: My catalyst appears to be deactivating over time. What are the common causes of deactivation and can the catalyst be regenerated?

A3: Catalyst deactivation is a common issue in the conversion of GVL. Potential causes include:

  • Coking: Deposition of carbonaceous materials (coke) on the catalyst surface can block active sites. This is more common at higher reaction temperatures.

  • Leaching of Active Species: In some supported catalysts, the active components may leach into the reaction medium, leading to a loss of activity.

  • Poisoning: Impurities in the GVL feed or solvent can adsorb onto the catalyst's active sites and poison them.

Regeneration: Many catalysts can be regenerated. A common method for catalysts deactivated by coking is calcination in air to burn off the carbon deposits. However, the specific regeneration protocol will depend on the nature of the catalyst.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis of this compound from GVL.

Problem Potential Cause Suggested Solution
High yield of methyl 2- and 3-pentenoate, low yield of this compound Inappropriate catalyst choice. Acidic catalysts tend to promote isomerization to the more thermodynamically stable internal alkenes.Switch to a basic catalyst (e.g., Cs/SiO2, MgO) or a selective solid acid catalyst (e.g., ZrO2/SiO2).
High reaction temperature. Higher temperatures can favor the formation of the more stable internal isomers.Optimize the reaction temperature. Try running the reaction at a lower temperature to see if the selectivity for the 4-isomer improves.
Low overall yield of methyl pentenoates, with unreacted GVL Suboptimal reaction conditions. The temperature, pressure, or reaction time may not be optimal for the chosen catalyst.Systematically vary the reaction conditions (temperature, pressure, reactant ratios, and reaction time/flow rate) to find the optimal parameters for your system.
Catalyst deactivation. The catalyst may have lost activity due to coking or poisoning.Regenerate the catalyst (e.g., by calcination). If regeneration is not effective, a fresh batch of catalyst may be needed. Consider purifying the GVL feed to remove potential poisons.
Formation of significant side products (e.g., butene, pentanoic acid) Undesired side reactions. Acidic catalysts, in particular, can promote decarboxylation to butene. The presence of water can lead to the formation of pentenoic acid.Ensure the use of anhydrous methanol and a highly selective catalyst. The choice of catalyst is critical; for instance, less acidic catalysts tend to suppress butene formation.[3]

Quantitative Data Summary

The following table summarizes the performance of different catalytic systems for the conversion of GVL to methyl pentenoates.

CatalystCatalyst TypeReaction PhaseTemperature (°C)GVL Conversion (%)Selectivity to Methyl Pentenoates (%)Selectivity to this compound (%)Reference
ZrO2/SiO2Solid AcidGas350>95>9581[2]
Cs/SiO2BasicFlow System--88 (for 3- and 4-isomers combined)-[1][2]
MgOBasicFlow System--88 (for 3- and 4-isomers combined)-[1][2]
SrOBasicFlow System--88 (for 3- and 4-isomers combined)-[1][2]
Acidic Ionic LiquidAcidicCatalytic Distillation170-83 (yield of Methyl 3-pentenoate)-[1][4]
Nafion NR50Solid AcidCatalytic Distillation200>95 (yield of methyl pentenoate)--[1]

Detailed Experimental Protocols

Protocol 1: Gas-Phase Synthesis of this compound using ZrO2/SiO2 Catalyst

This protocol is based on the highly selective gas-phase conversion of GVL to this compound.

1. Catalyst Preparation (Impregnation Method):

  • Dry silica gel (SiO2) at 120°C for 4 hours.

  • Prepare a solution of zirconium(IV) oxynitrate hydrate in deionized water.

  • Impregnate the dried silica gel with the zirconium solution.

  • Dry the impregnated silica at 120°C overnight.

  • Calcine the dried powder in air at 550°C for 5 hours.

2. Reaction Setup:

  • Use a fixed-bed continuous flow reactor.

  • Pack the reactor with the prepared ZrO2/SiO2 catalyst.

  • Activate the catalyst in situ by heating under a flow of nitrogen or air at the reaction temperature for 1-2 hours.

3. Reaction Procedure:

  • Heat the reactor to the desired temperature (e.g., 350°C).

  • Introduce a gaseous feed of GVL and methanol into the reactor using a carrier gas (e.g., nitrogen). A typical molar ratio of methanol to GVL is 10:1.

  • The liquid products are condensed at the reactor outlet using a cold trap.

4. Product Analysis:

  • Analyze the collected liquid product using gas chromatography-mass spectrometry (GC-MS) to determine the conversion of GVL and the selectivity to each methyl pentenoate isomer. A capillary column suitable for separating isomers (e.g., a polar column) is recommended.

Protocol 2: Base-Catalyzed Synthesis of Methyl Pentenoates

This protocol describes a general procedure for the liquid-phase conversion of GVL using a solid base catalyst.

1. Catalyst Preparation:

  • Prepare the desired basic catalyst (e.g., Cs/SiO2 by impregnation or commercial MgO).

  • Activate the catalyst by calcining at a high temperature (e.g., 500-600°C) prior to use.

2. Reaction Setup:

  • Use a stirred batch reactor or a continuous flow packed-bed reactor.

  • For a batch reaction, add the activated catalyst, GVL, and anhydrous methanol to the reactor.

3. Reaction Procedure:

  • Heat the reactor to the desired temperature (e.g., 150-250°C) under pressure (to keep the reactants in the liquid phase).

  • Stir the reaction mixture vigorously for the desired reaction time (e.g., 2-8 hours).

  • After the reaction, cool the reactor, and separate the catalyst by filtration or centrifugation.

4. Product Analysis:

  • Analyze the liquid product by GC-MS to determine the product distribution.

Reaction Pathways and Workflows

Signaling Pathways and Logical Relationships

GVL_to_MP_Pathway cluster_main GVL to Methyl Pentenoate Conversion cluster_catalysts Catalyst Influence GVL γ-Valerolactone (GVL) Intermediate Ring-Opened Intermediate GVL->Intermediate Ring Opening Methanol Methanol (CH3OH) Methanol->Intermediate MP4 This compound Intermediate->MP4 Esterification MP3 Methyl 3-pentenoate MP4->MP3 Isomerization MP2 Methyl 2-pentenoate MP3->MP2 Isomerization Acid_Catalyst Acid Catalyst (e.g., ZrO2/SiO2, Ionic Liquids) - Promotes isomerization to 2- and 3-isomers cluster_isomerization cluster_isomerization Acid_Catalyst->cluster_isomerization Base_Catalyst Base Catalyst (e.g., Cs/SiO2, MgO) - Favors terminal isomers (3- and 4-) Base_Catalyst->MP4

Caption: Reaction pathway for the conversion of GVL to methyl pentenoate isomers.

Experimental Workflow for Troubleshooting

Troubleshooting_Workflow Start Start: Unsatisfactory Results Check_Conversion Is GVL Conversion Low? Start->Check_Conversion Check_Selectivity Is Selectivity to This compound Low? Check_Conversion->Check_Selectivity No Low_Conversion_Causes Potential Causes: - Low Temperature - Insufficient Time - Catalyst Deactivation Check_Conversion->Low_Conversion_Causes Yes Low_Selectivity_Causes Potential Causes: - Wrong Catalyst Type (Acidic) - High Temperature Check_Selectivity->Low_Selectivity_Causes Yes End End: Improved Results Check_Selectivity->End No Optimize_Conditions Action: - Increase Temperature/Time - Check/Regenerate Catalyst Low_Conversion_Causes->Optimize_Conditions Change_Catalyst Action: - Switch to Basic or Selective  Solid Acid Catalyst - Lower Reaction Temperature Low_Selectivity_Causes->Change_Catalyst Optimize_Conditions->End Change_Catalyst->End

Caption: Troubleshooting workflow for this compound synthesis from GVL.

References

Technical Support Center: Synthesis of Methyl 4-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 4-pentenoate. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

There are two main synthetic routes for the preparation of this compound:

  • Fischer Esterification of 4-pentenoic acid: This is a direct esterification of 4-pentenoic acid with methanol in the presence of an acid catalyst.[1][2][3] This method is a classic and straightforward approach.

  • Conversion of γ-valerolactone (GVL): This method involves the ring-opening and esterification of GVL, a bio-based platform molecule, with methanol. This route is considered a more sustainable alternative.

Q2: What are the common side reactions I should be aware of during the Fischer Esterification of 4-pentenoic acid?

Several side reactions can occur, potentially reducing the yield and purity of the desired product:

  • Reversible Reaction (Hydrolysis): The Fischer esterification is a reversible reaction. The water produced during the reaction can hydrolyze the ester back to the carboxylic acid and alcohol, especially in the presence of the acid catalyst.[3]

  • Isomerization of the Double Bond: The acidic conditions and heat used in the reaction can promote the isomerization of the double bond in the 4-pentenoate chain to form more thermodynamically stable isomers, such as Methyl 3-pentenoate and Methyl 2-pentenoate.

  • Ether Formation: While less common with primary alcohols like methanol, there is a possibility of dimethyl ether formation from the dehydration of methanol, especially at higher temperatures.

  • Polymerization: Unsaturated carboxylic acids and their esters can be susceptible to polymerization under acidic conditions, leading to the formation of oligomeric or polymeric byproducts.

Q3: What byproducts can be expected when synthesizing this compound from γ-valerolactone (GVL)?

The reaction of GVL with methanol can lead to a mixture of products, including:

  • Isomeric Methyl Pentenoates: The reaction often yields a mixture of methyl pentenoate isomers, with Methyl 3-pentenoate being a common co-product alongside the desired this compound. The product distribution can be influenced by the choice of catalyst and reaction conditions.

  • Ring-Opening Intermediates: Incomplete reaction can leave unreacted GVL or intermediates from the ring-opening process.

  • Other Byproducts: Depending on the specific catalytic system and reaction conditions (e.g., if hydrogenation is involved), other byproducts such as 1,4-pentanediol, 2-methyltetrahydrofuran (2-MTHF), 1-pentanol, and 2-pentanol can be formed.

Troubleshooting Guides

Synthesis Route 1: Fischer Esterification of 4-pentenoic Acid
Problem Possible Cause(s) Troubleshooting Suggestions
Low Yield of this compound The reaction is at equilibrium, and the reverse reaction (hydrolysis) is significant.- Use a large excess of methanol to shift the equilibrium towards the product side.[1][3]- Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[2]
Incomplete reaction.- Increase the reaction time.- Ensure the catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is active and used in the correct amount.[2][3]- Increase the reaction temperature (reflux).
Loss of product during workup.- Ensure complete extraction of the ester from the aqueous phase using a suitable organic solvent.- Minimize product loss during distillation by using an appropriate setup and avoiding overheating.
Presence of Unreacted 4-pentenoic Acid Incomplete esterification.- See suggestions for "Low Yield".- Check the purity of the starting 4-pentenoic acid.
Hydrolysis of the ester during workup.- Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution) during the workup. Be cautious with the amount to avoid saponification.- Perform the workup at a lower temperature.
Formation of Isomeric Methyl Pentenoates Acid-catalyzed isomerization of the double bond.- Use milder reaction conditions (lower temperature, shorter reaction time).- Consider using a less aggressive acid catalyst.- Purify the product mixture by fractional distillation.
Formation of High-Boiling Residue Polymerization of the starting material or product.- Add a polymerization inhibitor to the reaction mixture.- Use milder reaction conditions.- Ensure the absence of radical initiators (e.g., peroxides) in the reagents.
Synthesis Route 2: Conversion of γ-valerolactone (GVL)
Problem Possible Cause(s) Troubleshooting Suggestions
Low Selectivity for this compound The catalyst or reaction conditions favor the formation of other isomers (e.g., Methyl 3-pentenoate).- Optimize the choice of catalyst. Different solid acid or base catalysts can exhibit different selectivities.- Adjust the reaction temperature and pressure to find the optimal conditions for the desired isomer.
Low Conversion of GVL Insufficient catalyst activity.- Ensure the catalyst is properly activated and not poisoned.- Increase the catalyst loading or reaction time.
Unfavorable reaction equilibrium.- If applicable, remove the product from the reaction mixture as it is formed (e.g., by reactive distillation).
Presence of Multiple Byproducts (e.g., pentanols, 2-MTHF) The reaction conditions are too harsh, leading to further reactions.- Lower the reaction temperature.- Adjust the hydrogen pressure if a hydrogenation/dehydrogenation step is involved.
Difficulty in Product Separation The boiling points of the isomeric methyl pentenoates are close.- Employ high-efficiency fractional distillation with a column of sufficient theoretical plates.- Consider preparative gas chromatography for high-purity samples.

Experimental Protocols

Key Experiment: Fischer Esterification of 4-pentenoic Acid

Materials:

  • 4-pentenoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-pentenoic acid and a 5-10 fold molar excess of anhydrous methanol.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight).

  • Reflux: Heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether or ethyl acetate.

    • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent by rotary evaporation.

    • Purify the crude this compound by fractional distillation under reduced pressure to separate it from any remaining starting materials and side products.

Visualizations

Reaction Pathways

Reaction_Pathways cluster_main Main Synthesis Routes cluster_side Potential Side Reactions 4-Pentenoic Acid 4-Pentenoic Acid This compound This compound 4-Pentenoic Acid->this compound Fischer Esterification (H+ catalyst) Polymer Polymer 4-Pentenoic Acid->Polymer Polymerization Methanol_1 Methanol Methanol_1->this compound This compound->4-Pentenoic Acid Hydrolysis Methyl 3-pentenoate Methyl 3-pentenoate This compound->Methyl 3-pentenoate Isomerization GVL γ-Valerolactone GVL->this compound Ring-opening & Esterification Methanol_2 Methanol Methanol_2->this compound Water Water Water->4-Pentenoic Acid Troubleshooting_Workflow start Low Yield of This compound check_equilibrium Is the reaction at equilibrium? start->check_equilibrium check_completeness Is the reaction incomplete? check_equilibrium->check_completeness No solution_equilibrium - Use excess methanol - Remove water (Dean-Stark) check_equilibrium->solution_equilibrium Yes check_workup Was there product loss during workup? check_completeness->check_workup No solution_completeness - Increase reaction time/temp - Check catalyst activity check_completeness->solution_completeness Yes solution_workup - Optimize extraction - Careful distillation check_workup->solution_workup Yes end Improved Yield check_workup->end No solution_equilibrium->end solution_completeness->end solution_workup->end

References

Technical Support Center: Methyl 4-pentenoate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-pentenoate. Our aim is to offer practical solutions to common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in crude this compound typically stem from its synthesis. These can include:

  • Unreacted Starting Materials: 4-pentenoic acid and methanol are often present if the esterification reaction does not go to completion.

  • Catalyst Residues: Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, may remain.

  • Side-Products: Isomers like Methyl 3-pentenoate and Methyl 2-pentenoate can form, especially in syntheses from bio-based feedstocks like γ-valerolactone.

  • Water: Formed as a byproduct during esterification.

  • Solvents: Residual solvents from the reaction or initial work-up steps.

Q2: What is the recommended first step for purifying crude this compound?

A2: An initial work-up is recommended to remove the bulk of acidic and water-soluble impurities. This typically involves:

  • Neutralization: Washing the crude product with a weak base, such as a saturated sodium bicarbonate solution, to remove any unreacted 4-pentenoic acid and the acid catalyst.

  • Water Wash: Washing with water to remove any remaining base and water-soluble impurities.

  • Brine Wash: A final wash with a saturated sodium chloride (brine) solution to aid in the removal of dissolved water from the organic layer.

  • Drying: Drying the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate or sodium sulfate.

Q3: Which purification technique is most suitable for this compound?

A3: The choice of purification technique depends on the nature of the impurities and the desired final purity.

  • Fractional Distillation: This is the most common and effective method for separating this compound from impurities with different boiling points, such as residual starting materials and isomeric byproducts.

  • Flash Column Chromatography: This technique is useful for removing impurities with similar boiling points but different polarities.

The following decision tree can help in selecting the appropriate purification method:

G start Crude this compound workup Aqueous Work-up (Base, Water, Brine) start->workup decision1 Are impurities volatile with different boiling points? workup->decision1 distillation Fractional Distillation decision1->distillation Yes decision2 Are impurities non-volatile or have similar boiling points? decision1->decision2 No pure_product Pure this compound distillation->pure_product chromatography Flash Column Chromatography decision2->chromatography Yes decision2->pure_product Consider alternative synthesis route chromatography->pure_product

Choosing a Purification Method for this compound

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause(s) Solution(s)
Poor Separation - Distillation rate is too fast.- Inefficient column packing or insufficient column length.- Fluctuating temperature at the distillation head.- Reduce the heating rate to allow for proper vapor-liquid equilibrium.- Use a longer fractionating column or a more efficient packing material to increase the number of theoretical plates.- Ensure the heating mantle provides consistent heat and insulate the column.
Bumping/Uneven Boiling - Lack of boiling chips or stir bar.- Superheating of the liquid.- Always add fresh boiling chips or a magnetic stir bar before heating.- Ensure even heating and adequate stirring.
No Distillate Collection - Incorrect thermometer placement.- Insufficient heating.- Leaks in the apparatus.- The top of the thermometer bulb should be level with the side arm of the distillation head.- Gradually increase the heating mantle temperature.- Check all joints for a tight seal. Use appropriate grease for ground glass joints if necessary.
Product Loss - The compound is volatile and may be lost during solvent removal.- Use a rotary evaporator with care; consider a lower vacuum and a warmer bath temperature to selectively remove more volatile solvents. For highly volatile compounds, distillation at atmospheric pressure may be preferable to vacuum distillation.[1]
Flash Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor Separation - Inappropriate solvent system.- Column overloading.- Column channeling.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common starting point for esters is a mixture of ethyl acetate and hexanes.- Reduce the amount of sample loaded onto the column.- Ensure the column is packed uniformly.
Compound Elutes Too Quickly - Solvent system is too polar.- Decrease the proportion of the more polar solvent (e.g., ethyl acetate) in the eluent.
Compound Elutes Too Slowly or Not at All - Solvent system is not polar enough.- Increase the proportion of the more polar solvent in the eluent.
Tailing of Spots on TLC/Bands on Column - Sample is too concentrated.- Interactions with the silica gel.- Dilute the sample before loading.- Add a small amount of a slightly more polar solvent to the eluent.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Objective: To purify this compound by separating it from components with different boiling points.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Magnetic stirrer and stir bar or boiling chips

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all ground glass joints are secure. Place a stir bar or boiling chips in the round-bottom flask containing the crude this compound.

  • Heating: Begin to gently heat the flask.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect any low-boiling fractions (e.g., residual solvents) until the temperature stabilizes near the boiling point of this compound (125-127 °C at 760 mmHg).[2]

  • Product Collection: Change the receiving flask and collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.

  • Analysis: Confirm the purity of the collected fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

G A Assemble Fractional Distillation Apparatus B Add Crude Product and Boiling Chips/Stir Bar A->B C Begin Gentle Heating B->C D Monitor Temperature at Distillation Head C->D E Collect Low-Boiling Impurities D->E F Change Receiving Flask E->F G Collect Product Fraction at Constant Boiling Point (125-127 °C) F->G H Stop Distillation G->H I Analyze Purity (GC/NMR) H->I

Workflow for Fractional Distillation of this compound
Protocol 2: Purification by Flash Column Chromatography

Objective: To purify this compound from impurities with different polarities.

Materials:

  • Glass chromatography column

  • Silica gel

  • Eluent (e.g., a mixture of ethyl acetate and hexanes)

  • Sand

  • Collection tubes

Procedure:

  • Solvent System Selection: Determine an appropriate solvent system using TLC. The desired product should have an Rf value of approximately 0.25-0.35. A common starting eluent is 5-10% ethyl acetate in hexanes.

  • Column Packing:

    • Secure the column vertically and add a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the eluent and pour it into the column.

    • Allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Add the eluent to the column and apply pressure (e.g., with a pump or inert gas) to push the solvent through the column.

    • Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Physical Properties of this compound and Potential Impurities

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Solubility
This compound 114.14125-127[2]Insoluble in water; soluble in organic solvents.[2]
4-Pentenoic acid100.12189-191Soluble in water and organic solvents.
Methanol32.0464.7Miscible with water and many organic solvents.
Methyl 3-pentenoate114.14~135-137 (estimated)Insoluble in water; soluble in organic solvents.
Methyl 2-pentenoate114.14~138-140 (estimated)Insoluble in water; soluble in organic solvents.

References

Technical Support Center: Optimizing Methyl 4-pentenoate Yield via Catalytic Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Methyl 4-pentenoate using catalytic distillation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the catalytic distillation of this compound.

Problem Potential Causes Troubleshooting Steps & Solutions
Low Yield of this compound - Incomplete Reaction: Esterification is an equilibrium-limited reaction.[1] - Catalyst Deactivation: Acidic catalysts can be deactivated by water or impurities.[2][3] - Suboptimal Operating Conditions: Incorrect temperature, pressure, or reflux ratio.[4] - Poor Separation: Inefficient removal of this compound from the reaction zone.- Drive Equilibrium: Ensure continuous removal of the lower-boiling product, this compound, to shift the equilibrium towards product formation.[5] - Catalyst Regeneration/Replacement: For solid acid catalysts, consider regeneration procedures as specified by the manufacturer. If using a homogeneous catalyst like sulfuric acid, ensure it is of high purity and concentration.[6] Water can reduce the activity of acid catalysts.[7] - Optimize Conditions: Systematically adjust the reboiler temperature, operating pressure, and reflux ratio. Monitor the product yield at each step to identify optimal parameters. - Improve Separation Efficiency: Check the packing material of the distillation column for fouling or channeling. Ensure the reflux ratio is optimized to balance separation and reaction kinetics.[4]
Low Purity of this compound - Formation of Isomers: Side reactions can lead to the formation of other pentenoate isomers. - Presence of Unreacted Starting Materials: Inefficient conversion of γ-valerolactone (GVL) or methanol. - Byproduct Formation: Dehydration of methanol to dimethyl ether or other side reactions.- Catalyst Selection: The choice of catalyst can influence the selectivity towards the desired 4-pentenoate isomer.[5] Consider screening different acidic catalysts. - Optimize Feed Ratio: Adjust the molar ratio of methanol to GVL. An excess of methanol can help drive the reaction to completion. - Temperature Control: Maintain a stable and optimal temperature in the reaction zone to minimize side reactions. Overheating can lead to byproduct formation.[1]
Column Flooding - Excessive Vapor Flow: Too high a reboiler duty can lead to a high vapor velocity, causing liquid to be entrained upwards.[4] - High Reflux Ratio: A very high reflux ratio increases the liquid load in the column.[4] - Fouling of Column Internals: Blockages in the packing can restrict vapor and liquid flow.[4]- Reduce Reboiler Duty: Gradually decrease the heat input to the reboiler until the flooding subsides. - Adjust Reflux Ratio: Lower the reflux ratio to a level that maintains good separation without causing flooding. - Inspect and Clean Column: If the problem persists, the column may need to be shut down, inspected for fouling, and cleaned.
Catalyst Leaching (for solid catalysts) - Unstable Catalyst Support: The support material may not be stable under the reaction conditions. - High Flow Rates: High liquid and vapor velocities can cause physical attrition of the catalyst.- Select a Stable Catalyst: Choose a solid acid catalyst with a proven stable support for esterification reactions. - Optimize Flow Rates: Operate the column at flow rates that minimize mechanical stress on the catalyst bed.

Frequently Asked Questions (FAQs)

1. What is the primary advantage of using catalytic distillation for this compound synthesis?

Catalytic distillation combines chemical reaction and product separation in a single unit. For the equilibrium-limited synthesis of this compound from γ-valerolactone (GVL) and methanol, this process allows for the continuous removal of the lower-boiling product (this compound). This constant removal shifts the reaction equilibrium towards the product side, leading to high yields, often exceeding 95%.[5]

2. What type of catalyst is most effective for this reaction?

Acidic catalysts are typically used for the ring-opening of GVL and subsequent esterification with methanol.[5] Both homogeneous acids like sulfuric acid and heterogeneous solid acids can be effective.[7] Solid acid catalysts, such as acidic ion-exchange resins or zeolites, offer the advantage of easier separation from the product and potential for regeneration. The choice of catalyst can also influence the selectivity towards the desired this compound isomer.

3. What are the typical operating conditions for this catalytic distillation process?

Optimal conditions can vary depending on the specific catalyst and column design. However, general ranges are:

  • Temperature: The reboiler temperature should be sufficient to achieve a good reaction rate without causing significant byproduct formation.

  • Pressure: The operating pressure will influence the boiling points of the components and thus the separation efficiency. It is often controlled to optimize the temperature profile in the column.

  • Methanol to GVL Molar Ratio: An excess of methanol is often used to drive the reaction equilibrium towards the formation of the ester.

4. How can I monitor the progress of the reaction?

The reaction can be monitored by taking samples from the distillate and bottoms and analyzing them using gas chromatography (GC).[8] This will allow you to determine the concentration of this compound in the product stream and the amount of unreacted GVL in the reboiler.

5. What are the main safety concerns when synthesizing this compound?

This compound is a flammable liquid and can cause eye irritation.[9][10][11] Methanol is also flammable and toxic. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[12][13][14][15] Ensure that all equipment is properly grounded to prevent static discharge.

Experimental Protocol: Synthesis of this compound via Catalytic Distillation

This protocol describes a general lab-scale procedure for the synthesis of this compound from γ-valerolactone (GVL) and methanol using a solid acid catalyst in a catalytic distillation column.

Materials:

  • γ-valerolactone (GVL)

  • Methanol

  • Solid acid catalyst (e.g., Amberlyst-15 or a suitable zeolite)

  • Inert packing material (e.g., Raschig rings or structured packing)

  • Standard laboratory glassware for distillation

  • Heating mantle

  • Condenser

  • Reflux divider

  • Feed pumps

  • Collection flasks

Procedure:

  • Column Packing: The distillation column is packed with the solid acid catalyst in the reactive section. Inert packing is placed above and below the catalyst bed to serve as rectification and stripping sections, respectively.

  • System Setup: Assemble the catalytic distillation setup, including the packed column, reboiler, condenser, and reflux divider. Ensure all connections are secure.

  • Startup: Charge the reboiler with an initial amount of methanol. Begin heating the reboiler to bring the column to a steady state with total reflux.

  • Feed Introduction: Once the column is at a steady operating temperature and pressure, start feeding the GVL and methanol mixture into the top of the catalyst bed at a controlled rate. A typical molar ratio of methanol to GVL is between 5:1 and 10:1.

  • Product Collection: Set the reflux ratio to a predetermined value (e.g., 2:1 to 5:1). The lower-boiling this compound will vaporize, move up the column, be condensed, and can be collected as the distillate.

  • Monitoring: Periodically take samples of the distillate and bottoms for GC analysis to monitor the product purity and conversion of GVL.

  • Shutdown: Once the desired conversion is achieved, stop the feeds and allow the column to cool down under total reflux. Once cool, the system can be safely disassembled.

Quantitative Data Summary

Parameter Condition 1 Condition 2 Condition 3 Yield of this compound (%) Reference
Catalyst Acidic CatalystSolid Acid (ZrO2/SiO2)Acidic Ionic Liquid>95[5]
Reaction System Catalytic DistillationGas-Phase Flow SystemCatalytic Distillation>95[5]
Precursor γ-valerolactone (GVL)γ-valerolactone (GVL)γ-valerolactone (GVL)>95[5]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_operation Operation cluster_shutdown Shutdown p1 Pack Column with Catalyst and Inert Packing p2 Assemble Catalytic Distillation Apparatus p1->p2 o1 Startup: Heat Reboiler with Methanol p2->o1 o2 Introduce GVL and Methanol Feed o1->o2 o3 Set Reflux Ratio and Collect Distillate o2->o3 o4 Monitor Reaction via GC Analysis o3->o4 Continuous s1 Stop Feeds and Cool Column o3->s1 o4->o3 s2 Disassemble Apparatus s1->s2 Troubleshooting_Logic start Low this compound Yield q1 Check Reaction Equilibrium? start->q1 q2 Check Catalyst Activity? q1->q2 Yes a1 Ensure Continuous Product Removal q1->a1 No q3 Check Operating Conditions? q2->q3 Yes a2 Regenerate or Replace Catalyst q2->a2 No q4 Check Separation Efficiency? q3->q4 Yes a3 Optimize T, P, and Reflux Ratio q3->a3 No a4 Inspect and Clean Column Internals q4->a4 No

References

Preventing the formation of methyl 2-pentenoate and methyl 3-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of methyl 2-pentenoate and methyl 3-pentenoate.

Frequently Asked Questions (FAQs)

Q1: What are methyl 2-pentenoate and methyl 3-pentenoate?

Methyl 2-pentenoate is an α,β-unsaturated ester, which is a thermodynamically more stable conjugated system. Methyl 3-pentenoate is a β,γ-unsaturated ester and is typically the kinetically favored product in certain synthetic routes. The position of the double bond significantly influences the chemical reactivity and properties of these isomers.

Q2: What are the common synthetic routes to produce methyl pentenoates?

Common methods for synthesizing α,β-unsaturated esters like methyl 2-pentenoate include the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the aldol condensation followed by esterification.[1] The β,γ-unsaturated isomer, methyl 3-pentenoate, can sometimes be isolated as the kinetic product of these reactions under specific conditions or synthesized through alternative routes.

Q3: How can I control the formation of one isomer over the other?

The formation of methyl 2-pentenoate (thermodynamic product) versus methyl 3-pentenoate (kinetic product) is a classic example of thermodynamic versus kinetic control.

  • To favor the thermodynamic product (methyl 2-pentenoate): Higher reaction temperatures and longer reaction times are generally employed. These conditions allow the reaction to reach equilibrium, favoring the formation of the more stable α,β-unsaturated isomer.

  • To favor the kinetic product (methyl 3-pentenoate): Lower reaction temperatures and shorter reaction times are preferred. These conditions favor the faster-forming product, which is often the β,γ-unsaturated isomer. The use of bulky bases can also favor the kinetic product by abstracting a less sterically hindered proton.

Q4: Can methyl 3-pentenoate isomerize to methyl 2-pentenoate?

Yes, the β,γ-unsaturated ester can isomerize to the more stable α,β-unsaturated ester. This isomerization can be catalyzed by both acids and bases.[2] The process is often driven by the formation of the more stable conjugated system. Excessively high temperatures during synthesis or purification can promote this isomerization.[3]

Troubleshooting Guides

Issue 1: My reaction produces a mixture of methyl 2-pentenoate and methyl 3-pentenoate. How can I improve the selectivity?

This is a common issue arising from a lack of control over kinetic versus thermodynamic conditions.

Solution Detailed Steps Expected Outcome
Optimize Reaction Temperature To favor methyl 2-pentenoate (thermodynamic) , increase the reaction temperature in increments of 10°C and monitor the isomer ratio by GC analysis. To favor methyl 3-pentenoate (kinetic) , lower the reaction temperature. For example, if the reaction is running at room temperature, try cooling it to 0°C or -78°C.Increased proportion of the desired isomer.
Adjust Reaction Time For the thermodynamic product , increase the reaction time to allow for equilibration. For the kinetic product , shorten the reaction time to isolate the initial product before it isomerizes.Higher selectivity for the desired isomer.
Choice of Base/Catalyst For kinetic control, consider using a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) or potassium tert-butoxide. For thermodynamic control, a less hindered base like sodium methoxide or potassium carbonate may be suitable.Improved ratio of the kinetic or thermodynamic product.
Issue 2: The yield of my desired methyl pentenoate is low.

Low yields can be attributed to several factors, including incomplete reactions, side reactions, or product degradation.

Potential Cause Troubleshooting Step
Inefficient Reagent In Wittig or HWE reactions, ensure the ylide or phosphonate carbanion is generated efficiently. Use a sufficiently strong and fresh base, and ensure anhydrous conditions.
Side Reactions In aldol-type reactions, self-condensation of the starting materials can be a significant side reaction.[1] Consider using a non-enolizable aldehyde or ketone as one of the coupling partners.
Product Isomerization/Degradation Avoid excessively high temperatures during the reaction and work-up to prevent unwanted isomerization or degradation of the product.
Inefficient Purification The byproduct of the Wittig reaction, triphenylphosphine oxide, can be difficult to remove. Purification by column chromatography or recrystallization may be necessary.[4]

Experimental Protocols

Protocol 1: Synthesis of (E)-methyl 2-pentenoate via Horner-Wadsworth-Emmons Reaction

This protocol is adapted from general procedures for HWE reactions and aims to produce the thermodynamically favored (E)-α,β-unsaturated ester.[5][6]

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Propanal

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethyl phosphonoacetate (1.1 equivalents) and anhydrous THF.

  • Cool the solution to 0°C and add sodium hydride (1.1 equivalents) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0°C and add propanal (1.0 equivalent) dropwise.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether) three times.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure (E)-methyl 2-pentenoate.

Data Presentation

The following table summarizes the expected isomer ratios under different reaction conditions. Note that these are generalized conditions and optimal results may vary depending on the specific substrates and reagents used.

Reaction TypeCatalyst/BaseSolventTemperaturePredominant IsomerReference
Isomerization of 2-methyl-3-pentenoic acidZinc chloride/acetic acid-60-70°Ctrans-2-methyl-2-pentenoic acid[7]
EsterificationAcid catalystVariesHighIsomerization to α,β-unsaturated[3]
HWE ReactionNaHTHFRoom Temp(E)-α,β-unsaturated[5]
Wittig (stabilized ylide)NaHCO₃WaterReflux(E)-α,β-unsaturated[4]

Visualizations

Reaction Pathways

reaction_pathways Starting Materials Starting Materials Kinetic Control Kinetic Control Starting Materials->Kinetic Control Low Temp, Short Time, Bulky Base Thermodynamic Control Thermodynamic Control Starting Materials->Thermodynamic Control High Temp, Long Time, Small Base Methyl 3-pentenoate\n(β,γ-unsaturated) Methyl 3-pentenoate (β,γ-unsaturated) Kinetic Control->Methyl 3-pentenoate\n(β,γ-unsaturated) Methyl 2-pentenoate\n(α,β-unsaturated) Methyl 2-pentenoate (α,β-unsaturated) Thermodynamic Control->Methyl 2-pentenoate\n(α,β-unsaturated) Methyl 3-pentenoate\n(β,γ-unsaturated)->Methyl 2-pentenoate\n(α,β-unsaturated) Isomerization (Acid/Base, Heat)

Caption: Reaction pathways to methyl 2-pentenoate and methyl 3-pentenoate.

Troubleshooting Workflow

troubleshooting_workflow start Problem: Isomer Mixture q1 Desired Product? start->q1 kinetic Methyl 3-pentenoate (Kinetic) q1->kinetic Kinetic thermo Methyl 2-pentenoate (Thermodynamic) q1->thermo Thermodynamic k_sol1 Lower Temperature kinetic->k_sol1 k_sol2 Shorter Reaction Time kinetic->k_sol2 k_sol3 Use Bulky Base kinetic->k_sol3 end_node Pure Isomer k_sol1->end_node k_sol2->end_node k_sol3->end_node t_sol1 Increase Temperature thermo->t_sol1 t_sol2 Longer Reaction Time thermo->t_sol2 t_sol3 Use Small Base thermo->t_sol3 t_sol1->end_node t_sol2->end_node t_sol3->end_node

Caption: Troubleshooting guide for obtaining the desired methyl pentenoate isomer.

References

Stability and long-term storage of "Methyl 4-pentenoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability, long-term storage, and troubleshooting for experiments involving Methyl 4-pentenoate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent oxidation and hydrolysis.[2] The ideal storage temperature is between 2-8°C.[2] To prevent potential polymerization, the addition of a stabilizer may be considered.

Q2: What is the expected shelf-life of this compound?

Q3: What are the primary degradation pathways for this compound?

A3: As an unsaturated ester, this compound is susceptible to three main degradation pathways:

  • Polymerization: The terminal alkene can undergo free-radical polymerization, especially when exposed to heat, light, or contaminants. This will result in an increase in viscosity and the formation of oligomeric or polymeric impurities.

  • Oxidation: The double bond is susceptible to oxidation, which can lead to the formation of epoxides, aldehydes, ketones, or carboxylic acids. This process can be accelerated by exposure to air and light.

  • Hydrolysis: The ester functional group can be hydrolyzed back to 4-pentenoic acid and methanol. This reaction is catalyzed by the presence of acids or bases and water.

Q4: How can I prevent the polymerization of this compound during storage?

A4: To inhibit polymerization, a small amount of a radical scavenger can be added. Common inhibitors for unsaturated monomers include 4-methoxyphenol (MEHQ) or hydroquinone. The choice and concentration of the inhibitor should be considered based on the intended application, as it may need to be removed before use in certain reactions.

Q5: How can I check the purity of my this compound sample?

A5: The purity of this compound can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation of the main compound from potential impurities and provides information about their identity through mass spectral data. A detailed experimental protocol is provided in the "Experimental Protocols" section of this guide.

Stability Data

While specific kinetic data for the degradation of this compound is not extensively published, the following table summarizes the expected stability under various conditions based on the general chemical properties of unsaturated esters.

Storage ConditionTemperatureAtmosphereExpected StabilityPotential Degradation Products
Ideal 2-8°CInert Gas (N₂, Ar)High (months to >1 year)Minimal degradation
Standard Lab Room Temperature (~20-25°C)AirModerate (weeks to months)Oligomers/Polymers, Oxidation Products
Accelerated 40°CAirLow (days to weeks)Significant polymerization and oxidation
Contaminated VariesVariesVery LowHydrolysis products (4-pentenoic acid, methanol), various side-products

Troubleshooting Guides

Issue 1: Incomplete Fischer Esterification of 4-pentenoic acid

Q: I am performing a Fischer esterification to synthesize this compound from 4-pentenoic acid and methanol with an acid catalyst, but I am observing low conversion. What could be the issue?

A: Low conversion in Fischer esterification is a common issue due to the reversible nature of the reaction.[3] Here are several factors to consider and troubleshoot:

  • Water Presence: The reaction produces water as a byproduct. An accumulation of water will shift the equilibrium back towards the reactants, limiting the yield of the ester.

    • Solution: Use a Dean-Stark apparatus to remove water as it is formed.[3] Alternatively, use a large excess of the alcohol (methanol) to drive the equilibrium towards the product side.[3]

  • Insufficient Catalyst: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic.

    • Solution: Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.

  • Reaction Time and Temperature: The reaction may not have reached equilibrium.

    • Solution: Increase the reaction time or temperature (reflux) to ensure the reaction proceeds to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Issue 2: Low Yield or No Reaction in Olefin Metathesis

Q: I am using this compound in a cross-metathesis reaction, but I am getting a low yield of the desired product. What are the potential causes?

A: Olefin metathesis reactions, while powerful, can be sensitive to various factors. Here are some common troubleshooting points:

  • Catalyst Deactivation: Grubbs-type catalysts can be deactivated by impurities in the reagents or solvent.

    • Solution: Use freshly purified and degassed solvents. Ensure the this compound and other reactants are free from impurities, particularly those with coordinating functional groups.

  • Ethylene Inhibition: If the reaction produces ethylene as a byproduct (as in ring-closing metathesis or self-metathesis of terminal olefins), its accumulation can inhibit the catalyst and shift the equilibrium.

    • Solution: Perform the reaction under a gentle stream of an inert gas (argon or nitrogen) or under vacuum to remove ethylene as it forms.[4]

  • Incorrect Catalyst Choice: The choice of catalyst is critical for the success of a metathesis reaction.

    • Solution: For reactions involving electron-deficient olefins like esters, second-generation Grubbs catalysts (e.g., G-II) or Hoveyda-Grubs catalysts are often more effective.

  • Homocoupling Side Reaction: A common side reaction is the homocoupling of one of the olefin partners.

    • Solution: Adjust the stoichiometry of the reactants. Using an excess of one of the olefins can favor the desired cross-metathesis product.[5]

Experimental Protocols

Protocol 1: GC-MS Analysis for Purity Assessment of this compound

Objective: To determine the purity of a this compound sample and identify potential impurities such as 4-pentenoic acid, oligomers, and oxidation products.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., dichloromethane or ethyl acetate)

  • GC vial

GC-MS Conditions:

  • Column: A mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Hold: Hold at 250°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-400.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in the chosen solvent.

  • Injection: Inject the prepared sample into the GC-MS system.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum (molecular ion at m/z 114, and characteristic fragments).

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity as the percentage of the area of the this compound peak relative to the total area of all peaks.

    • Analyze the mass spectra of impurity peaks to tentatively identify their structures. Common impurities to look for include 4-pentenoic acid (m/z 100), and dimers or trimers (higher molecular weight ions).

Visualizations

degradation_pathways M4P This compound Polymer Polymerization (Oligomers/Polymers) M4P->Polymer Heat, Light, Contaminants Oxidation Oxidation Products (Epoxides, Aldehydes) M4P->Oxidation Air (O2), Light Hydrolysis Hydrolysis Products (4-Pentenoic Acid, Methanol) M4P->Hydrolysis Water, Acid/Base

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow cluster_esterification Troubleshooting Fischer Esterification cluster_metathesis Troubleshooting Olefin Metathesis start_ester Low Conversion? check_water Is water being removed effectively? (e.g., Dean-Stark, excess alcohol) start_ester->check_water check_catalyst Is the acid catalyst concentration adequate? check_water->check_catalyst Yes solution_ester Optimize reaction conditions check_water->solution_ester No check_time_temp Are reaction time and temperature sufficient? check_catalyst->check_time_temp Yes check_catalyst->solution_ester No check_time_temp->solution_ester Yes check_time_temp->solution_ester No start_meta Low Yield? check_purity Are solvents and reagents pure and degassed? start_meta->check_purity check_ethylene Is ethylene being effectively removed? check_purity->check_ethylene Yes solution_meta Optimize reaction setup check_purity->solution_meta No check_catalyst_choice Is the catalyst appropriate for the substrate? check_ethylene->check_catalyst_choice Yes check_ethylene->solution_meta No check_catalyst_choice->solution_meta Yes check_catalyst_choice->solution_meta No

Caption: Troubleshooting workflows for common reactions.

References

Technical Support Center: Polymerization of Methyl 4-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the polymerization of Methyl 4-pentenoate.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound in a question-and-answer format.

Question 1: Why is the molecular weight of my poly(this compound) consistently low?

Answer:

Low molecular weight is a frequent challenge in the polymerization of this compound, often attributable to several factors:

  • Chain Transfer Reactions: The allylic hydrogens in this compound are susceptible to chain transfer, where the growing polymer chain terminates by abstracting a hydrogen atom from the monomer. This results in a new, less reactive radical and a dead polymer chain, significantly limiting the achievable molecular weight.[1][2] this compound itself can act as a chain transfer agent.[3]

  • Impurities in the Monomer: Impurities from the synthesis of this compound, such as residual acid or alcohol, can act as chain transfer agents or inhibitors, leading to premature termination of the polymer chains.

  • High Initiator Concentration: An excessively high concentration of the initiator will generate a large number of polymer chains simultaneously, each growing for a shorter period before the monomer is consumed, resulting in a lower average molecular weight.[4]

Troubleshooting Workflow for Low Molecular Weight

G start Low Molecular Weight Observed check_purity Verify Monomer Purity (e.g., via NMR, GC-MS) start->check_purity purify Purify Monomer (Distillation, Column Chromatography) check_purity->purify Impurities Detected check_initiator Review Initiator Concentration check_purity->check_initiator Monomer is Pure purify->check_initiator adjust_initiator Decrease Initiator Concentration check_initiator->adjust_initiator Concentration is High consider_cta Evaluate Chain Transfer to Monomer check_initiator->consider_cta Concentration is Optimal adjust_initiator->consider_cta change_conditions Modify Reaction Conditions (Lower Temperature, Different Solvent) consider_cta->change_conditions controlled_poly Consider Controlled Polymerization (e.g., RAFT) change_conditions->controlled_poly end_node Achieve Higher Molecular Weight controlled_poly->end_node G cluster_main Main Reaction Pathway cluster_side Side Reactions Growing Chain Growing Chain Head-to-Tail Addition Head-to-Tail Addition Growing Chain->Head-to-Tail Addition + Monomer Head-to-Head Addition Head-to-Head Addition Growing Chain->Head-to-Head Addition + Monomer Chain Transfer Chain Transfer Growing Chain->Chain Transfer + Monomer/Solvent Propagated Chain Propagated Chain Head-to-Tail Addition->Propagated Chain G start Desired Polymer Properties? control High Control over MW and Architecture? start->control cost Cost-Effective and Simple? control->cost No raft RAFT Polymerization control->raft Yes stereoregularity Stereoregularity Required? cost->stereoregularity No free_radical Conventional Free Radical Polymerization cost->free_radical Yes anionic Ligated Anionic Polymerization stereoregularity->anionic Potentially coordination Specialized Coordination Polymerization stereoregularity->coordination Yes

References

Technical Support Center: Optimizing Selectivity in Methyl 4-pentenoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Methyl 4-pentenoate. Our focus is on improving the selectivity of catalysts to maximize the yield of the desired terminal olefin isomer.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using heterogeneous catalysts for the ring-opening of γ-valerolactone (GVL).

Issue Potential Cause Troubleshooting Steps
Low Selectivity to this compound (High Yield of Isomers) 1. High Reaction Temperature: Elevated temperatures can promote the isomerization of the double bond from the terminal position (4-pentenoate) to internal positions (3- and 2-pentenoate).[1] 2. Inappropriate Catalyst Choice: Acidic catalysts can lead to a mixture of pentenoate isomers, while some basic catalysts show higher selectivity for terminally unsaturated esters.[2][3] 3. Incorrect Catalyst Formulation: For supported catalysts like ZrO₂/SiO₂, the loading of the active metal can significantly impact selectivity.[1]1. Optimize Reaction Temperature: Conduct a temperature screening study to find the optimal balance between GVL conversion and selectivity to this compound. Lower temperatures generally favor the desired isomer.[1] 2. Catalyst Selection: Consider using a ZrO₂/SiO₂ catalyst, which has demonstrated high selectivity for this compound.[2][4] Alternatively, explore basic catalysts like Cs/SiO₂, MgO, or SrO.[2][3] 3. Catalyst Characterization: Ensure the catalyst has the desired properties. For ZrO₂/SiO₂, an optimal zirconia loading has been found to be around 25 wt%.[1] Characterize the catalyst's acid-base properties using techniques like NH₃-TPD and CO₂-TPD.[1]
Low GVL Conversion 1. Catalyst Deactivation: The catalyst may be deactivated by coking (carbon deposition) or poisoning from impurities in the feed. 2. Insufficient Reaction Time/Flow Rate: The residence time of the reactants on the catalyst surface may be too short. 3. Low Reaction Temperature: While high temperatures can reduce selectivity, a temperature that is too low will result in poor conversion.1. Catalyst Regeneration: If coking is suspected, the catalyst can often be regenerated by calcination in air to burn off the carbon deposits. 2. Adjust Reaction Parameters: Decrease the weight hourly space velocity (WHSV) in a flow reactor or increase the reaction time in a batch reactor. 3. Temperature Optimization: Gradually increase the reaction temperature while monitoring both conversion and selectivity.
Poor Product Separation 1. Similar Boiling Points of Isomers: The methyl pentenoate isomers have very close boiling points, making separation by simple distillation challenging.1. Fractional Distillation: Use a fractional distillation column with a high number of theoretical plates under reduced pressure. 2. Chromatographic Separation: For high-purity samples, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) may be necessary.
Inaccurate Quantification of Isomers 1. Co-elution in Gas Chromatography (GC): The isomers may not be fully resolved on a standard GC column.1. Optimize GC Method: Use a long, polar capillary column (e.g., a cyano- or wax-based column) and optimize the temperature program to achieve baseline separation of the isomers. 2. Mass Spectrometry (MS) Detection: Couple your GC to a mass spectrometer. Even if the peaks are not fully resolved, the different fragmentation patterns of the isomers can be used for quantification.

Frequently Asked Questions (FAQs)

Q1: What is the most promising catalytic approach for selectively synthesizing this compound from γ-valerolactone (GVL)?

A1: The use of a silica-supported zirconia (ZrO₂/SiO₂) solid acid catalyst in a gas-phase continuous process has shown high selectivity for this compound.[2][4] This approach can yield a mixture of methyl pentenoates with over 95% selectivity, containing as much as 81% this compound.[2][4]

Q2: How does reaction temperature affect the selectivity of this compound synthesis?

A2: Reaction temperature is a critical parameter. While higher temperatures increase the rate of GVL conversion, they also promote the isomerization of the double bond in this compound to the more thermodynamically stable internal positions, forming Methyl 3-pentenoate and Methyl 2-pentenoate.[1] Therefore, a lower reaction temperature (e.g., 255°C) is generally preferred to maximize the selectivity for the desired terminal isomer.[1]

Q3: Can basic catalysts be used for this synthesis?

A3: Yes, basic catalysts have also been investigated and have shown high selectivity towards terminally unsaturated methyl esters. For instance, catalysts such as Cs/SiO₂, MgO, and SrO have demonstrated a combined selectivity of 88% for Methyl 3- and 4-pentenoate from GVL and methanol in a flow system.[2][3]

Q4: What are the main side products in the synthesis of this compound from GVL?

A4: The primary side products are the isomers of methyl pentenoate: Methyl 3-pentenoate (M3P) and Methyl 2-pentenoate (M2P).[1] The formation of these isomers occurs via the isomerization of the carbon-carbon double bond.

Q5: Are there alternative synthesis routes to this compound?

A5: Yes, an alternative route is the direct esterification of 4-pentenoic acid with methanol.[5] This is a classic Fischer esterification reaction, typically carried out in the presence of an acid catalyst. Another method involves the reaction of allyl alcohol with an orthoacetate.

Quantitative Data Summary

The following table summarizes the performance of different catalysts in the synthesis of methyl pentenoates from GVL.

CatalystCatalyst TypePrecursorReaction SystemTemperature (°C)GVL Conversion (%)Selectivity to this compound (%)Total Selectivity to Methyl Pentenoates (%)Reference
ZrO₂/SiO₂Solid AcidGVLGas-Phase Flow255 - 335>9581>95[1][2][4]
25% Zr/SiO₂Solid AcidGVLGas-Phase Flow255HighDominant Product97 - 99[1]
Cr-doped 25Zr/SiO₂Solid AcidGVLGas-Phase FlowOptimizedHigh>80-[1]
Cs/SiO₂, MgO, SrOBasicGVLFlow System---88 (combined M3P & M4P)[2][3]
Acidic Ionic LiquidAcidicGVLCatalytic Distillation170--83 (for M3P)[3][4]
Nafion NR50AcidicGVLCatalytic Distillation->95 (yield)--[2]

Experimental Protocols

Protocol 1: Synthesis of ZrO₂/SiO₂ Catalyst by Wet Impregnation

This protocol is based on the wet impregnation method for preparing a silica-supported zirconia catalyst.[1]

Materials:

  • Zirconyl nitrate hydrate (ZrO(NO₃)₂·xH₂O)

  • Silica (SiO₂) support (high surface area)

  • Deionized water

Procedure:

  • Calculate the required amount of zirconyl nitrate hydrate to achieve the desired weight percentage of ZrO₂ on the SiO₂ support (e.g., 25 wt%).

  • Dissolve the zirconyl nitrate hydrate in a minimal amount of deionized water to form a concentrated solution.

  • Add the silica support to the zirconyl nitrate solution.

  • Stir the mixture at room temperature for 24 hours to ensure uniform impregnation.

  • Dry the impregnated support in an oven at 120°C overnight to remove water.

  • Calcine the dried material in a furnace. Ramp the temperature at 5°C/min to 550°C and hold for 5 hours in a static air atmosphere.

  • The resulting white powder is the ZrO₂/SiO₂ catalyst.

Protocol 2: Gas-Phase Synthesis of this compound from GVL

This protocol describes a continuous flow, gas-phase reaction for the ring-opening of GVL with methanol.[1]

Materials:

  • γ-valerolactone (GVL)

  • Methanol (MeOH)

  • ZrO₂/SiO₂ catalyst

  • Inert gas (e.g., Nitrogen or Argon)

Equipment:

  • Fixed-bed catalytic reactor

  • High-pressure liquid pump

  • Mass flow controller for gas

  • Temperature controller and furnace

  • Condenser and product collection system

  • Gas chromatograph with a flame ionization detector (GC-FID) and/or mass spectrometer (GC-MS)

Procedure:

  • Pack the fixed-bed reactor with a known amount of the ZrO₂/SiO₂ catalyst.

  • Heat the reactor to the desired reaction temperature (e.g., 255°C) under a flow of inert gas.

  • Prepare a feed solution of GVL in methanol (e.g., 1:10 molar ratio).

  • Introduce the liquid feed into the reactor using a high-pressure pump at a specific weight hourly space velocity (WHSV).

  • Co-feed an inert gas with the liquid feed.

  • The reactor outlet is connected to a condenser to liquefy the products, which are collected in a cold trap.

  • Analyze the liquid product mixture using GC-FID or GC-MS to determine the conversion of GVL and the selectivity to the different methyl pentenoate isomers.

Visualizations

Reaction Pathway for GVL to Methyl Pentenoates

GVL_to_MP Reaction Pathway from GVL to Methyl Pentenoates GVL γ-valerolactone (GVL) Intermediate Ring-Opened Intermediate GVL->Intermediate Catalytic Ring-Opening Methanol Methanol (MeOH) Methanol->Intermediate Catalytic Ring-Opening M4P This compound (M4P) Intermediate->M4P Esterification M3P Methyl 3-pentenoate (M3P) M4P->M3P Isomerization M2P Methyl 2-pentenoate (M2P) M3P->M2P Isomerization

Caption: GVL ring-opening and subsequent isomerization pathway.

Experimental Workflow for Catalyst Screening

Catalyst_Screening_Workflow Experimental Workflow for Catalyst Screening cluster_prep Catalyst Preparation cluster_react Catalytic Reaction cluster_analysis Product Analysis Prep Catalyst Synthesis (e.g., Impregnation) Calc Calcination Prep->Calc Char Characterization (BET, XRD, TPD) Calc->Char React Gas-Phase Reaction (GVL + MeOH) Char->React Params Vary Parameters (Temp, WHSV) React->Params Collect Product Collection Params->Collect Analyze GC-MS Analysis Collect->Analyze Quant Quantification (Conversion & Selectivity) Analyze->Quant Quant->Char Correlate with Catalyst Properties

Caption: Workflow for catalyst preparation, reaction, and analysis.

Troubleshooting Logic for Low Selectivity

Troubleshooting_Selectivity Troubleshooting Logic for Low Selectivity Start Low Selectivity to M4P CheckTemp Is Reaction Temperature > 260°C? Start->CheckTemp CheckCat Is Catalyst ZrO2/SiO2? CheckTemp->CheckCat No LowerTemp Action: Lower Temperature CheckTemp->LowerTemp Yes CheckLoad Is Zr Loading ~25%? CheckCat->CheckLoad Yes ChangeCat Action: Consider ZrO2/SiO2 or Basic Catalyst CheckCat->ChangeCat No OptimizeLoad Action: Optimize Zr Loading and Characterize Catalyst CheckLoad->OptimizeLoad No End Improved Selectivity CheckLoad->End Yes LowerTemp->End ChangeCat->End OptimizeLoad->End

Caption: Decision tree for troubleshooting low M4P selectivity.

References

Technical Support Center: Purification of Crude "Methyl 4-pentenoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Methyl 4-pentenoate." The following information addresses common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities depend on the synthetic route.

  • Fischer Esterification (from 4-pentenoic acid and methanol): The most common impurities are unreacted 4-pentenoic acid and methanol. Water is also present as a byproduct of the reaction.

  • From γ-valerolactone (GVL): This route can produce isomeric impurities, namely methyl 2-pentenoate and methyl 3-pentenoate, in addition to residual starting materials.

Q2: What is the general approach to purifying crude this compound?

A2: A multi-step approach is typically employed, involving an initial wash to remove acidic and water-soluble impurities, followed by drying and a final purification step such as distillation or chromatography.

Q3: What is the purpose of washing the crude product with a basic solution?

A3: Washing with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), neutralizes and removes unreacted acidic impurities like 4-pentenoic acid and any acid catalyst used.[1] These acidic components are converted into their corresponding salts, which are soluble in the aqueous layer and can be easily separated.

Q4: How can I remove residual water from the organic layer after washing?

A4: After the aqueous wash, the organic layer should be washed with brine (a saturated solution of NaCl). This helps to draw out dissolved water from the organic phase. Following the brine wash, the organic layer is treated with an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove any remaining traces of water.[2]

Q5: Which final purification method is best for this compound?

A5: The choice between distillation and chromatography depends on the nature of the impurities.

  • Fractional Distillation is effective for separating this compound from impurities with significantly different boiling points, such as residual methanol, water, and the starting carboxylic acid.

  • Silica Gel Chromatography is more suitable for removing impurities with similar boiling points but different polarities, such as isomeric pentenoates.

Troubleshooting Guides

Aqueous Wash & Extraction
Issue Possible Cause(s) Solution(s)
Emulsion formation (milky/cloudy layer between the organic and aqueous phases that does not separate) - Vigorous shaking of the separatory funnel.- Similar densities of the organic and aqueous layers.- Presence of surfactant-like impurities.- Gently swirl or invert the separatory funnel instead of shaking vigorously.[3]- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous layer, which can help break the emulsion.[4][5]- Allow the mixture to stand for an extended period (15-30 minutes) to allow for gradual separation.[4]- If the emulsion persists, filter the entire mixture through a pad of Celite®.[4]- As a last resort, add a small amount of a different organic solvent to alter the properties of the organic phase.[3]
Only one layer is visible in the separatory funnel - The organic solvent used is miscible with water (e.g., methanol, ethanol, acetone).- Insufficient volume of either the organic or aqueous phase.- Ensure you are using a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane for the extraction.[2]- Add more of the expected missing layer to see if separation occurs.
Precipitate forms at the interface - Formation of insoluble salts.- Add more water to dissolve the precipitate. If this is unsuccessful, the solid can be removed by filtration after separating the layers as best as possible.
Distillation
Issue Possible Cause(s) Solution(s)
"Bumping" or violent boiling - Superheating of the liquid.- Add boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.
Poor separation of components (broad boiling point range) - Inefficient distillation setup for compounds with close boiling points.- Distillation rate is too fast.- For impurities with boiling points close to that of this compound, use a fractional distillation column.[6]- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.
Product is dark or appears to be decomposing - The distillation temperature is too high.- Consider using vacuum distillation to lower the boiling point of the ester and prevent thermal decomposition.
Silica Gel Chromatography
Issue Possible Cause(s) Solution(s)
Poor separation of spots on TLC (and column) - Inappropriate solvent system (eluent).- Adjust the polarity of the eluent. For non-polar compounds like esters, a mixture of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate) is common. The optimal ratio should be determined by TLC analysis before running the column.[7]
Compound is not eluting from the column - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, if you are using 95:5 hexanes:ethyl acetate, you can switch to a 90:10 or 85:15 mixture.[8]
Cracking or channeling of the silica gel - Improper packing of the column.- Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. A layer of sand on top of the silica gel can help prevent disturbance when adding eluent.[9]
Difficulty separating isomers - Isomers have very similar polarities.- Use a less polar solvent system to increase the interaction with the silica gel, which may improve separation.- For very difficult separations, specialized chromatography techniques such as HPLC with a suitable column may be necessary.[10][11]

Quantitative Data on Purification

Purification Stage Expected Purity of this compound (%) Major Impurities Present
Crude Reaction Mixture 50 - 80%4-Pentenoic acid, Methanol, Water, Isomeric pentenoates (if applicable)
After Aqueous Wash & Drying 80 - 95%Methanol, Isomeric pentenoates (if applicable)
After Final Purification (Distillation or Chromatography) > 95%Trace amounts of closely boiling or co-eluting impurities.

Experimental Protocols

Protocol 1: Purification by Aqueous Wash and Fractional Distillation

This protocol is suitable for removing acidic impurities, water, and other volatile components with boiling points significantly different from this compound (b.p. 125-127 °C).[13]

  • Aqueous Wash: a. Transfer the crude this compound to a separatory funnel. b. Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. c. Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution. d. Allow the layers to separate. Drain and discard the lower aqueous layer. e. Repeat the wash with NaHCO₃ solution until no more gas evolution is observed. f. Wash the organic layer with an equal volume of brine. g. Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Drying: a. Add anhydrous magnesium sulfate (MgSO₄) to the organic layer and swirl. Continue adding MgSO₄ until some of it remains free-flowing. b. Allow the mixture to stand for 10-15 minutes. c. Filter the dried organic layer into a round-bottom flask suitable for distillation.

  • Fractional Distillation: a. Assemble a fractional distillation apparatus. b. Add boiling chips or a stir bar to the flask containing the dried ester. c. Slowly heat the flask. d. Collect and discard any initial low-boiling distillate (likely residual solvent or methanol). e. Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (125-127 °C). f. Stop the distillation before the flask boils to dryness.

Protocol 2: Purification by Silica Gel Chromatography

This method is recommended for removing impurities with similar boiling points but different polarities, such as isomeric pentenoates.

  • Preparation of the Column: a. Select a glass column of appropriate size. b. Insert a small plug of cotton or glass wool at the bottom of the column. c. Add a thin layer of sand. d. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). e. Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to ensure even packing. f. Add a layer of sand on top of the packed silica gel. g. Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.[9]

  • Sample Loading: a. Dissolve the crude this compound in a minimal amount of the eluting solvent. b. Carefully add the sample to the top of the column using a pipette. c. Allow the sample to absorb onto the silica gel.

  • Elution and Fraction Collection: a. Carefully add the eluting solvent (e.g., a mixture of hexanes and ethyl acetate, determined by prior TLC analysis) to the column. b. Begin collecting fractions in separate test tubes or flasks. c. Monitor the separation by collecting small fractions and analyzing them by Thin Layer Chromatography (TLC). d. Combine the fractions that contain the pure this compound. e. Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Experimental Workflows

Purification_Workflow cluster_wash Aqueous Wash & Drying cluster_distillation Fractional Distillation cluster_chromatography Silica Gel Chromatography crude Crude this compound wash Wash with NaHCO3 (aq) crude->wash brine Wash with Brine wash->brine dry Dry with MgSO4 brine->dry distill Fractional Distillation dry->distill chrom Silica Gel Chromatography dry->chrom pure_distill Pure this compound distill->pure_distill pure_chrom Pure this compound chrom->pure_chrom

Caption: General purification workflow for crude this compound.

Troubleshooting_Emulsion start Emulsion Forms During Aqueous Wash gentle Use Gentle Inversion/Swirling start->gentle brine Add Saturated NaCl (Brine) gentle->brine If not resolved resolved Emulsion Resolved gentle->resolved stand Let it Stand for 15-30 min brine->stand If not resolved brine->resolved celite Filter through Celite® stand->celite If still not resolved stand->resolved celite->resolved

References

Effect of reaction conditions on "Methyl 4-pentenoate" purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 4-pentenoate for high purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Possible Causes Recommended Solutions
Low Purity of Final Product Incomplete reaction; Presence of unreacted starting materials (4-pentenoic acid or γ-valerolactone); Formation of isomeric byproducts (methyl 3-pentenoate, methyl 2-pentenoate); Presence of water; Inefficient purification.- Ensure complete reaction: Increase reaction time, temperature, or catalyst concentration. Monitor the reaction progress using GC or TLC. - Remove unreacted starting materials: Perform a basic wash (e.g., with saturated sodium bicarbonate solution) to remove unreacted 4-pentenoic acid. Optimize reaction conditions to drive the equilibrium towards product formation. - Minimize isomer formation: Use a milder acid catalyst or lower reaction temperature. For the GVL route, the choice of catalyst is crucial in directing the reaction towards the desired isomer. - Ensure anhydrous conditions: Use dry glassware and anhydrous solvents. For Fischer esterification, use a Dean-Stark apparatus to remove water as it forms.[1][2] - Optimize purification: Use fractional distillation with a column of sufficient theoretical plates to separate the desired product from isomers and other impurities.
Presence of Isomeric Impurities (Methyl 3-pentenoate and Methyl 2-pentenoate) High reaction temperatures or strongly acidic catalysts can promote isomerization of the double bond.- Use milder reaction conditions: Lower the reaction temperature and use a less harsh acid catalyst (e.g., Amberlyst 15). - Catalyst selection (GVL route): The choice of catalyst is critical. Some solid acid catalysts can favor the formation of the 4-isomer. - Purification: Careful fractional distillation is required to separate the isomers, although their boiling points are very close.
Product Contaminated with Water Incomplete drying of the organic phase after workup; Inefficient removal of water during Fischer esterification.- Thoroughly dry the organic layer: Use a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before solvent removal. - Effective water removal during reaction: When using Fischer esterification, ensure the Dean-Stark trap is functioning correctly to remove all water formed.
Low Yield Incomplete reaction; Loss of product during workup and purification; Side reactions.- Drive the equilibrium forward (Fischer esterification): Use a large excess of methanol and effectively remove the water produced.[1][2] - Careful workup: Avoid vigorous shaking during extractions to prevent emulsion formation. Ensure complete extraction of the product. - Optimize reaction conditions: Refer to the data tables below to select conditions that favor high conversion and selectivity.
Reaction Fails to Initiate or Proceeds Very Slowly Inactive catalyst; Insufficient temperature; Presence of inhibitors.- Check catalyst activity: Use fresh or properly stored catalyst. - Increase temperature: Gradually increase the reaction temperature while monitoring for side product formation. - Ensure purity of starting materials: Impurities in the starting materials can sometimes inhibit the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most common laboratory methods are the Fischer esterification of 4-pentenoic acid with methanol and the acid-catalyzed ring-opening of γ-valerolactone (GVL) in the presence of methanol.[2]

Q2: What is the role of the acid catalyst in Fischer esterification?

A2: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. It also facilitates the departure of the water molecule.[2]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at different time intervals, you can observe the disappearance of the starting materials and the appearance of the product.

Q4: What are the boiling points of this compound and its common isomers?

A4: The boiling points are very close, which makes their separation by distillation challenging:

  • This compound: ~125-127 °C[3]

  • Methyl 3-pentenoate (cis and trans): Boiling points are in a similar range.

  • Methyl 2-pentenoate (cis and trans): Boiling points are also in a similar range.

Q5: How can I effectively remove the acid catalyst after the reaction?

A5: The acid catalyst can be neutralized and removed by washing the organic layer with a weak base, such as a saturated solution of sodium bicarbonate (NaHCO₃), followed by washing with water and then brine.

Q6: What are the key safety precautions to take during the synthesis of this compound?

A6: this compound and many of the reagents used in its synthesis are flammable and can cause eye irritation.[3] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that all glassware is properly secured and that heating is controlled.

Data Presentation

Table 1: Effect of Catalyst and Temperature on this compound Purity in Fischer Esterification

CatalystCatalyst Conc. (mol%)Temperature (°C)Reaction Time (h)Purity (%)
H₂SO₄1656~92
H₂SO₄2654~95
p-TsOH2808~94
Amberlyst 1510 (w/w)8012>95

Note: Purity data is illustrative and can vary based on specific experimental conditions and workup procedures.

Table 2: Influence of Reaction Conditions on Isomer Distribution in the Synthesis from γ-Valerolactone (GVL)

CatalystTemperature (°C)Residence TimeThis compound (%)Methyl 3-pentenoate (%)Methyl 2-pentenoate (%)
H-ZSM-5300Short404515
H-ZSM-5350Long255520
Amberlyst-151504h>95 (combined pentenoates)--
Basic Catalysts (e.g., Cs/SiO₂)300-High selectivity for terminal isomers(3- and 4-)-

Note: Data is compiled from various sources and represents general trends. Selectivity is highly dependent on the specific catalyst and reaction setup.

Experimental Protocols

Protocol 1: Fischer Esterification of 4-Pentenoic Acid

Materials:

  • 4-Pentenoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a Dean-Stark trap (if using a solvent like toluene to azeotropically remove water).

  • To the flask, add 4-pentenoic acid and an excess of anhydrous methanol (typically 3-5 equivalents).

  • Slowly add the acid catalyst (e.g., 1-2 mol% H₂SO₄) to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by GC or TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Protocol 2: Synthesis from γ-Valerolactone (GVL)

Materials:

  • γ-Valerolactone (GVL)

  • Methanol (anhydrous)

  • Solid acid catalyst (e.g., Amberlyst 15, H-ZSM-5)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a reaction vessel (e.g., a stirred autoclave or a fixed-bed flow reactor) suitable for the chosen reaction conditions (batch or continuous).

  • For a batch reaction, charge the reactor with GVL, methanol, and the solid acid catalyst.

  • Purge the reactor with an inert gas.

  • Heat the reactor to the desired temperature (e.g., 150-300 °C) and pressure, and stir for the specified reaction time.

  • After the reaction, cool the reactor, and separate the catalyst by filtration.

  • The liquid product mixture can be worked up similarly to the Fischer esterification protocol (neutralization if necessary, extraction, and drying).

  • Purify the crude product by fractional distillation to separate this compound from other isomers and byproducts.

Mandatory Visualization

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 4-Pentenoic_Acid 4-Pentenoic_Acid Reflux Reflux with Water Removal 4-Pentenoic_Acid->Reflux Methanol Methanol Methanol->Reflux Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reflux Neutralization Neutralization Wash (NaHCO₃) Reflux->Neutralization Reaction Mixture Extraction Extraction with Organic Solvent Neutralization->Extraction Drying Drying (e.g., MgSO₄) Extraction->Drying Distillation Fractional Distillation Drying->Distillation Crude Product Final_Product Pure Methyl 4-pentenoate Distillation->Final_Product

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Troubleshooting_Low_Purity Start Low Purity of This compound Check_Starting_Materials Check for Unreacted Starting Materials (GC/TLC) Start->Check_Starting_Materials Check_Isomers Check for Isomeric Impurities (GC) Start->Check_Isomers Check_Water Check for Water Content Start->Check_Water Increase_Reaction_Time_Temp Increase Reaction Time/Temp or Catalyst Concentration Check_Starting_Materials->Increase_Reaction_Time_Temp Present Optimize_Purification Optimize Fractional Distillation Check_Isomers->Optimize_Purification Present Use_Milder_Conditions Use Milder Catalyst or Lower Temperature Check_Isomers->Use_Milder_Conditions Present Improve_Drying Improve Drying Step (Anhydrous Conditions) Check_Water->Improve_Drying Present

Caption: Troubleshooting decision tree for low purity of this compound.

References

Validation & Comparative

A Comparative Guide to Purity Assessment of Methyl 4-pentenoate: A GC-MS Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity assessment of Methyl 4-pentenoate, a valuable unsaturated ester in various synthetic pathways.

This compound (C₆H₁₀O₂), a volatile fatty acid methyl ester (FAME), requires robust analytical methods to quantify its purity and identify potential impurities that may arise during synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a principal technique for this purpose, offering both high-resolution separation and definitive identification of components. This guide delves into the experimental protocol for GC-MS analysis and compares its performance with Gas Chromatography-Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Quantitative Data Summary

The following table summarizes typical performance metrics for the analysis of unsaturated methyl esters like this compound across different analytical platforms. While specific values for this compound may vary depending on the instrumentation and experimental conditions, these figures provide a comparative overview.

ParameterGC-MSGC-FIDqNMR
Limit of Detection (LOD) Low (ng/mL to pg/mL)[1]Moderate (ng/mL)High (µg/mL to mg/mL)[2]
Limit of Quantification (LOQ) Low (ng/mL to pg/mL)[1]Moderate (ng/mL)High (µg/mL to mg/mL)[2]
Linearity (R²) >0.99[1]>0.99>0.99[3]
Precision (%RSD) < 15%[4]< 5%< 2%[5]
Specificity High (Mass Spectrum)Low (Retention Time)High (Chemical Shift)
Throughput HighHighModerate

Comparison of Analytical Techniques

GC-MS is a powerful tool for both qualitative and quantitative analysis of volatile compounds like this compound. Its primary advantage lies in its ability to provide structural information through mass spectrometry, enabling the identification of unknown impurities. The high sensitivity of modern GC-MS systems allows for the detection and quantification of trace-level contaminants.

GC-FID , on the other hand, is a robust and cost-effective technique for routine quantitative analysis. While it lacks the specificity of MS for peak identification, it often provides excellent precision and a wide linear dynamic range for quantification of known analytes. For purity assessment where the identity of the main component and potential impurities are already established, GC-FID can be a highly efficient method.

Quantitative Nuclear Magnetic Resonance (qNMR) offers a different approach to purity assessment. It is a primary ratio method, meaning it can provide a direct measure of purity against a certified reference standard without the need for analyte-specific calibration curves for each impurity.[5] This makes it a powerful tool for certifying reference materials. However, its sensitivity is significantly lower than that of GC-based methods, making it less suitable for detecting trace impurities.[2]

Experimental Protocol: GC-MS Purity Assessment of this compound

This protocol outlines a general procedure for the quantitative analysis of this compound purity using GC-MS.

1. Sample Preparation:

  • Accurately weigh a sample of this compound.

  • Dissolve the sample in a high-purity volatile solvent (e.g., hexane or ethyl acetate) to a known concentration (e.g., 1 mg/mL).

  • If an internal standard is used for quantification, add a known amount of the internal standard to the sample solution.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A polar capillary column, such as a DB-WAX or HP-INNOWax (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating FAMEs.

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Temperatures:

    • Inlet: 250 °C

    • Transfer Line: 280 °C

    • Ion Source: 230 °C

    • Quadrupole: 150 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold at 240 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (e.g., m/z 40-300) for qualitative analysis of impurities and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

3. Data Analysis:

  • The purity of this compound is determined by the area percentage method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.

  • For quantitative analysis using an internal standard, a calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of this compound in the sample is then determined from this curve.

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Common impurities in the synthesis of this compound via Fischer esterification of 4-pentenoic acid may include unreacted 4-pentenoic acid, methanol, and potential byproducts from side reactions.[3]

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution & Homogenization Sample->Dilution Solvent High-Purity Solvent Solvent->Dilution Injection Injection Dilution->Injection GC_Separation GC Separation Injection->GC_Separation Ionization Ionization (EI) GC_Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Library_Search Mass Spectral Library Search Mass_Analysis->Library_Search Chromatogram Chromatogram Generation Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Quantification Purity Calculation Peak_Integration->Quantification

Figure 1. Experimental workflow for GC-MS purity assessment.

Method_Comparison cluster_gcms GC-MS cluster_gcfid GC-FID cluster_qnmr qNMR Analyte This compound GCMS_Adv High Specificity (MS) High Sensitivity Analyte->GCMS_Adv Analysis GCFID_Adv Robust & Cost-Effective High Precision Analyte->GCFID_Adv Analysis qNMR_Adv Primary Method No Calibration Curve per Analyte Analyte->qNMR_Adv Analysis GCMS_Disadv Higher Cost & Complexity GCFID_Disadv Low Specificity qNMR_Disadv Low Sensitivity

Figure 2. Comparison of analytical techniques for purity.

References

A Comparative Guide to the NMR Characterization of Poly("Methyl 4-pentenoate")

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) characterization of poly("Methyl 4-pentenoate") with alternative polymers, including poly(methyl acrylate), polyethylene, and polypropylene. Detailed experimental protocols and supporting data are presented to assist in the structural elucidation and analysis of these polymers.

Predicted and Experimental NMR Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for poly("this compound") and the experimental data for the comparative polymers. The prediction for poly("this compound") is based on the known shifts of its monomer and the expected changes upon vinyl polymerization.

Table 1: ¹H NMR Chemical Shift Data (ppm)

Polymer-CH₃ (ester)-CH₂- (backbone)-CH- (backbone)-CH₂- (side chain)OtherSolvent
Poly("this compound") (Predicted) ~3.6~1.5 - 1.9~2.2 - 2.5~2.1 - 2.4-CDCl₃
Poly(methyl acrylate) ~3.67~1.5 - 2.0~2.3 - 2.6--CDCl₃
Polyethylene -~1.25---TCB
Polypropylene -~1.1 - 1.7~1.5 - 1.7-~0.8 - 1.0 (-CH₃ side chain)TCB

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Polymer-C=O-O-CH₃-CH- (backbone)-CH₂- (backbone)-CH₂- (side chain)OtherSolvent
Poly("this compound") (Predicted) ~174~51~40 - 45~35 - 40~30 - 35-CDCl₃
Poly(methyl acrylate) ~175~52~41~35--CDCl₃
Polyethylene ---~30--TCB
Polypropylene --~28~46-~21 (-CH₃ side chain)TCB

Note: TCB refers to 1,2,4-trichlorobenzene, a common solvent for polyolefin NMR at high temperatures.

Experimental Protocols

A generalized experimental protocol for the solution-state NMR characterization of polymers is provided below. Specific parameters may need to be optimized for each polymer and instrument.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural analysis of the polymer, including determination of monomer incorporation, tacticity, and branching.

Materials:

  • Polymer sample (5-50 mg)

  • Deuterated solvent (e.g., CDCl₃, TCB-d₂)

  • NMR tubes (5 mm, high precision)

  • Pipettes and vials

  • Vortex mixer and/or sonicator

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • Appropriate probe for ¹H and ¹³C detection

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the polymer for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the appropriate deuterated solvent. The choice of solvent depends on the polymer's solubility. For polyolefins like polyethylene and polypropylene, a high-temperature solvent like TCB-d₂ and elevated temperatures are necessary.

    • Ensure complete dissolution of the polymer. This may require vortexing, sonication, or heating. For high-temperature measurements, samples are typically prepared and heated in a heating block before insertion into the pre-heated NMR probe.

    • Transfer the homogeneous solution to an NMR tube. Avoid introducing any solid particles.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. For high-resolution spectra, this step is critical.

  • ¹H NMR Acquisition:

    • Load a standard proton experiment.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a 30° or 45° pulse angle to ensure quantitative measurements if desired.

    • Set an appropriate relaxation delay (D1), typically 1-5 times the longest T₁ relaxation time of the protons of interest, for quantitative analysis. A D1 of 5 seconds is a common starting point.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 to 128 scans).

  • ¹³C NMR Acquisition:

    • Load a standard carbon experiment with proton decoupling (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Use a 30° pulse angle.

    • For quantitative ¹³C NMR, inverse-gated decoupling should be used, and the relaxation delay (D1) must be sufficiently long (e.g., 5 times the longest T₁ of the carbons, which can be 10-30 seconds or more).

    • Acquire a large number of scans due to the low natural abundance of ¹³C (typically several thousand to tens of thousands).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum correctly.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks for quantitative analysis.

Visualizations

The following diagrams illustrate the experimental workflow and the predicted signaling pathways for the NMR characterization of poly("this compound").

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Polymer in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock and Shim acquire_1H Acquire ¹H Spectrum lock_shim->acquire_1H acquire_13C Acquire ¹³C Spectrum lock_shim->acquire_13C ft Fourier Transform phase_cal Phase and Calibrate ft->phase_cal integrate Integrate and Analyze phase_cal->integrate

Caption: Experimental workflow for NMR characterization of polymers.

signaling_pathway P Polymer Backbone C1 C=O S1 ¹³C: ~174 ppm C1->S1 O1 O C2 CH S2 ¹³C: ~40-45 ppm C2->S2 S6 ¹H: ~2.2-2.5 ppm C2->S6 C3 CH₂ S3 ¹³C: ~35-40 ppm C3->S3 S7 ¹H: ~1.5-1.9 ppm C3->S7 C4 CH₂ S4 ¹³C: ~30-35 ppm C4->S4 S8 ¹H: ~2.1-2.4 ppm C4->S8 C5 CH₃ S5 ¹³C: ~51 ppm C5->S5 S9 ¹H: ~3.6 ppm C5->S9

Caption: Predicted NMR signals for poly("this compound").

A Comparative Analysis of Acidic and Basic Catalysts in Methyl 4-pentenoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Methodologies for the Synthesis of Methyl 4-pentenoate, Supported by Experimental Data.

The synthesis of this compound, a valuable chemical intermediate, can be approached through various catalytic strategies. The choice between acidic and basic catalysts is a critical decision that significantly influences reaction efficiency, selectivity, and overall yield. This guide provides a comparative study of these two catalytic systems, presenting available quantitative data, detailed experimental protocols, and mechanistic insights to inform laboratory and industrial applications.

Data Presentation: A Quantitative Overview

The direct comparative data for the synthesis of this compound from 4-pentenoic acid using both acidic and basic catalysts is limited in publicly available literature. However, we can draw comparisons from the esterification of similar unsaturated carboxylic acids and the closely related synthesis from γ-valerolactone (GVL).

Table 1: Acid-Catalyzed Esterification of 4-Methyl-4-Pentenoic Acid

CatalystReactantsTemperature (°C)Reaction Time (h)Conversion (%)
H₂SO₄ or HCl4-Methyl-4-pentenoic acid, Methanol65 - 806 - 12~85[1]

Table 2: Catalytic Transesterification of γ-Valerolactone (GVL) to Methyl Pentenoate Isomers

Catalyst TypeCatalystTemperature (°C)Selectivity to this compound (%)Total Selectivity to Methyl Pentenoates (%)
AcidicCr-doped 25Zr/SiO₂255>8097 - 99
BasicCs/SiO₂, MgO, SrONot SpecifiedNot specified individually88 (mixture of 3- and 4-pentenoate)[2]
Acidicp-Toluene sulfonic acid200Not specified>95 (mixture of isomers)[2]

Experimental Protocols

Acid-Catalyzed Synthesis of this compound (Fischer Esterification)

This protocol is a representative example of the direct esterification of a pentenoic acid derivative.

Materials:

  • 4-Pentenoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus (optional, for water removal)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), combine 4-pentenoic acid and an excess of methanol (e.g., 5-10 molar equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the carboxylic acid) to the mixture while stirring.

  • Heat the reaction mixture to reflux (approximately 65-70°C) for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude this compound by distillation to obtain the final product.

Base-Catalyzed Synthesis of this compound (Saponification Route)

Direct base-catalyzed esterification of carboxylic acids is generally not favored due to the formation of a carboxylate salt, which is unreactive towards nucleophilic attack. The more common approach involves saponification of an existing ester, followed by acidification and re-esterification. However, for the synthesis from a carboxylic acid, a base is typically used in the initial steps of more complex syntheses rather than for direct esterification.

A general procedure for obtaining a carboxylic acid from its ester via saponification is as follows:

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol or Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound in a mixture of alcohol (methanol or ethanol) and water.

  • Add a stoichiometric excess of sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux until the ester is fully hydrolyzed (monitored by TLC or GC).

  • Cool the reaction mixture and remove the alcohol under reduced pressure.

  • Acidify the aqueous solution with hydrochloric acid to protonate the carboxylate salt, precipitating the 4-pentenoic acid.

  • Extract the 4-pentenoic acid with an organic solvent.

  • The recovered carboxylic acid can then be esterified under acidic conditions as described in the previous protocol.

Mandatory Visualizations

Reaction Mechanisms and Workflows

Acid_Catalyzed_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products RCOOH 4-Pentenoic Acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H+ MeOH Methanol Tetrahedral_Intermediate Tetrahedral Intermediate MeOH->Tetrahedral_Intermediate H_plus H+ H_plus->Protonated_Acid Protonated_Acid->Tetrahedral_Intermediate + Methanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Water Water Ester This compound Protonated_Ester->Ester - H+ Ester->H_plus

Caption: Acid-catalyzed Fischer esterification mechanism.

Base_Catalyzed_Hydrolysis cluster_reactants Reactants cluster_intermediate Intermediate Products cluster_products Final Products Ester This compound Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH- OH_minus OH- OH_minus->Tetrahedral_Intermediate Carboxylic_Acid 4-Pentenoic Acid Tetrahedral_Intermediate->Carboxylic_Acid MeO_minus Methoxide Tetrahedral_Intermediate->MeO_minus Carboxylate Carboxylate Salt Carboxylic_Acid->Carboxylate + OH- MeOH Methanol MeO_minus->MeOH + H+ from solvent Synthesis_Workflow cluster_precursors Starting Materials cluster_methods Catalytic Methods cluster_product Final Product Pentenoic_Acid 4-Pentenoic Acid Acid_Esterification Acid-Catalyzed Esterification Pentenoic_Acid->Acid_Esterification GVL γ-Valerolactone (GVL) Acid_Transesterification Acid-Catalyzed Transesterification GVL->Acid_Transesterification Base_Transesterification Base-Catalyzed Transesterification GVL->Base_Transesterification Methyl_Pentenoate This compound Acid_Esterification->Methyl_Pentenoate Base_Saponification Base-Catalyzed Saponification (Hydrolysis) Base_Saponification->Pentenoic_Acid Followed by Acidification Acid_Transesterification->Methyl_Pentenoate Base_Transesterification->Methyl_Pentenoate Methyl_Pentenoate->Base_Saponification

References

A Comparative Guide to Alternative Bio-based Monomers for Ring-Opening Metathesis Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

The shift towards a circular economy and sustainable chemical practices has spurred significant interest in the development of polymers from renewable resources. Ring-opening metathesis polymerization (ROMP) stands out as a powerful and versatile technique for the synthesis of functional polymers with controlled architectures. This guide provides a comparative overview of emerging bio-based monomers for ROMP, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their material selection and experimental design.

Performance Comparison of Bio-based Monomers

The selection of a monomer is critical as it dictates the polymerization kinetics and the ultimate properties of the resulting polymer. Below is a summary of quantitative data for several classes of bio-based ROMP monomers. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Polymerization Performance of Bio-based Monomers via ROMP
Monomer ClassSpecific Monomer ExampleCatalyst (Monomer:Catalyst)Reaction TimeMolecular Weight (Mn, kDa)Polydispersity Index (PDI)Source
Furan-derived Oxa-norbornene lactam esterGrubbs 3rd Gen (100:1)30 min-Narrow[1]
Itaconic Anhydride-derived Norbornene lactoneGrubbs 2nd Gen72 hControlledLow[1]
Isosorbide-derived Isosorbide silicon norbornene (ISN)Grubbs' Catalyst---[2]
Phenolic Acid-derived Norbornene dihydroferulate (NDF)Grubbs 1st Gen (25:1 to 1000:1)3 hIncreases with [M]/[C]-[3]
Phenolic Acid-derived Norbornene dihydrosinapate (NDS)Grubbs 1st Gen (25:1 to 1000:1)3 hIncreases with [M]/[C]-[3]
Amine-derived 5-norbornene-2-(N-methyl)-phthalimideHoveyda-Grubbs 2nd Gen2 hControllable~1.10[4]

Note: "-" indicates data not specified in the cited source under comparable conditions.

Table 2: Thermal Properties of Polymers from Bio-based Monomers
Polymer from Monomer ClassSpecific Polymer ExampleGlass Transition Temp. (Tg, °C)Decomposition Temp. (Td50%, °C)Source
Phenolic Acid-derived Poly(NDF)~120>350[3]
Phenolic Acid-derived Poly(NDS)~140>350[3]
Furan-derived Poly(oxa-norbornene lactam ester)116 - 217>350[5]
Isosorbide-derived Poly(ISN/DCPD)--[2]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of these polymerization techniques in the laboratory.

Synthesis of Norbornene-Derived Phenolic Monomers (NDF and NDS)

This protocol is based on a chemo-enzymatic synthesis approach.[3]

  • Esterification and Hydrogenation: Ferulic acid or sinapic acid is first converted to its ethyl ester via Fisher esterification, followed by palladium-mediated hydrogenation to yield ethyl dihydroferulate or ethyl dihydrosinapate.[3]

  • Synthesis of Norbornene Diol: 5-Norbornene-2,3-dicarboxylic anhydride is reduced using LiAlH₄ to produce 5-norbornene-2endo,3endo-dimethanol.[3]

  • Enzymatic Transesterification: The respective dihydro-phenolic ethyl ester is reacted with 5-norbornene-2endo,3endo-dimethanol in the presence of Candida antarctica Lipase B (Cal-B) under solvent-free conditions at 70°C under reduced pressure. This biocatalytic step offers high yields (60-80%) and avoids the need for protection/deprotection of the phenolic hydroxyl group.[3]

General Procedure for Ring-Opening Metathesis Polymerization

The following is a general protocol for the homopolymerization of norbornene-derived bio-based monomers.[3]

  • Preparation: In a 25 mL flask, add the desired amount of monomer (e.g., 500 mg) under a nitrogen atmosphere.

  • Solvent and Catalyst Addition: Add anhydrous and degassed dichloromethane (CH₂Cl₂) to achieve the desired monomer concentration. Subsequently, inject the required volume of a stock solution of the Grubbs catalyst (e.g., Grubbs 1st or 2nd Generation in CH₂Cl₂) to achieve the target monomer-to-catalyst molar ratio ([M]/[C]).

  • Polymerization: Stir the reaction mixture at room temperature under a nitrogen atmosphere for the desired reaction time (e.g., 3 hours).

  • Quenching: Terminate the polymerization by adding an excess of ethyl vinyl ether (e.g., 1 mL) and stirring for an additional 10-20 minutes.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent such as methanol. Collect the polymer by filtration and dry under vacuum.

Visualizing Key Processes and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental workflows relevant to the application of these bio-based polymers in drug development.

Cellular Uptake of Polymer Nanoparticles

Polymers synthesized by ROMP can be designed to self-assemble into nanoparticles for drug delivery applications. Understanding their cellular uptake is crucial for designing effective therapeutic carriers. The following diagram illustrates the major endocytic pathways.

CellularUptake Nanoparticle Polymer Nanoparticle Receptor Receptor Nanoparticle->Receptor Endosome Early Endosome Receptor->Endosome Clathrin-mediated Endocytosis Lysosome Lysosome Endosome->Lysosome Maturation DrugRelease Drug Release Lysosome->DrugRelease Degradation TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Caption: Cellular uptake of polymer nanoparticles via endocytosis.

Experimental Workflow for Biocompatibility Testing

Before any clinical application, the biocompatibility of new polymeric materials must be thoroughly evaluated. This workflow outlines a typical tiered approach to biocompatibility testing.

BiocompatibilityWorkflow Material Polymer Synthesis & Characterization InVitro In Vitro Testing (e.g., Cytotoxicity) Material->InVitro InVivo In Vivo Testing (Animal Models) InVitro->InVivo Promising Results Clinical Clinical Trials (Human Subjects) InVivo->Clinical Safety & Efficacy Demonstrated Approval Regulatory Approval Clinical->Approval

Caption: A streamlined workflow for biocompatibility assessment.

Conceptual Drug Delivery Mechanism

Polymers from bio-based monomers can be engineered for controlled drug release, a key aspect of advanced drug delivery systems. This diagram illustrates a common strategy where the drug is released from a polymer backbone in response to a specific trigger.

DrugDelivery PolymerDrugConjugate Polymer Backbone Linker Drug Cleavage Linker Cleavage PolymerDrugConjugate->Cleavage Trigger Trigger (e.g., pH, Enzyme) Trigger->PolymerDrugConjugate:linker ReleasedDrug Released Drug Cleavage->ReleasedDrug PolymerBackbone Polymer Backbone Cleavage->PolymerBackbone

Caption: Triggered drug release from a polymer conjugate.

References

A Comparative Guide to the Properties of Polymers Derived from Methyl Pentenoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted properties of polymers derived from methyl 4-pentenoate and its isomers, methyl 3-pentenoate and methyl 2-pentenoate. Direct comparative experimental data for the polymerization of these specific isomers is limited in publicly available literature. Therefore, this comparison is based on established principles of polymer chemistry, particularly the influence of the position of the carbon-carbon double bond on polymerization reactivity and the resulting polymer characteristics.

Introduction to Methyl Pentenoate Isomers

Methyl pentenoate (C₆H₁₀O₂) is an unsaturated ester with several positional isomers depending on the location of the double bond. This guide focuses on three key isomers:

  • This compound: A γ,δ-unsaturated ester.

  • Methyl 3-pentenoate: A β,γ-unsaturated ester.

  • Methyl 2-pentenoate: An α,β-unsaturated ester.

The position of the double bond relative to the ester group is a critical factor that dictates the susceptibility of the monomer to different polymerization methods and ultimately influences the properties of the final polymer.

Polymerization Behavior of Methyl Pentenoate Isomers

The reactivity of the double bond in each isomer varies significantly, making them suitable for different polymerization techniques.

This compound (γ,δ-Unsaturated Ester)

With its terminal double bond, this compound is a prime candidate for Acyclic Diene Metathesis (ADMET) polymerization . ADMET is a step-growth condensation polymerization that is particularly effective for polymerizing α,ω-dienes and other olefins with terminal double bonds. This method allows for the synthesis of linear unsaturated polyesters with the potential for high molecular weights. The polymerization proceeds via the formation of a metal-alkylidene intermediate and the release of a small volatile molecule, typically ethylene.

Ziegler-Natta catalysts are also used for the polymerization of terminal alkenes. This method could potentially be employed to synthesize isotactic or syndiotactic polymers of this compound, leading to materials with ordered structures and potentially crystalline properties.

Methyl 3-pentenoate (β,γ-Unsaturated Ester)

The internal and unconjugated double bond in methyl 3-pentenoate makes it less reactive in many common polymerization reactions compared to its isomers. While it could potentially undergo ADMET, the reaction is generally less efficient with internal olefins. Isomerization to the more reactive conjugated α,β-isomer can sometimes occur under certain catalytic conditions.

Methyl 2-pentenoate (α,β-Unsaturated Ester)

As a conjugated system, the double bond in methyl 2-pentenoate is activated by the adjacent ester group. This makes it susceptible to anionic polymerization and radical polymerization . Anionic polymerization, in particular, could lead to the formation of polymers with well-controlled molecular weights and narrow polydispersity. Radical polymerization is also a viable method, although it may offer less control over the polymer architecture. The direct polymerization of α,β-unsaturated esters via metathesis is generally not favored.

Comparative Polymer Properties

The differences in polymerization behavior are expected to lead to polymers with distinct properties. The following table summarizes the anticipated properties of polymers derived from each isomer.

PropertyPoly(this compound)Poly(methyl 3-pentenoate)Poly(methyl 2-pentenoate)
Polymerization Method ADMET, Ziegler-NattaLess reactive, potential for isomerization-polymerizationAnionic, Radical
Polymer Backbone Unsaturated polyester with regularly spaced ester groupsIrregular structure if polymerization occursPoly-acrylate type backbone with pendant ester groups
Expected Thermal Properties Semicrystalline to amorphous depending on tacticity. Potentially higher melting point if stereoregular.Likely amorphous with a lower glass transition temperature.Amorphous, with a glass transition temperature dependent on molecular weight and tacticity.
Expected Mechanical Properties Flexible to rigid depending on crystallinity.Likely soft and flexible.Potentially rigid and brittle.
Hydrolytic Stability The ester groups in the backbone are susceptible to hydrolysis.Susceptible to hydrolysis at the ester linkage.Pendent ester groups are also susceptible to hydrolysis.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of these polymers would be contingent on the chosen polymerization method. Below are general methodologies for key experiments.

Acyclic Diene Metathesis (ADMET) Polymerization of this compound
  • Monomer Purification: this compound is distilled under reduced pressure from a drying agent (e.g., CaH₂) to remove impurities and water.

  • Polymerization Setup: The reaction is carried out in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: The purified monomer is dissolved in a dry, degassed solvent (e.g., toluene). A metathesis catalyst, such as a Grubbs' or Schrock's catalyst (e.g., [RuCl₂(PCy₃)₂(CHPh)]), is added to the solution.

  • Reaction Conditions: The reaction mixture is heated (e.g., 50-80 °C) under vacuum to facilitate the removal of the ethylene byproduct, which drives the polymerization to completion.

  • Termination and Isolation: The polymerization is terminated by adding a quenching agent (e.g., ethyl vinyl ether). The polymer is then precipitated in a non-solvent (e.g., cold methanol), filtered, and dried under vacuum.

Characterization of Polymers
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure, determine the degree of polymerization (by end-group analysis), and assess the stereochemistry (tacticity) of the polymer chain.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer, providing insights into its thermal properties and degree of crystallinity.

Visualizations

Logical Flow of Polymer Synthesis and Characterization

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_properties Property Evaluation Monomer Methyl Pentenoate Isomer Polymerization Select Polymerization Method (ADMET, Anionic, etc.) Monomer->Polymerization Purification Polymer Purification (Precipitation) Polymerization->Purification Structure Structural Analysis (NMR) Purification->Structure MW Molecular Weight (GPC) Purification->MW Thermal Thermal Properties (DSC) Purification->Thermal Degradation Degradation Studies Structure->Degradation Mechanical Mechanical Testing Thermal->Mechanical

Caption: Experimental workflow for synthesis and characterization.

Influence of Double Bond Position on Polymerization

G Monomers Methyl Pentenoate Isomers This compound (γ,δ) Methyl 3-pentenoate (β,γ) Methyl 2-pentenoate (α,β) Polymerization Polymerization Methods ADMET / Ziegler-Natta Low Reactivity Anionic / Radical Monomers:f0->Polymerization:f0 Terminal double bond Monomers:f1->Polymerization:f1 Internal, unconjugated double bond Monomers:f2->Polymerization:f2 Conjugated double bond Polymers Resulting Polymer Structures Unsaturated Polyester Irregular / Low MW Polyacrylate-like Polymerization:f0->Polymers:f0 Polymerization:f1->Polymers:f1 Polymerization:f2->Polymers:f2

Caption: Relationship between monomer structure and polymerization method.

Conclusion

The isomeric form of methyl pentenoate is predicted to have a profound impact on its polymerizability and the properties of the resulting polymers. This compound is anticipated to be the most versatile monomer for producing well-defined unsaturated polyesters via ADMET or stereoregular polymers using Ziegler-Natta catalysts. In contrast, methyl 2-pentenoate is more suited for chain-growth polymerizations like anionic and radical methods, leading to polymers with a different backbone structure. Methyl 3-pentenoate is expected to be the least reactive monomer. Further experimental research is necessary to fully elucidate and compare the properties of these polymers for various applications, including in drug development where polymer properties such as biodegradability and drug-eluting capabilities are critical.

A Comparative Guide to the Polymerization Kinetics of Unsaturated Esters: Validating Methyl Acrylate and Methyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the polymerization kinetics of two common unsaturated esters: methyl acrylate (MA) and methyl methacrylate (MMA). While the polymerization of "methyl 4-pentenoate" is of interest, a comprehensive search of scientific literature reveals a notable lack of published kinetic data for its homopolymerization. This suggests that its polymerization may be challenging or less studied compared to more reactive acrylate and methacrylate monomers. Therefore, this guide focuses on the well-documented kinetics of MA and MMA to provide a validated framework for understanding the polymerization of unsaturated esters. The data presented here can serve as a valuable reference for researchers designing and optimizing polymerization processes for various applications, including the development of novel biomaterials and drug delivery systems.

Executive Summary

Methyl acrylate and methyl methacrylate are foundational monomers in polymer chemistry, exhibiting distinct kinetic profiles primarily due to the presence of an alpha-methyl group in MMA. This structural difference significantly influences the stability of the propagating radical and, consequently, the rates of propagation and termination. This guide presents a detailed comparison of their free-radical polymerization kinetics, supported by experimental data and protocols.

Data Presentation: A Side-by-Side Kinetic Comparison

The following tables summarize key kinetic parameters for the free-radical polymerization of methyl acrylate and methyl methacrylate. These values are indicative and can be influenced by specific reaction conditions such as temperature, solvent, and initiator concentration.

Table 1: Propagation and Termination Rate Constants

MonomerPropagation Rate Constant (k_p) (L mol⁻¹ s⁻¹) at 60°CTermination Rate Constant (k_t) (L mol⁻¹ s⁻¹) at 60°CReference
Methyl Acrylate (MA)~21,000~1.7 x 10⁷[1][2]
Methyl Methacrylate (MMA)~510~2.1 x 10⁷[3]

Table 2: Activation Energies for Polymerization

MonomerOverall Activation Energy (E_a) (kJ mol⁻¹)Activation Energy for Propagation (E_p) (kJ mol⁻¹)Activation Energy for Termination (E_t) (kJ mol⁻¹)Reference
Methyl Acrylate (MA)Not widely reported as a single value~15-25~5-10[1][4]
Methyl Methacrylate (MMA)~85~19-25~3-10[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating kinetic data. Below are representative protocols for the free-radical polymerization of methyl acrylate and methyl methacrylate.

Protocol 1: Bulk Free-Radical Polymerization of Methyl Methacrylate[6]

Objective: To determine the kinetic parameters of bulk polymerization of MMA.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized

  • Nitrogen gas (high purity)

  • Methanol

  • Dilatometer

Procedure:

  • A known quantity of purified MMA and AIBN (e.g., 0.1 mol%) are charged into a dilatometer.

  • The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • The dilatometer is then placed in a constant temperature bath (e.g., 60°C).

  • The decrease in volume of the reaction mixture is monitored over time using the calibrated capillary of the dilatometer.

  • The rate of polymerization (R_p) is calculated from the rate of volume change.

  • The polymer is precipitated by pouring the reaction mixture into an excess of methanol, filtered, and dried to a constant weight to determine the final conversion.

  • The number-average molecular weight (M_n) can be determined by techniques such as gel permeation chromatography (GPC).

Protocol 2: Solution Free-Radical Polymerization of Methyl Acrylate[1]

Objective: To investigate the kinetics of solution polymerization of MA.

Materials:

  • Methyl acrylate (MA), inhibitor removed

  • AIBN, recrystallized

  • Toluene (or other suitable solvent), dried

  • Nitrogen gas (high purity)

  • Methanol

Procedure:

  • A solution of MA and AIBN in toluene is prepared in a reaction vessel equipped with a magnetic stirrer and a reflux condenser.

  • The solution is purged with nitrogen for at least 30 minutes to remove oxygen.

  • The reaction vessel is immersed in a constant temperature oil bath (e.g., 60°C).

  • Samples are withdrawn at regular intervals using a nitrogen-purged syringe.

  • The reaction in the withdrawn samples is quenched by adding a small amount of hydroquinone.

  • The monomer conversion is determined by gravimetry (after precipitation in methanol) or by gas chromatography (GC) analysis of the unreacted monomer.

  • The rate of polymerization is determined from the plot of monomer conversion versus time.[6]

Visualization of Polymerization Concepts

The following diagrams illustrate key concepts in free-radical polymerization and the logical flow of a kinetic study.

FreeRadicalPolymerization cluster_Initiation Initiation cluster_Propagation Propagation cluster_Termination Termination I Initiator (I) R Primary Radicals (2R•) I->R kd M Monomer (M) RM1 Initiated Monomer (RM1•) R->RM1 ki RM1_prop RM1• RMn Growing Polymer Chain (RMn•) RM1_prop->RMn kp M_prop Monomer (M) RMn_term RMn• Dead_Polymer Dead Polymer RMn_term->Dead_Polymer kt RMm RMm•

Caption: Key steps in free-radical polymerization.

KineticStudyWorkflow cluster_Experiment Experimental Phase cluster_DataAnalysis Data Analysis Phase Monomer_Prep Monomer & Initiator Preparation Polymerization Polymerization Reaction (Controlled T, t) Monomer_Prep->Polymerization Sampling Sampling at Time Intervals Polymerization->Sampling Analysis Conversion & MW Analysis (GC, GPC) Sampling->Analysis Plotting Plot Conversion vs. Time Analysis->Plotting Rate_Calc Calculate Rate of Polymerization (Rp) Plotting->Rate_Calc Kinetics_Model Apply Kinetic Model Rate_Calc->Kinetics_Model Parameter_Est Estimate kp, kt, Ea Kinetics_Model->Parameter_Est

Caption: Workflow for a polymerization kinetic study.

Discussion and Conclusion

The provided data highlights the significant difference in the polymerization kinetics of methyl acrylate and methyl methacrylate. The propagation rate constant (k_p) for MA is substantially higher than for MMA, leading to a much faster polymerization rate under similar conditions.[2] This is attributed to the lower stability of the secondary radical of MA compared to the tertiary radical of MMA, making the former more reactive.[2] Conversely, the termination rate constants (k_t) are of a similar order of magnitude.

The absence of kinetic data for this compound polymerization in the literature is significant. The terminal double bond in this compound is sterically less hindered than the internal double bond of an acrylate or methacrylate. However, the reactivity in radical polymerization is also influenced by the stability of the resulting radical. The radical formed from this compound would be a secondary radical, but its proximity to the ester group might influence its stability and reactivity in ways that are not well-documented. It is also possible that chain transfer reactions are more prevalent, hindering the formation of high molecular weight polymers and making kinetic studies more complex.

For researchers in drug development and materials science, the choice of monomer is critical. While MA and MMA offer a wide range of properties and their polymerization is well-understood, the exploration of less common monomers like this compound could lead to novel materials with unique degradation profiles or functionalization possibilities. The lack of kinetic data for this compound represents a clear research opportunity to expand the fundamental understanding of unsaturated ester polymerization. Future work should focus on systematic kinetic studies of this compound polymerization under various conditions to elucidate its reactivity and potential for practical applications.

References

Performance Showdown: A Comparative Guide to Catalysts in the Conversion of Gamma-Valerolactone (GVL) to Methyl 4-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry and drug development, the efficient and selective conversion of bio-based platform molecules is a critical step towards sustainable chemical synthesis. This guide provides a detailed comparison of various catalytic systems for the conversion of gamma-valerolactone (GVL), a key biomass-derived intermediate, to methyl 4-pentenoate, a valuable precursor for polymers and other fine chemicals. The performance of acidic and basic catalysts is evaluated based on experimental data, offering insights into catalyst selection and process optimization.

The transformation of GVL to this compound involves the ring-opening of the lactone and subsequent esterification with methanol. The choice of catalyst plays a pivotal role in determining the reaction's efficiency and, crucially, the selectivity towards the desired terminally unsaturated ester, this compound, over its isomers (methyl 2-pentenoate and methyl 3-pentenoate). This guide summarizes key performance indicators for a range of catalysts, details the experimental protocols for their use, and visualizes the underlying reaction pathways and experimental workflows.

Catalyst Performance at a Glance: A Quantitative Comparison

The following table summarizes the performance of various acidic and basic catalysts in the conversion of GVL to methyl pentenoate isomers, with a focus on the production of this compound where data is available.

CatalystCatalyst TypeGVL Conversion (%)This compound Selectivity (%)Total Methyl Pentenoate Yield (%)Temperature (°C)PressureSolventCatalyst LoadingReference
Acidic Catalysts
Nafion NR50Solid Acid (Perfluorinated resin)>95Not specified>95 (mixture of isomers)200AtmosphericGVL (as solvent)Not specified[1]
H-ZSM-5Solid Acid (Zeolite)HighNot specifiedHigh (mixture of isomers)200AtmosphericGVL (as solvent)Not specified[1]
H-BetaSolid Acid (Zeolite)HighNot specifiedHigh (mixture of isomers)200AtmosphericGVL (as solvent)Not specified[1]
Sulfuric Acid (H₂SO₄)Homogeneous AcidHighNot specifiedHigh (mixture of isomers)200AtmosphericGVL (as solvent)Not specified[1]
p-Toluenesulfonic acid (pTSA)Homogeneous AcidHighNot specifiedHigh (mixture of isomers)200AtmosphericGVL (as solvent)Not specified[1]
Acidic Ionic LiquidHomogeneous AcidNot specifiedNot specified83 (Methyl 3-pentenoate)170Not specifiedNot specifiedNot specified[2]
Basic Catalysts
15 wt% Cs/SiO₂Solid Base~1088 (combined Methyl 3- and 4-pentenoate)Not specified350AtmosphericMethanolNot specified[2]
MgOSolid Base~5High selectivity to terminal isomersNot specified350AtmosphericMethanolNot specified[2]
SrOSolid Base~5High selectivity to terminal isomersNot specified350AtmosphericMethanolNot specified[2]

Delving into the "How": Detailed Experimental Protocols

Understanding the experimental conditions is crucial for reproducing and building upon existing research. Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Catalytic Distillation using Acidic Catalysts (e.g., Nafion NR50)

This protocol is based on the work of Lange et al. and is designed for the continuous removal of the methyl pentenoate product to drive the reaction equilibrium.[1]

Apparatus:

  • A three-necked round-bottom flask (250 mL) equipped with a magnetic stirrer.

  • A rectification column packed with a suitable material (e.g., Raschig rings).

  • A condenser and a collection flask.

Procedure:

  • The reaction flask is charged with γ-valerolactone (160 g) and the acid catalyst (e.g., 1-5 g of Nafion NR50).

  • The mixture is heated to 200 °C under a nitrogen atmosphere with continuous stirring.

  • Methanol is fed into the reaction mixture at a constant rate (e.g., 0.1-0.5 mL/min).

  • The vapor phase, enriched in the lower-boiling methyl pentenoate, passes through the rectification column.

  • The vapor is condensed and collected in the collection flask.

  • The composition of the collected distillate is analyzed periodically using gas chromatography (GC) to determine the yield and isomer distribution of methyl pentenoate.

Protocol 2: Gas-Phase Conversion using Basic Catalysts (e.g., Cs/SiO₂)

This protocol is adapted from the research by the Dumesic group for the selective production of terminally unsaturated methyl esters.[2]

Apparatus:

  • A fixed-bed flow reactor system.

  • A preheater for vaporizing the feed.

  • A tubular reactor containing the catalyst bed.

  • A condenser to collect the liquid products.

  • A gas chromatograph (GC) for online or offline product analysis.

Procedure:

  • The catalyst (e.g., 15 wt% Cs/SiO₂) is packed into the tubular reactor.

  • The catalyst is pre-treated under a flow of inert gas (e.g., nitrogen or helium) at an elevated temperature.

  • A feed consisting of a mixture of γ-valerolactone and methanol is vaporized in the preheater.

  • The vaporized feed is passed through the catalyst bed at a controlled flow rate and temperature (e.g., 350 °C).

  • The reactor effluent is cooled in a condenser to collect the liquid products.

  • The liquid product is analyzed by GC to determine the conversion of GVL and the selectivity to this compound and other isomers.

Visualizing the Science: Diagrams of Pathways and Workflows

To further clarify the processes discussed, the following diagrams, generated using the DOT language, illustrate the proposed reaction pathways and a general experimental workflow.

GVL_to_M4P_Pathway cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway GVL_acid γ-Valerolactone (GVL) Intermediate_acid Carbocation Intermediate GVL_acid->Intermediate_acid + H⁺ M2P Methyl 2-pentenoate Intermediate_acid->M2P + CH₃OH, -H₂O, -H⁺ M3P_acid Methyl 3-pentenoate Intermediate_acid->M3P_acid + CH₃OH, -H₂O, -H⁺ M4P_acid This compound Intermediate_acid->M4P_acid + CH₃OH, -H₂O, -H⁺ GVL_base γ-Valerolactone (GVL) Intermediate_base Enolate Intermediate GVL_base->Intermediate_base + Base M3P_base Methyl 3-pentenoate Intermediate_base->M3P_base + CH₃OH, -Base M4P_base This compound Intermediate_base->M4P_base + CH₃OH, -Base Experimental_Workflow start Start catalyst_prep Catalyst Preparation / Selection start->catalyst_prep reaction_setup Reaction Setup (Batch / Flow Reactor) catalyst_prep->reaction_setup reaction Catalytic Conversion reaction_setup->reaction reagents GVL + Methanol Feed reagents->reaction_setup product_collection Product Collection (Condensation / Distillation) reaction->product_collection analysis Product Analysis (GC, GC-MS) product_collection->analysis data Data Interpretation (Conversion, Selectivity, Yield) analysis->data end End data->end

References

Spectroscopic Scrutiny: A Comparative Guide to Methyl 4-pentenoate and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of isomeric compounds is a critical step in chemical analysis and synthesis. This guide provides an objective spectroscopic comparison of methyl 4-pentenoate and its common isomers: methyl 3-pentenoate (both E and Z isomers) and methyl 2-pentenoate. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to serve as a practical reference for distinguishing these structurally similar molecules.

The subtle differences in the double bond position and stereochemistry among these isomers lead to distinct spectroscopic signatures. Understanding these differences is paramount for ensuring the purity of reagents, characterizing reaction products, and elucidating chemical structures in complex mixtures.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its isomers. This data has been compiled from various spectroscopic databases and literature sources.

¹H NMR Spectral Data

Solvent: Chloroform-d (CDCl₃) Frequency: Typically 300-500 MHz

CompoundChemical Shift (δ) in ppm (Multiplicity, J in Hz, Integration)
This compound ~5.80 (ddt, J ≈ 17.0, 10.2, 6.7 Hz, 1H, H-4), ~5.05 (m, 2H, H-5), ~3.67 (s, 3H, OCH₃), ~2.40 (m, 4H, H-2, H-3)
(E)-Methyl 3-pentenoate ~5.70 (m, 1H, H-3 or H-4), ~5.50 (m, 1H, H-3 or H-4), ~3.65 (s, 3H, OCH₃), ~3.05 (d, J ≈ 7.0 Hz, 2H, H-2), ~1.70 (d, J ≈ 6.0 Hz, 3H, H-5)
(Z)-Methyl 3-pentenoate ~5.75 (m, 1H, H-3 or H-4), ~5.55 (m, 1H, H-3 or H-4), ~3.68 (s, 3H, OCH₃), ~3.50 (d, J ≈ 7.0 Hz, 2H, H-2), ~1.65 (d, J ≈ 7.0 Hz, 3H, H-5)
Methyl 2-pentenoate ~6.95 (dt, J ≈ 15.6, 6.9 Hz, 1H, H-3), ~5.85 (dt, J ≈ 15.6, 1.5 Hz, 1H, H-2), ~3.72 (s, 3H, OCH₃), ~2.20 (m, 2H, H-4), ~1.05 (t, J ≈ 7.5 Hz, 3H, H-5)
¹³C NMR Spectral Data

Solvent: Chloroform-d (CDCl₃) Frequency: Typically 75-125 MHz

CompoundChemical Shift (δ) in ppm
This compound ~173.5 (C=O), ~136.9 (C-4), ~115.4 (C-5), ~51.6 (OCH₃), ~33.1 (C-2), ~29.0 (C-3)
(E)-Methyl 3-pentenoate ~172.5 (C=O), ~135.0 (C-4), ~121.0 (C-3), ~51.5 (OCH₃), ~38.0 (C-2), ~18.0 (C-5)
(Z)-Methyl 3-pentenoate ~172.0 (C=O), ~134.0 (C-4), ~120.0 (C-3), ~51.0 (OCH₃), ~33.0 (C-2), ~13.0 (C-5)
Methyl 2-pentenoate ~166.8 (C=O), ~148.9 (C-3), ~121.2 (C-2), ~51.3 (OCH₃), ~25.5 (C-4), ~12.2 (C-5)
IR Spectral Data

Sampling Method: Neat (thin film between NaCl or KBr plates)

CompoundKey Absorption Bands (cm⁻¹)
This compound ~3080 (=C-H stretch), ~2950 (C-H stretch), ~1740 (C=O stretch, ester), ~1645 (C=C stretch), ~915 (alkene C-H bend)[1]
(E)-Methyl 3-pentenoate ~3030 (=C-H stretch), ~2950 (C-H stretch), ~1735 (C=O stretch, ester), ~1655 (C=C stretch), ~965 (trans-alkene C-H bend)
(Z)-Methyl 3-pentenoate ~3020 (=C-H stretch), ~2950 (C-H stretch), ~1738 (C=O stretch, ester), ~1650 (C=C stretch), ~690 (cis-alkene C-H bend)
Methyl 2-pentenoate ~3040 (=C-H stretch), ~2960 (C-H stretch), ~1725 (C=O stretch, conjugated ester), ~1650 (C=C stretch), ~980 (trans-alkene C-H bend)
Mass Spectrometry Data

Ionization Method: Electron Ionization (EI) at 70 eV

CompoundKey Fragment Ions (m/z) and their Relative Abundance
This compound 114 (M⁺), 83, 74 (base peak, McLafferty rearrangement), 55, 41
(E)-Methyl 3-pentenoate 114 (M⁺), 83, 59, 55 (base peak), 41[2]
(Z)-Methyl 3-pentenoate 114 (M⁺), 83, 59, 55 (base peak), 41[3]
Methyl 2-pentenoate 114 (M⁺), 83, 59, 55, 41 (base peak)[4]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the neat liquid sample was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).[5][6][7][8]

  • Instrumentation: ¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer operating at a frequency of 300-500 MHz for proton and 75-125 MHz for carbon-13.

  • Data Acquisition: For ¹H NMR, standard pulse sequences were used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, proton-decoupled spectra were obtained.

  • Data Processing: The resulting Free Induction Decay (FID) was processed with a Fourier transform, and the spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation: A drop of the neat liquid sample was placed on the surface of a clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plate. A second salt plate was carefully placed on top to create a thin liquid film.[9][10][11][12][13]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used to acquire the spectra.

  • Data Acquisition: A background spectrum of the clean salt plates was first recorded. The sample was then placed in the IR beam path, and the sample spectrum was recorded. The final spectrum is the result of the sample spectrum ratioed against the background spectrum. A typical spectral range is 4000-400 cm⁻¹.[9]

  • Data Processing: The resulting interferogram was processed with a Fourier transform to generate the final IR spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the liquid sample was introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis.[14][15]

  • Ionization: The sample molecules were ionized using electron ionization (EI) with a standard electron energy of 70 eV.[14][16][17] This high energy causes fragmentation of the molecules.

  • Mass Analysis: The resulting ions (molecular ion and fragment ions) were separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion was measured by a detector, and a mass spectrum was generated, plotting relative intensity versus m/z.

Visualization of Isomer Identification Workflow

The following diagram illustrates a logical workflow for distinguishing between the isomers of this compound based on their key spectroscopic features.

Isomer_Identification_Workflow Workflow for Isomer Identification start Unknown Isomer ir_analysis IR Spectroscopy start->ir_analysis c_double_bond_c C=C Stretch > 1640 cm⁻¹? ir_analysis->c_double_bond_c nmr_analysis NMR Spectroscopy vinyl_protons Vinyl Protons ~5.8 & 5.0 ppm? nmr_analysis->vinyl_protons ms_analysis Mass Spectrometry mclafferty_peak Base Peak at m/z 74? ms_analysis->mclafferty_peak c_double_bond_c->ms_analysis Yes conjugated_ester Conjugated C=O Stretch ~1725 cm⁻¹? c_double_bond_c->conjugated_ester No alkene_ch_bend Alkene C-H Bend? trans_bend trans C-H Bend ~970 cm⁻¹? alkene_ch_bend->trans_bend Yes mclafferty_peak->nmr_analysis No methyl_4_pentenoate This compound mclafferty_peak->methyl_4_pentenoate Yes vinyl_protons->methyl_4_pentenoate Yes further_analysis Further Analysis Needed vinyl_protons->further_analysis No conjugated_ester->alkene_ch_bend No methyl_2_pentenoate Methyl 2-pentenoate conjugated_ester->methyl_2_pentenoate Yes cis_bend cis C-H Bend ~690 cm⁻¹? trans_bend->cis_bend No methyl_3_pentenoate_E (E)-Methyl 3-pentenoate trans_bend->methyl_3_pentenoate_E Yes methyl_3_pentenoate_Z (Z)-Methyl 3-pentenoate cis_bend->methyl_3_pentenoate_Z Yes cis_bend->further_analysis No

Caption: A flowchart for the spectroscopic identification of methyl pentenoate isomers.

References

Efficacy of Methyl 4-pentenoate as a Chain Transfer Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Chain Transfer Agents

The effectiveness of a chain transfer agent is quantified by its chain transfer constant (Ctr), which is the ratio of the rate constant of the chain transfer reaction to the rate constant of the propagation reaction.[1] A higher Ctr value signifies a more efficient reduction in polymer molecular weight. The selection of a suitable CTA depends on the monomer system, desired polymer properties, and polymerization conditions.

Conventional Chain Transfer Agents: Thiols

Thiols, or mercaptans, are a widely used class of conventional CTAs in free radical polymerization.[2] They operate via a hydrogen atom transfer from the thiol group to the propagating radical, effectively terminating the growing chain and initiating a new one.

Chain Transfer AgentMonomerTemperature (°C)Chain Transfer Constant (Ctr)
n-DodecanethiolStyrene6013.0[3]
tert-Dodecyl MercaptanStyrene6013.6[3]
n-DodecanethiolMethyl Methacrylate (MMA)601.36[3]
tert-Dodecyl MercaptanMethyl Methacrylate (MMA)601.25[3]
n-DodecanethiolVinyl Acetate60~223[4][5]
Catalytic Chain Transfer Agents (CCTAs): Cobaloximes

Catalytic chain transfer polymerization (CCTP) employs transition metal complexes, most notably cobaloximes, to efficiently control molecular weight.[6] These agents operate through a catalytic cycle involving hydrogen atom transfer. CCT is particularly effective for methacrylates, producing vinyl-terminated macromonomers.

Chain Transfer AgentMonomerTemperature (°C)Chain Transfer Constant (Ctr)
Cobaloxime Boron Fluoride (CoBF)Methyl Methacrylate (MMA)603 x 104[7]
Cobalt PorphyrinMethyl Methacrylate (MMA)602.4 x 103[7]
CoBFMMA/HEMA (70:30)-~1300[6]
Reversible Addition-Fragmentation Chain Transfer (RAFT) Agents

RAFT polymerization is a form of reversible-deactivation radical polymerization that offers excellent control over molecular weight, polydispersity, and polymer architecture. The choice of RAFT agent is crucial and depends on the monomer being polymerized.[8]

RAFT Agent ClassTypical MonomersChain Transfer Constant (Ctr) Range
DithioestersStyrenes, Acrylates, MethacrylatesHigh
TrithiocarbonatesStyrenes, Acrylates, MethacrylatesHigh
DithiocarbamatesVinyl Acetate, N-VinylpyrrolidoneModerate
XanthatesVinyl Acetate, N-VinylpyrrolidoneLow to Moderate

Note: The Ctr for RAFT agents can be complex to determine and may be influenced by various factors. The values are generally greater than 2 for achieving narrow polydispersities in batch polymerizations.

Experimental Protocols

To evaluate the efficacy of a potential chain transfer agent like Methyl 4-pentenoate, the determination of its chain transfer constant is essential. The most common method for this is the Mayo method.[4]

Determination of Chain Transfer Constant (Ctr) using the Mayo Method

The Mayo method relates the number-average degree of polymerization (DPn) to the concentrations of the monomer ([M]) and the chain transfer agent ([S]).[9][10]

The Mayo Equation:

1/DPn = 1/DPn,0 + Ctr * ([S]/[M])

Where:

  • DPn is the number-average degree of polymerization in the presence of the CTA.

  • DPn,0 is the number-average degree of polymerization in the absence of the CTA.

  • Ctr is the chain transfer constant.

  • [S] is the concentration of the chain transfer agent.

  • [M] is the concentration of the monomer.

Experimental Procedure:

  • Materials:

    • Monomer (e.g., Methyl Methacrylate, Styrene), freshly distilled to remove inhibitors.

    • Initiator (e.g., Azobisisobutyronitrile - AIBN).

    • Chain Transfer Agent (CTA) to be evaluated (e.g., this compound).

    • Solvent (e.g., Toluene, Benzene).

    • Inhibitor remover column.

  • Polymerization:

    • Prepare a series of reaction vessels (e.g., Schlenk tubes or ampoules).

    • In each vessel, place a constant amount of monomer and initiator.

    • Add varying, known amounts of the CTA to each vessel. Include a control reaction with no CTA.

    • Deoxygenate the reaction mixtures by several freeze-pump-thaw cycles.

    • Immerse the sealed vessels in a constant temperature bath to initiate polymerization.

    • Allow the polymerization to proceed to low conversion (typically <10%) to ensure that the concentrations of monomer and CTA remain relatively constant.[1]

    • Quench the polymerization by rapid cooling and exposure to air.

  • Polymer Isolation and Characterization:

    • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol for PMMA).

    • Filter and dry the polymer to a constant weight.

    • Determine the number-average molecular weight (Mn) of each polymer sample using Gel Permeation Chromatography (GPC) or another suitable technique.

    • Calculate the number-average degree of polymerization (DPn) using the formula: DPn = Mn / Mmonomer, where Mmonomer is the molecular weight of the monomer.

  • Data Analysis:

    • Plot 1/DPn versus the corresponding ratio of concentrations [S]/[M] for each reaction.

    • The data should yield a straight line.

    • The slope of this line is the chain transfer constant, Ctr. The intercept corresponds to 1/DPn,0.

Visualizing the Experimental Workflow

The logical flow of the experimental procedure for determining the chain transfer constant can be visualized as follows:

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis A Monomer Purification C Reaction Mixture Formulation (Varying [CTA]/[Monomer]) A->C B Initiator & CTA Preparation B->C D Deoxygenation (Freeze-Pump-Thaw) C->D E Controlled Temperature Polymerization (<10% Conversion) D->E F Reaction Quenching E->F G Polymer Isolation & Purification F->G H Molecular Weight Determination (GPC) G->H I Calculate DPn H->I J Plot 1/DPn vs. [S]/[M] (Mayo Plot) I->J K Determine Ctr from Slope J->K

Caption: Experimental workflow for determining the chain transfer constant (Ctr).

Signaling Pathway of Chain Transfer

The general mechanism of chain transfer in radical polymerization can be depicted as follows:

Chain_Transfer_Mechanism P_n_dot Growing Polymer Chain (P_n•) P_n_plus_1_dot Propagated Chain (P_{n+1}•) P_n_dot->P_n_plus_1_dot Propagation (kp) P_n_H Terminated Polymer (P_n-H) P_n_dot->P_n_H Chain Transfer (ktr) M Monomer (M) P_1_dot New Polymer Chain (P_1•) S_H Chain Transfer Agent (S-H) S_dot New Radical (S•) S_dot->P_1_dot Re-initiation

Caption: General mechanism of chain transfer in radical polymerization.

References

Safety Operating Guide

Proper Disposal of Methyl 4-pentenoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The safe and compliant disposal of laboratory chemicals is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Methyl 4-pentenoate, a flammable liquid and eye irritant. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety Precautions

Before initiating any disposal procedure, ensure you are working in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a laboratory coat.[1] this compound is a flammable liquid; therefore, it must be kept away from heat, sparks, open flames, and hot surfaces.[1][2][3] Smoking is strictly prohibited in the vicinity.[2][3]

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is to collect it as hazardous chemical waste for removal by a licensed waste disposal contractor or your institution's Environmental Health and Safety (EHS) department.[1][2] Under no circumstances should this compound be disposed of down the sink or in regular trash. [1]

  • Waste Collection:

    • Designate a specific, leak-proof container for flammable organic waste.[1] This container must be chemically compatible with esters; a glass or suitable plastic container is recommended.[1]

    • Ensure the container is clearly and accurately labeled as "Hazardous Waste," "Flammable Organic Liquid," and includes the full chemical name: "this compound."[1]

    • If mixing with other compatible organic solvent waste, maintain a comprehensive list of all components and their approximate percentages on the label.[1]

  • Segregation and Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • The storage area must be a well-ventilated place, and the container should be kept cool.[2][3]

    • Keep the container tightly closed.[2][3]

    • Take precautionary measures against static discharge by grounding and bonding the container and receiving equipment.[2][3]

  • Disposal of Empty Containers:

    • Empty containers that previously held this compound must also be treated as hazardous waste unless properly decontaminated.

    • For containers that held acute hazardous waste, triple rinsing with a suitable solvent is required. The rinseate must be collected and disposed of as hazardous waste.[4] After triple rinsing, the container's labels should be defaced before disposal as regular trash.[4]

Quantitative Data for this compound

The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound.

PropertyValueSource
CAS Number 818-57-5[5]
Molecular Formula C₆H₁₀O₂[5][6]
Molecular Weight 114.14 g/mol [5][6]
Flash Point 29 °C (84.2 °F) - closed cup[5][7]
Hazard Codes H226 (Flammable liquid and vapor), H319 (Causes serious eye irritation)[2][3][6]
Disposal Precautionary Statement P501: Dispose of contents/container to an approved waste disposal plant.[2][3]

Disposal Workflow

The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This process is designed to ensure safety and regulatory compliance at each step.

A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) A->B C Work in a Well-Ventilated Area (Chemical Fume Hood) B->C D Is a designated flammable organic waste container available? C->D E Obtain and Label a Compatible Container: 'Hazardous Waste' 'Flammable Organic Liquid' 'this compound' D->E No F Transfer Waste to Container D->F Yes E->F G Seal Container Tightly F->G H Store in a Designated, Cool, and Well-Ventilated Area G->H I Contact EHS or Licensed Waste Disposal Contractor for Pickup H->I J End: Proper Disposal I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 4-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of Methyl 4-pentenoate. Designed for researchers, scientists, and drug development professionals, this document outlines essential personal protective equipment (PPE), step-by-step operational procedures, and emergency response actions to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a flammable liquid and causes serious eye irritation. Adherence to proper PPE is mandatory to minimize exposure and ensure personal safety.

Table 1: GHS Classification for this compound

Hazard ClassCategoryHazard Statement
Flammable liquidsCategory 3H226: Flammable liquid and vapour
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation

Table 2: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended EquipmentSpecifications/Notes
Eye and Face Protection Chemical safety goggles and a face shieldMust be worn at all times when handling the chemical to prevent splashes.
Skin Protection Chemical-resistant gloves (Butyl rubber or Nitrile)Butyl rubber gloves offer superior protection against esters. Nitrile gloves provide a good alternative. Inspect gloves for integrity before each use and change immediately if contaminated.
Lab coat or chemical-resistant apronTo protect from skin contact and contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator with Type A organic vapor cartridgesRequired when handling large quantities or in poorly ventilated areas. Type A filters are effective for organic gases and vapors with a boiling point >65°C. This compound's boiling point is approximately 126°C.

Operational Plan: From Handling to Disposal

Safe handling practices are critical to prevent accidents and exposure. This section provides a step-by-step guide for working with this compound.

2.1. Engineering Controls and Safe Handling

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ignition Sources: This chemical is a flammable liquid. Keep it away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof electrical equipment.[1]

  • Grounding: Ground and bond containers when transferring material to prevent static discharge.

  • General Procedures: Avoid contact with skin, eyes, and clothing. Do not inhale vapors or mists. Wash hands thoroughly after handling. Keep containers tightly closed when not in use.

2.2. Storage Plan

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[2][3]

  • Keep containers tightly closed and properly labeled.

  • Store in a designated flammable liquid storage cabinet.[3][4]

  • Do not store on high shelves; liquid or corrosive chemicals should never be stored above eye level.[4]

2.3. Disposal Plan

  • Waste Classification: this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Collection: Collect waste in a designated, properly labeled, and leak-proof container that is compatible with flammable organic liquids. Do not mix with incompatible waste streams.[5][6]

  • Container Management: Keep waste containers securely closed except when adding waste.[7] Leave adequate headspace to allow for vapor expansion.

  • Disposal Procedure: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Follow all local, state, and federal regulations.

Experimental Protocol: Standard Operating Procedure

The following diagram illustrates the standard operating procedure for the safe use of this compound in a laboratory setting.

SOP_Methyl_4_pentenoate cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials prep_spill Ensure Spill Kit is Accessible prep_materials->prep_spill handle_dispense Dispense Chemical in Fume Hood prep_spill->handle_dispense handle_reaction Perform Experiment handle_dispense->handle_reaction handle_close Securely Close Container After Use handle_reaction->handle_close cleanup_decontaminate Decontaminate Glassware & Surfaces handle_close->cleanup_decontaminate cleanup_waste Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Standard Operating Procedure for this compound.

Emergency Procedures: Chemical Spill Response

In the event of a spill, follow these procedures to ensure a rapid and safe response.

4.1. Immediate Actions

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Ignition Sources: Extinguish all nearby ignition sources.[1]

4.2. Spill Cleanup Protocol

The following workflow outlines the steps for cleaning up a manageable spill of this compound. For large spills, contact your institution's EHS department immediately.

Chemical_Spill_Workflow cluster_assess Assess & Secure cluster_contain Contain & Clean cluster_dispose Decontaminate & Dispose assess_spill Assess Spill Size & Risk secure_area Secure the Area & Alert Others assess_spill->secure_area don_ppe Don Appropriate PPE secure_area->don_ppe contain_spill Contain Spill with Absorbent Dikes don_ppe->contain_spill absorb_spill Absorb with Spill Pads or Inert Material contain_spill->absorb_spill collect_waste Collect Contaminated Materials absorb_spill->collect_waste place_in_bag Place in Heavy-Duty Poly Bag collect_waste->place_in_bag label_waste Label as Hazardous Waste place_in_bag->label_waste decontaminate_area Decontaminate Spill Area label_waste->decontaminate_area dispose_waste Dispose via EHS decontaminate_area->dispose_waste

Workflow for a chemical spill response.

4.3. First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Get medical attention if irritation develops.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

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